Product packaging for Fam-sams(Cat. No.:)

Fam-sams

Cat. No.: B12381697
M. Wt: 2137.5 g/mol
InChI Key: TXPIRSFJXHBMBD-CEEAMRIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fam-sams is a useful research compound. Its molecular formula is C95H141N29O24S2 and its molecular weight is 2137.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C95H141N29O24S2 B12381697 Fam-sams

Properties

Molecular Formula

C95H141N29O24S2

Molecular Weight

2137.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)imidazol-4-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C95H141N29O24S2/c1-47(2)33-67(84(138)120-69(37-52-40-104-45-109-52)85(139)119-68(34-48(3)4)86(140)123-75(49(5)6)88(142)117-61(15-10-11-27-96)79(133)115-62(16-12-28-105-92(98)99)80(134)118-66(90(144)145)18-14-30-107-94(102)103)112-74(129)41-108-78(132)70(43-125)121-83(137)64(25-31-149-8)113-76(130)50(7)111-87(141)71(44-126)122-81(135)63(17-13-29-106-93(100)101)116-82(136)65(26-32-150-9)114-77(131)60(97)36-53-42-124(46-110-53)89(143)51-19-22-57-56(35-51)91(146)148-95(57)58-23-20-54(127)38-72(58)147-73-39-55(128)21-24-59(73)95/h19-24,35,38-40,42,45-50,60-71,75,125-128H,10-18,25-34,36-37,41,43-44,96-97H2,1-9H3,(H,104,109)(H,108,132)(H,111,141)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,136)(H,117,142)(H,118,134)(H,119,139)(H,120,138)(H,121,137)(H,122,135)(H,123,140)(H,144,145)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1

InChI Key

TXPIRSFJXHBMBD-CEEAMRIVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism and Application of FAM-SAMS in AMPK Activity Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAM-SAMS is a specialized biochemical tool designed for the sensitive and specific measurement of AMP-activated protein kinase (AMPK) activity. It is not a drug or therapeutic compound, but rather a laboratory reagent. This guide provides a detailed overview of its mechanism of action, experimental protocols for its use, and relevant quantitative data to aid in the design and interpretation of experiments in the context of drug discovery and metabolic research.

Core Components and Mechanism of Action

This compound is a conjugate molecule composed of two key functional parts:

  • SAMS Peptide: A synthetic peptide that serves as a specific substrate for AMPK.[1][2] Its sequence, HMRSAMSGLHLVKRR , is derived from the region surrounding the serine-79 phosphorylation site of rat acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[3] To enhance specificity for AMPK, the serine at position 77, a phosphorylation site for protein kinase A, has been replaced with an alanine.[4]

  • 5-FAM (5-Carboxyfluorescein): A green fluorescent dye covalently attached to the SAMS peptide.[1][5] 5-FAM is an amine-reactive fluorescent label with an excitation maximum of approximately 490-495 nm and an emission maximum of 518-520 nm.[1][5][6]

The mechanism of action of this compound as an assay component is based on the enzymatic activity of AMPK. AMPK is a serine/threonine kinase that, when active, recognizes and phosphorylates the serine residue within the SAMS peptide sequence.[4] In a typical assay, the transfer of a phosphate group from ATP to the this compound substrate is quantified. The fluorescent properties of the 5-FAM label allow for the detection and measurement of this phosphorylation event, either through changes in the fluorescent signal upon phosphorylation or by enabling the separation and quantification of the phosphorylated product.

AMPK Signaling Pathway

The activation of AMPK is a critical cellular response to energy stress. The binding of AMP or ADP to the regulatory γ subunit of the AMPK heterotrimer triggers a conformational change that promotes the phosphorylation of threonine-172 on the catalytic α subunit by upstream kinases, such as LKB1 and CaMKKβ.[7][8] This phosphorylation event leads to a significant increase in AMPK's catalytic activity, enabling it to phosphorylate downstream targets like the SAMS peptide.

AMPK_Signaling_Pathway cluster_activation AMP AMP/ADP AMPK AMPK (inactive) AMP->AMPK Allosteric activation pAMPK AMPK (active) pSAMS Phospho-FAM-SAMS pAMPK->pSAMS Phosphorylation ATP ATP LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK CaMKKβ CaMKK->AMPK Phosphorylation (Thr172) SAMS This compound ADP ADP ATP->ADP

AMPK activation and substrate phosphorylation pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the components of the this compound assay system.

Table 1: Properties of 5-FAM (5-Carboxyfluorescein)

PropertyValueReference(s)
Excitation Maximum (Ex)490 - 495 nm[1][6]
Emission Maximum (Em)518 - 520 nm[5][6]
Molecular Weight~376.3 g/mol [5]
Recommended SolventDMSO or DMF[5]

Table 2: Properties of SAMS Peptide

PropertyValueReference(s)
Amino Acid SequenceHMRSAMSGLHLVKRR
Molecular Weight~1779.15 g/mol
SolubilityWater (up to 1 mg/ml)
Storage-20°C, desiccated

Table 3: Kinetic Parameters for AMPK Assay

ParameterValueReference(s)
Km for SAMS peptide15.68 µM[9]
Km for ATP25.27 µM[9]

Experimental Protocols

A generalized protocol for an in vitro AMPK activity assay using this compound is provided below. This protocol may require optimization based on the specific experimental conditions, such as the source and purity of the AMPK enzyme.

Materials
  • Purified, active AMPK enzyme

  • This compound peptide

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[3]

  • Stop solution (e.g., EDTA or other kinase inhibitor)

  • Detection system (e.g., fluorescence plate reader, HPLC)

Experimental Workflow

Experimental_Workflow prep Prepare Reagents (AMPK, this compound, ATP, Buffer) reaction Set up Kinase Reaction (Combine reagents in microplate) prep->reaction incubate Incubate (e.g., 30°C for 15-60 min) reaction->incubate stop Stop Reaction (Add stop solution) incubate->stop detect Detect Signal (e.g., Fluorescence intensity) stop->detect analyze Analyze Data (Calculate AMPK activity) detect->analyze

General workflow for an in vitro AMPK assay using this compound.
Detailed Procedure

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) to a desired concentration (e.g., 1 mM).

    • Prepare a stock solution of ATP in water or buffer.

    • Dilute the AMPK enzyme in kinase reaction buffer to the desired working concentration. The optimal concentration should be determined empirically.

  • Reaction Setup:

    • In a microplate, add the kinase reaction buffer.

    • Add the this compound substrate to a final concentration that is typically near its Km value (e.g., 20 µM).[10]

    • Add the test compounds (inhibitors or activators) or vehicle control.

    • Initiate the reaction by adding a mixture of ATP and MgCl2. The final ATP concentration should also be near its Km value (e.g., 25 µM).[10]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate the Mg2+ ions required for kinase activity.

  • Detection and Analysis:

    • Measure the fluorescence of the samples using a plate reader with appropriate excitation and emission filters for 5-FAM (Ex: ~490 nm, Em: ~520 nm).

    • The change in fluorescence intensity, or the amount of phosphorylated product as determined by other methods like HPLC, is proportional to the AMPK activity.

    • Calculate the specific activity of the AMPK enzyme or the percentage of inhibition/activation by the test compounds.

Conclusion

This compound is a valuable and highly specific tool for the in vitro assessment of AMPK activity. Its mechanism relies on the specific phosphorylation of the SAMS peptide by AMPK, with the 5-FAM fluorescent label providing a convenient method for detection. The provided data and protocols offer a foundation for researchers to incorporate this reagent into their studies for screening potential AMPK modulators and investigating the intricacies of metabolic signaling pathways.

References

Fam-Sams as a Substrate for AMP-Activated Protein Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target for therapeutic intervention in metabolic diseases, cancer, and other conditions. The study of AMPK activity and the screening for its modulators necessitate robust and reliable assay systems. The SAMS peptide, derived from the phosphorylation site of acetyl-CoA carboxylase, is a highly specific and sensitive substrate for AMPK.[1] Its fluorescently labeled counterpart, Fam-Sams (5-FAM-HMRSAMSGLHLVKRR), allows for the development of non-radiometric, high-throughput screening assays, complementing traditional methods.[2][3] This technical guide provides an in-depth overview of the use of this compound as a substrate for AMPK, including quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes.

Data Presentation

Peptide Substrate Characteristics
ParameterValueSource
Peptide Name SAMS Peptide[1]
Sequence HMRSAMSGLHLVKRR[1]
Fluorescent Label 5-Carboxyfluorescein (FAM)[2][3]
Full Sequence (this compound) 5-FAM-HMRSAMSGLHLVKRR[2]
Molecular Weight (unlabeled) ~1780 Da[1]
Excitation Wavelength (FAM) ~494 nm
Emission Wavelength (FAM) ~521 nm
Kinetic Parameters of SAMS Peptide with AMPK
ParameterValueConditionsSource
Vmax 1.47 nmol/min/mgPurified wild-type myc-tagged AMPK from HEK cells[4]
Km Higher than for acetyl-CoA carboxylase-[1]
Vmax (relative) 2.5 times higher than for acetyl-CoA carboxylase-[1]

Signaling Pathways and Experimental Workflows

AMPK Activation and Substrate Phosphorylation

The activation of AMPK is a critical prerequisite for its kinase activity. In a typical in vitro setting, AMPK is allosterically activated by AMP and covalently activated by an upstream kinase, such as LKB1 or CaMKKβ, through phosphorylation at Threonine 172 on the α-subunit. The activated AMPK then catalyzes the transfer of the gamma-phosphate from ATP to the serine residue within the SAMS peptide sequence.

AMPK_Activation_Phosphorylation cluster_activation AMPK Activation cluster_phosphorylation Substrate Phosphorylation AMP AMP Inactive_AMPK Inactive AMPK (α, β, γ subunits) AMP->Inactive_AMPK Allosteric Activation Upstream_Kinase Upstream Kinase (e.g., LKB1, CaMKKβ) Upstream_Kinase->Inactive_AMPK Phosphorylation (Thr172) Active_AMPK Active AMPK-P Active_AMPK_2 Active AMPK-P ATP ATP ADP ADP ATP->ADP Fam_Sams This compound Substrate Phospho_Fam_Sams Phospho-Fam-Sams Fam_Sams->Phospho_Fam_Sams Phosphate Transfer

Caption: AMPK activation by AMP and an upstream kinase, followed by phosphorylation of the this compound substrate.

Radiometric Filter Binding Assay Workflow

The radiometric assay is a traditional and highly sensitive method for measuring kinase activity. It involves the use of radiolabeled ATP ([γ-³²P]ATP) and the subsequent separation of the phosphorylated peptide from the unincorporated ATP.

Radiometric_Assay_Workflow Start Start: Prepare Reaction Mix Reaction_Mix Reaction Mix: - Activated AMPK - SAMS Peptide - [γ-³²P]ATP - Assay Buffer Start->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Spotting Spot Reaction onto P81 Phosphocellulose Paper Incubation->Spotting Washing Wash Paper to Remove Unincorporated [γ-³²P]ATP Spotting->Washing Drying Dry Paper Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Measure Radioactivity (Scintillation Counter) Scintillation->Counting End End: Quantify Kinase Activity Counting->End

Caption: Workflow for a radiometric [³²P] filter binding assay to measure AMPK activity.

Fluorescence Polarization Assay Workflow

Fluorescence polarization (FP) is a homogeneous assay format that is well-suited for high-throughput screening. The principle relies on the change in the rotational speed of the fluorescently labeled peptide upon phosphorylation and binding to a larger molecule, such as an antibody, which results in a change in the polarization of the emitted light.

FP_Assay_Workflow Start Start: Prepare Reaction Mix Reaction_Mix Reaction Mix: - Activated AMPK - this compound Peptide - ATP - Assay Buffer Start->Reaction_Mix Incubation Incubate at RT or 30°C Reaction_Mix->Incubation Detection_Reagent Add Detection Reagent (e.g., Phospho-specific Antibody) Incubation->Detection_Reagent Equilibration Incubate for Binding Equilibration Detection_Reagent->Equilibration FP_Read Measure Fluorescence Polarization Equilibration->FP_Read End End: Determine Kinase Activity FP_Read->End

Caption: General workflow for a fluorescence polarization-based AMPK activity assay.

Experimental Protocols

Radiometric [³²P] Filter Binding Assay for AMPK Activity

This protocol is adapted from established methods for measuring AMPK activity using the unlabeled SAMS peptide and [γ-³²P]ATP.[5]

Materials:

  • AMPK Reaction Buffer (5X): 100 mM HEPES-NaOH, pH 7.0, 2 mM Dithiothreitol (DTT), 0.05% Brij-35, 1.5 mM AMP.

  • [γ-³²P]ATP Stock: 10 mCi/mL.

  • ATP/MgCl₂ Mix: 2.5 mM unlabeled ATP, 37.5 mM MgCl₂.

  • SAMS Peptide Stock: 1 mM in sterile water.

  • Activated AMPK Enzyme: Diluted in AMPK Reaction Buffer.

  • P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

  • Wash Buffer: 0.75% Phosphoric Acid.

  • Stop Solution: 100 mM EDTA.

  • Acetone.

  • Scintillation vials and cocktail.

Procedure:

  • Prepare the [γ-³²P]ATP working solution: Dilute the [γ-³²P]ATP stock in the ATP/MgCl₂ mix to achieve a final specific activity of approximately 200-500 cpm/pmol.

  • Set up the kinase reaction: In a microcentrifuge tube, combine the following on ice (for a 40 µL final volume):

    • 8 µL 5X AMPK Reaction Buffer

    • 4 µL SAMS Peptide (final concentration ~200 µM)[6]

    • X µL Activated AMPK (e.g., 10-100 mU)

    • X µL Sterile Water to bring the volume to 30 µL

  • Initiate the reaction: Add 10 µL of the [γ-³²P]ATP working solution to each tube.

  • Incubate: Incubate the reaction tubes at 30°C for 10-15 minutes.[5]

  • Stop the reaction: Add 10 µL of Stop Solution.

  • Spot onto P81 paper: Spot 35 µL of the reaction mixture onto the center of a P81 paper square.[5]

  • Wash:

    • Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.[5]

    • Perform a final wash with acetone for 2 minutes.[5]

  • Dry: Allow the P81 squares to air dry completely.

  • Count: Place each dry P81 square into a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Fluorescence Polarization (FP) Assay for AMPK Activity (Adapted Protocol)

This is a generalized protocol for a competitive FP assay, which can be adapted for this compound and AMPK. This format often provides a more sensitive assay window.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Tween-20.

  • Activated AMPK Enzyme: Diluted in Assay Buffer.

  • This compound Peptide Stock: 1 mM in sterile water.

  • ATP Stock: 10 mM in sterile water.

  • MgCl₂ Stock: 1 M.

  • Stop/Detection Buffer: Assay buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and a phospho-SAMS specific antibody.

  • 384-well, low-volume, black plates.

Procedure:

  • Enzyme and Substrate Preparation: In a 384-well plate, add:

    • 5 µL of Assay Buffer containing the desired concentration of activated AMPK.

    • 2.5 µL of a solution containing this compound peptide and ATP in Assay Buffer. The final concentration of this compound should be around its Km (if known, otherwise titrate) and ATP at a concentration near its Km for AMPK.

  • Initiate the Kinase Reaction: The reaction can be initiated by the addition of the enzyme or the ATP/substrate mix.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Stop the Reaction and Detect: Add 5 µL of Stop/Detection Buffer to each well.

  • Equilibration: Incubate the plate at room temperature for at least 30 minutes to allow the antibody-phospho-peptide binding to reach equilibrium.

  • Measure Fluorescence Polarization: Read the plate on a suitable plate reader equipped with excitation and emission filters for fluorescein, measuring both parallel and perpendicular fluorescence intensity.

  • Data Analysis: Calculate the fluorescence polarization (mP) values. A decrease in mP in the presence of an inhibitor would indicate a reduction in the amount of phosphorylated this compound available to bind the antibody.

Conclusion

This compound is a valuable tool for the investigation of AMPK activity, enabling both traditional radiometric and modern fluorescence-based assay formats. While the unlabeled SAMS peptide is well-characterized, further studies are needed to determine the precise kinetic parameters of the Fam-labeled version. The protocols provided in this guide offer a starting point for the development and optimization of robust and reliable assays for the study of AMPK and the discovery of novel therapeutic agents.

References

The Role of the S-adenosylmethionine Synthetase (SAMS) Gene Family in Plant Drought Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylmethionine (SAM) is a universal molecule central to numerous metabolic pathways in plants, including the biosynthesis of polyamines and the phytohormone ethylene, both critical in mediating responses to abiotic stresses such as drought. The synthesis of SAM is catalyzed by S-adenosylmethionine synthetase (SAMS), encoded by a small multigene family in plants. Emerging evidence highlights the pivotal role of the SAMS gene family in conferring drought tolerance. This technical guide provides an in-depth analysis of the function of SAMS genes in drought stress, detailing the underlying signaling pathways and providing comprehensive experimental protocols for their study. Quantitative data from various studies are summarized to offer a comparative perspective on the expression and activity of SAMS under drought conditions. This document is intended to be a valuable resource for researchers and professionals in plant science and drug development aiming to leverage the SAMS gene family for crop improvement and the development of stress-mitigating agents.

Introduction

Drought is a major environmental factor that severely limits agricultural productivity worldwide. Plants have evolved intricate mechanisms to perceive and respond to water deficit, involving a complex network of signaling pathways and the regulation of specific genes. S-adenosylmethionine (SAM), the primary methyl group donor in transmethylation reactions, is also a key precursor for the biosynthesis of essential compounds involved in stress responses, such as polyamines (PAs) and ethylene.[1][2] The enzyme responsible for SAM synthesis is S-adenosylmethionine synthetase (SAMS), also known as methionine adenosyltransferase (MAT).[3]

The SAMS gene family has been identified and characterized in numerous plant species, and its members often exhibit differential expression patterns in response to various environmental cues, including drought.[4][5] Upregulation of SAMS genes under drought stress suggests their crucial role in orchestrating the metabolic adjustments necessary for plant survival and adaptation.[1] This guide delves into the molecular and physiological functions of the SAMS gene family in the context of drought stress, providing a comprehensive overview of the current understanding and the methodologies used for its investigation.

The SAMS Gene Family and its Function in Drought Stress

The SAMS gene family typically consists of a small number of genes in plant genomes. For instance, Arabidopsis thaliana has four SAMS genes, while rice has three.[4][6] These genes encode isoforms of the SAMS enzyme that may have distinct expression patterns and potentially non-redundant functions in plant development and stress responses.

Under drought conditions, the expression of specific SAMS genes is often induced. This increased expression leads to an enhanced capacity for SAM synthesis, thereby fueling the production of downstream metabolites crucial for drought tolerance.

Role in Polyamine Biosynthesis

Polyamines, such as putrescine, spermidine, and spermine, are small polycationic molecules implicated in a wide range of stress responses.[7] They are known to act as osmoprotectants, antioxidants, and signaling molecules. The biosynthesis of spermidine and spermine requires the aminopropyl group donor, decarboxylated SAM, which is derived from SAM.

Drought stress often leads to the accumulation of polyamines.[8] Transgenic studies have shown that overexpression of genes involved in the polyamine biosynthetic pathway, which relies on the SAM pool, can enhance drought tolerance in plants like rice.[9][10] The induction of SAMS gene expression is therefore a critical upstream event that facilitates this protective polyamine accumulation.

Role in Ethylene Biosynthesis

Ethylene is a gaseous phytohormone that regulates numerous aspects of plant growth, development, and stress responses.[11] SAM is the direct precursor for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene, in a reaction catalyzed by ACC synthase (ACS).[12] While ethylene's role in drought stress is complex, acting as both a positive and negative regulator depending on the context, the modulation of its biosynthesis is a key adaptive response.[11] The availability of SAM, controlled by SAMS activity, is a rate-limiting factor for ethylene production.[12]

Signaling Pathways Involving SAMS in Drought Stress

The regulation of SAMS gene expression and the subsequent metabolic pathways are integrated into broader stress signaling networks, with significant crosstalk with phytohormone signaling, particularly abscisic acid (ABA).

ABA-Dependent Regulation

Abscisic acid (ABA) is a key phytohormone that accumulates under drought stress and orchestrates a wide range of adaptive responses, including stomatal closure and the induction of stress-responsive genes.[13][14][15] Several studies have shown that the expression of certain SAMS genes is induced by ABA treatment, indicating that their upregulation during drought is at least partially mediated by ABA-dependent signaling pathways.[7][16] This places SAMS as a crucial component of the ABA-mediated drought stress response, linking hormone signaling to the metabolic adjustments required for tolerance.

Crosstalk with Other Signaling Molecules

The products of SAM-dependent pathways, such as polyamines and ethylene, themselves act as signaling molecules that can influence downstream stress responses. There is evidence of intricate crosstalk between polyamines, ethylene, and ABA signaling pathways.[7] For example, polyamines can modulate the expression of ABA-responsive genes, while ethylene can interact with ABA signaling to fine-tune the plant's response to drought.

Below is a diagram illustrating the central role of the SAMS gene family in the drought stress response signaling network.

SAMS_Drought_Signaling Drought Drought Stress ABA ABA Accumulation Drought->ABA SAMS SAMS Gene Family (Expression Induction) ABA->SAMS ABA-dependent signaling SAM S-adenosylmethionine (SAM) SAMS->SAM Polyamines Polyamine Biosynthesis (Putrescine, Spermidine, Spermine) SAM->Polyamines Ethylene Ethylene Biosynthesis SAM->Ethylene Drought_Tolerance Drought Tolerance (Osmoprotection, Antioxidant activity, etc.) Polyamines->Drought_Tolerance Ethylene->Drought_Tolerance Context-dependent

Caption: SAMS signaling pathway in drought stress.

Quantitative Data on SAMS Gene Expression and Metabolite Levels

The following tables summarize quantitative data from various studies, illustrating the response of SAMS genes and related metabolites to drought stress in different plant species.

Table 1: Fold Change in SAMS Gene Expression Under Drought Stress

Plant SpeciesGeneTissueStress TreatmentFold ChangeReference
Gossypium hirsutumGhSAMS2LeafDrought~2.5[1]
Gossypium hirsutumGhSAMS2RootDrought~3.0[1]
Solanum lycopersicumSlSAMS1LeafDroughtInduced[16]
Hordeum vulgareHvSAMS3-Drought + SalinityUpregulated[17]
Oryza sativa--Water stressAccumulated transcript[17]

Table 2: Changes in Metabolite Levels Under Drought Stress

Plant SpeciesMetaboliteTissueStress TreatmentChangeReference
Oryza sativa (transgenic)Putrescine-Drought (PEG)Increased[10]
Oryza sativa (transgenic)Spermidine-Drought (PEG)Increased[10]
Oryza sativa (transgenic)Spermine-Drought (PEG)Increased[10]
Arabidopsis thalianaSpermine-DroughtReduced[18]
Craterostigma plantagineumSpermine-DroughtAccumulated[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the SAMS gene family in drought stress.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the transcript levels of SAMS genes in response to drought stress.[19]

1. Plant Material and Drought Treatment:

  • Grow plants (e.g., Arabidopsis thaliana, Oryza sativa, Solanum lycopersicum) under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

  • Impose drought stress by withholding water for a specific period (e.g., 7-14 days) or by transferring plants to a medium containing an osmoticum like polyethylene glycol (PEG).[10][20]

  • Collect tissue samples (leaves, roots) at different time points during the stress treatment.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the collected tissue samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

3. qRT-PCR:

  • Design gene-specific primers for the SAMS genes of interest and a reference gene (e.g., Actin, Tubulin, GAPDH) for normalization.

  • Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

  • The PCR cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the relative gene expression using the 2-ΔΔCt method.[19]

qRT_PCR_Workflow Drought_Treatment Drought Treatment of Plants RNA_Extraction Total RNA Extraction Drought_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCt method) qRT_PCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis.
Functional Characterization using Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently silence the expression of a target gene to study its function.[1]

1. Construction of VIGS Vector:

  • Amplify a 200-400 bp fragment of the target SAMS gene cDNA.

  • Clone the fragment into a VIGS vector (e.g., pTRV2).

2. Agroinfiltration:

  • Transform Agrobacterium tumefaciens (strain GV3101) with the pTRV1 and the pTRV2-SAMS construct.

  • Grow the Agrobacterium cultures and resuspend them in infiltration buffer.

  • Infiltrate the Agrobacterium suspension into the cotyledons or leaves of young plants (e.g., cotton, tomato).

3. Phenotypic Analysis under Drought Stress:

  • After 2-3 weeks, confirm the silencing of the target SAMS gene by qRT-PCR.

  • Subject the silenced plants and control plants (infiltrated with empty vector) to drought stress.

  • Evaluate and compare their phenotypes, including survival rate, water loss, and physiological parameters like chlorophyll content and ion leakage.[1]

VIGS_Workflow Vector_Construction VIGS Vector Construction (pTRV2-SAMS) Agroinfiltration Agroinfiltration into Plants Vector_Construction->Agroinfiltration Gene_Silencing Target Gene Silencing Agroinfiltration->Gene_Silencing Drought_Stress Drought Stress Application Gene_Silencing->Drought_Stress Phenotypic_Analysis Phenotypic Analysis Drought_Stress->Phenotypic_Analysis

References

A Preliminary Investigation into FAM Proteins and SAM-Mediated Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

An initial exploration of "Fam-sams in cell signaling" suggests a potential conflation of two distinct, yet crucial, areas of cellular biology: the "Family with Sequence Similarity" (FAM) proteins and signaling processes involving S-Adenosyl-L-methionine (SAM) or the Sterile Alpha Motif (SAM) domain . This technical guide provides a foundational understanding of both, offering insights into their roles in cell signaling, quantitative data from recent studies, and detailed experimental protocols for their investigation.

Part 1: The FAMily with Sequence Similarity (FAM) Proteins in Cell Signaling

The "Family with Sequence Similarity" (FAM) is a designation for a large group of genes and their corresponding proteins that are categorized based on sequence homology.[1][2] While their functions were initially largely unknown, emerging research has implicated many FAM members as key regulators in a variety of signaling pathways, particularly in the context of cancer.[1][2][3] These proteins are involved in fundamental cellular processes such as proliferation, migration, invasion, and drug resistance.[1][2]

Quantitative Data: Dysregulation of FAM Proteins in Cancer

The expression levels of various FAM proteins are frequently altered in cancerous tissues compared to healthy tissues. This dysregulation is often correlated with patient prognosis, highlighting their potential as biomarkers and therapeutic targets.[1][3]

FAM Protein Cancer Type Observed Change in Expression Associated Outcome Reference
FAM3C Oral Squamous Cell Carcinoma (OSCC)UpregulatedPoor prognosis[2]
FAM64A Head and Neck Squamous Cell Carcinoma (HNSCC)UpregulatedPromotes tumor occurrence[2]
FAM83D Gastric Cancer (GC)UpregulatedKey role in regulating GC development[1]
FAM153B Gastric Cancer (GC)DownregulatedOverexpression inhibits GC cell proliferation[2]
FAM46C Gastric Cancer (GC)DownregulatedActs as a tumor suppressor[1]
FAM107B Gastric Cancer (GC)DownregulatedActs as a tumor suppressor[1]
FAM50A Hepatocellular Carcinoma (HCC)Upregulated-[3]
FAM83D Hepatocellular Carcinoma (HCC)Upregulated-[3]
FAM220A Hepatocellular Carcinoma (HCC)Upregulated-[3]
FAM222B Hepatocellular Carcinoma (HCC)Upregulated-[3]
Signaling Pathways Involving FAM Proteins

Several FAM proteins have been identified as integral components or modulators of critical cancer-related signaling pathways. For instance, high expression of FAM64A in head and neck squamous cell carcinoma promotes the transcriptional activity of FOXM1, a key regulator of the cell cycle.[2] Some FAM members can have dual, contradictory roles, acting as either tumor promoters or suppressors depending on the cellular context.[1]

FAM_Protein_Signaling cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binding Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activation FAM Protein FAM Protein Signaling Cascade->FAM Protein Regulation Transcription Factors (e.g., FOXM1) Transcription Factors (e.g., FOXM1) FAM Protein->Transcription Factors (e.g., FOXM1) Modulation of Activity Gene Expression Gene Expression Transcription Factors (e.g., FOXM1)->Gene Expression Cell Proliferation / Invasion Cell Proliferation / Invasion Gene Expression->Cell Proliferation / Invasion

A generalized signaling pathway involving a FAM protein.

Part 2: The Role of SAM in Cell Signaling

The acronym "SAM" in cell biology predominantly refers to two entities: S-Adenosyl-L-methionine, a universal methyl group donor, and the Sterile Alpha Motif, a protein-protein interaction domain.

S-Adenosyl-L-methionine (SAM): The Molecule

S-Adenosyl-L-methionine (SAM) is a critical metabolite synthesized from methionine and ATP by the enzyme S-adenosylmethionine synthetase (SAMS).[4] It is the primary methyl group donor for the methylation of a vast array of molecules, including proteins, nucleic acids, and phospholipids.[4] This role places SAM at the heart of numerous cellular processes, including epigenetic regulation and signal transduction.[4] The mTORC1 signaling pathway, for example, stimulates the synthesis of SAM to promote cell growth.[5]

SAM_Cycle Methionine Methionine SAM SAM Methionine->SAM ATP ATP ATP->SAM SAH SAH SAM->SAH Methylation SAMS (Enzyme) SAMS (Enzyme) SAMS (Enzyme)->SAM Methyltransferases Methyltransferases Methyltransferases->SAH Substrate Substrate Methylated Substrate Methylated Substrate Substrate->Methylated Substrate Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Recycling

The S-Adenosyl-L-methionine (SAM) cycle.
Sterile Alpha Motif (SAM): The Protein Domain

The Sterile Alpha Motif (SAM) is a protein domain that facilitates protein-protein interactions.[6] SAM domains can self-associate to form oligomers or interact with the SAM domains of other proteins (heterotypic interactions).[6] These interactions are crucial for the assembly of larger signaling complexes. For instance, the Ephrin receptors (EphRs), a family of receptor tyrosine kinases, utilize their SAM domains to form oligomers upon activation, which amplifies the downstream signal.[6]

Part 3: Experimental Protocols for Investigating FAM and SAM-related Signaling

Investigating the roles of FAM proteins and SAM-mediated processes in cell signaling requires a combination of techniques to probe gene expression, protein interactions, and cellular function.

Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS)

This method is used to identify protein-protein interactions. A protein of interest (e.g., a specific FAM protein) is tagged with a dual affinity tag (like the SFB-tag: S-protein, FLAG, and Streptavidin-Binding Peptide).[7] The tagged protein is expressed in cells, and the cell lysate is subjected to a two-step purification process. The proteins that co-purify with the tagged protein are then identified by mass spectrometry, revealing its interaction network.[7]

TAP_MS_Workflow Start Start Construct Expression Vector Construct Expression Vector Start->Construct Expression Vector Transfect Cells Transfect Cells Construct Expression Vector->Transfect Cells Cell Lysis Cell Lysis Transfect Cells->Cell Lysis First Affinity Purification First Affinity Purification Cell Lysis->First Affinity Purification Elution1 Elution1 First Affinity Purification->Elution1 Second Affinity Purification Second Affinity Purification Elution1->Second Affinity Purification Elution2 Elution2 Second Affinity Purification->Elution2 Mass Spectrometry Mass Spectrometry Elution2->Mass Spectrometry Identify Interacting Proteins Identify Interacting Proteins Mass Spectrometry->Identify Interacting Proteins

Workflow for Tandem Affinity Purification-Mass Spectrometry.
Methodology for TAP-MS

  • Vector Construction: The gene encoding the protein of interest is cloned into a mammalian expression vector containing a tandem affinity tag (e.g., SFB-tag).

  • Cell Line Generation: The expression vector is transfected into a suitable cell line (e.g., HEK293T), and a stable cell line expressing the tagged protein is established.[7]

  • Cell Culture and Lysis: The stable cell line is expanded, and cells are harvested and lysed to release the protein complexes.

  • First Affinity Purification: The cell lysate is incubated with the first affinity resin (e.g., streptavidin beads for the SBP-tag). The resin is washed to remove non-specific binders.

  • Elution: The protein complexes are eluted from the first resin.

  • Second Affinity Purification: The eluate is then subjected to a second round of purification using a different affinity resin (e.g., anti-FLAG antibody beads).

  • Final Elution: The purified protein complexes are eluted from the second resin.

  • Mass Spectrometry: The proteins in the final eluate are separated by SDS-PAGE, digested into peptides, and analyzed by mass spectrometry to identify the co-purified proteins.[7]

Analysis of Gene Expression by Quantitative PCR (qPCR)

To quantify the expression levels of FAM genes in different tissues or under different experimental conditions, qPCR is a standard method.

  • RNA Extraction: Total RNA is extracted from the cells or tissues of interest.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific for the FAM gene of interest and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The amount of fluorescence is measured in real-time during the PCR amplification. The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target cDNA, is determined. The relative expression of the target gene is calculated by normalizing it to a reference gene (housekeeping gene).

While the term "this compound" does not denote a recognized entity in cell signaling, the distinct fields of FAM protein biology and SAM-mediated signaling are rich with opportunities for research and therapeutic development. FAM proteins are emerging as critical nodes in various signaling pathways, particularly in oncology. Concurrently, the roles of S-Adenosyl-L-methionine and the SAM domain in regulating cellular communication remain fundamental areas of study. A clear understanding of these separate but vital components is essential for advancing our knowledge of cell signaling in both health and disease.

References

An In-Depth Technical Guide to the Principles and Application of FAM-SAMS in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation associated with the use of FAM-SAMS peptide substrates in kinase assays. It is designed to equip researchers with the necessary knowledge to effectively employ this tool for studying the activity of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.

Introduction to Kinase Assays and this compound

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific residues (serine, threonine, or tyrosine) on a substrate protein, a process known as phosphorylation.[1] This post-translational modification is a pivotal mechanism for regulating a vast array of cellular processes, including metabolism, cell growth, and signal transduction.[1][2] Consequently, kinases have become one of the most important classes of drug targets, particularly in oncology and inflammatory diseases.[3]

Biochemical kinase assays are essential tools for measuring the catalytic activity of these enzymes.[4] They are widely used to screen for potential inhibitors, characterize enzyme kinetics, and elucidate signaling pathways. While traditional methods often rely on radioactivity to track phosphate transfer, fluorescence-based assays have gained prominence due to their safety, simplicity, and suitability for high-throughput screening (HTS).[3][5]

The this compound peptide is a specialized tool for fluorescence-based assays targeting AMP-activated protein kinase (AMPK). It consists of the SAMS peptide sequence (HMRSAMSGLHLVKRR), which is derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase, a well-established AMPK substrate.[6] This peptide is chemically labeled with a 5-Carboxyfluorescein (FAM) fluorophore, enabling the detection of its phosphorylation status through changes in fluorescence properties.

Core Principle of the this compound Assay

The fundamental principle of the this compound assay relies on detecting the enzymatic phosphorylation of the peptide substrate. The covalent attachment of a phosphate group by AMPK alters the local chemical environment of the FAM fluorophore. This change can be measured in several ways, with Fluorescence Polarization (FP) being one of the most common and robust methods.[7][8]

Fluorescence Polarization (FP) Explained:

  • Excitation: The reaction mixture is excited with plane-polarized light.

  • Rotation: The small, free-tumbling this compound peptide rotates rapidly in solution during the fluorescence lifetime (~4 nanoseconds for fluorescein). This rapid rotation causes the emitted light to be largely depolarized.[7]

  • Binding & Phosphorylation: Upon phosphorylation by AMPK, the resulting phospho-peptide is recognized and bound by a large molecule, typically an anti-phospho-serine/threonine antibody included in the assay mix.

  • Signal Change: This binding event creates a large molecular complex. The increased size dramatically slows the rotational speed of the FAM fluorophore. As a result, the emitted light remains highly polarized.

  • Detection: The increase in fluorescence polarization is directly proportional to the amount of phosphorylated this compound peptide, and thus, to the activity of the AMPK enzyme.[8]

cluster_0 Assay Components cluster_1 Kinase Reaction cluster_2 Detection AMPK AMPK Enzyme Phosphorylation Phosphorylation AMPK->Phosphorylation ATP ATP ATP->Phosphorylation FAM_SAMS This compound Peptide (Low Polarization) FAM_SAMS->Phosphorylation Antibody Anti-Phospho Ab Binding Binding Antibody->Binding Phospho_FAM_SAMS Phospho-FAM-SAMS Phosphorylation->Phospho_FAM_SAMS ADP ADP Phosphorylation->ADP Phospho_FAM_SAMS->Binding Complex Large Antibody Complex (High Polarization) Binding->Complex

Caption: Principle of a this compound Fluorescence Polarization assay.

The Target: AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that maintains cellular energy balance.[2] It exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[9] AMPK is activated during states of energy stress, which are indicated by rising cellular ratios of AMP/ATP and ADP/ATP.[10]

Key aspects of the AMPK pathway include:

  • Upstream Activation: AMPK is activated by phosphorylation on threonine 172 (Thr172) of its catalytic subunit. This is primarily carried out by the liver kinase B1 (LKB1) in response to increased AMP levels. An alternative, AMP-independent pathway involves activation by Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CaMKK2) in response to increased intracellular calcium.[2][9]

  • Downstream Effects: Once active, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, autophagy) and inhibiting anabolic, ATP-consuming pathways (e.g., synthesis of lipids, proteins, and glucose).[2] It achieves this by directly phosphorylating numerous metabolic enzymes and transcription factors.[9]

Due to its central role in metabolism, AMPK is a major therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[10]

cluster_upstream Upstream Signals / Kinases cluster_downstream_inhibited Anabolic Pathways (Inhibited) cluster_downstream_activated Catabolic Pathways (Activated) AMP ↑ AMP/ATP Ratio LKB1 LKB1 AMP->LKB1 activates Ca ↑ Cellular Ca²⁺ CaMKK2 CaMKK2 Ca->CaMKK2 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKK2->AMPK phosphorylates (Thr172) SREBP1c SREBP-1c (Lipid Synthesis) AMPK->SREBP1c ACC ACC (Fatty Acid Synthesis) AMPK->ACC ULK1 ULK1 (Autophagy) AMPK->ULK1 TSC2 TSC2 AMPK->TSC2 PFKFB2 PFKFB2 (Glycolysis) AMPK->PFKFB2 FOXO FOXO/PGC-1α (Mitochondrial Biogenesis) AMPK->FOXO mTORC1 mTORC1 (Protein Synthesis) TSC2->mTORC1 inhibits

Caption: Simplified overview of the AMPK signaling pathway.

Experimental Protocols and Workflow

Performing a successful this compound kinase assay requires careful preparation of reagents and precise execution of the assay steps. The following protocol is a general guideline for a fluorescence polarization-based assay in a 96- or 384-well plate format.

Data Presentation: SAMS Peptide Properties

PropertyDescriptionReference
Sequence HMRSAMSGLHLVKRR[6]
Target Kinase AMP-activated protein kinase (AMPK)[9]
Modification N-terminal 5-Carboxyfluorescein (FAM)-
Phosphorylation Site Serine (at position 5 of the core sequence)[6]
Molecular Weight ~2265 g/mol (Varies slightly with counter-ion)-

Detailed Methodology

Step 1: Reagent Preparation

  • Assay Buffer: Prepare a suitable kinase assay buffer. A common formulation is 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.[11] Buffer components should be optimized for the specific AMPK isoform.

  • This compound Stock Solution: Dissolve the lyophilized peptide in sterile, nuclease-free water or DMSO to create a high-concentration stock (e.g., 1-10 mM). Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in water, adjust the pH to ~7.4, and store in aliquots at -20°C.

  • AMPK Enzyme Stock: Dilute the kinase to a working concentration in assay buffer. The optimal concentration must be determined empirically but is often in the low nanomolar range.[1] Keep the enzyme on ice at all times.

  • Anti-Phospho Antibody/Tracer Stock: Prepare the detection reagents as per the manufacturer's instructions (if using a commercial FP kit).

  • Test Compounds (for Inhibition Assays): Prepare a serial dilution of inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

Step 2: Assay Workflow

prep 1. Prepare Reagents (Buffer, ATP, Peptide, Kinase, Compounds) dispense 2. Dispense Components - Add buffer, inhibitor, and AMPK enzyme to plate - Pre-incubate briefly prep->dispense initiate 3. Initiate Reaction - Add ATP/FAM-SAMS substrate mix to all wells dispense->initiate incubate 4. Incubate - Allow reaction to proceed at a set temperature (e.g., 30°C) - Monitor kinetics or use a fixed endpoint initiate->incubate stop 5. Stop Reaction & Add Detection Reagents - Add Stop buffer containing EDTA - Add Anti-Phospho-Ab/Tracer mix incubate->stop read 6. Read Plate - Incubate for detection reagent binding - Measure Fluorescence Polarization stop->read analyze 7. Analyze Data - Calculate % inhibition - Generate dose-response curves and determine IC₅₀ read->analyze

Caption: General experimental workflow for a this compound kinase assay.

Step 3: Assay Plate Setup

  • Add assay buffer to all wells of a low-volume black microplate.

  • Add test compounds or DMSO (for control wells) to the appropriate wells.

  • Add the diluted AMPK enzyme to all wells except the "no enzyme" negative controls.

  • Briefly pre-incubate the plate (e.g., 10-15 minutes at room temperature).

  • Initiate the kinase reaction by adding a mixture of this compound and ATP.

  • Incubate the plate at the desired temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of the reaction, typically corresponding to <20% substrate turnover.

  • Stop the reaction by adding a "Stop Buffer" containing EDTA (to chelate Mg²⁺) and the FP detection reagents (e.g., anti-phospho antibody).

  • Incubate for the required time to allow antibody binding (e.g., 60 minutes at room temperature).

  • Read the plate on a suitable plate reader equipped for fluorescence polarization.

Quantitative Data Presentation and Interpretation

Raw FP data (measured in milli-polarization units, mP) is used to determine enzyme activity and inhibitor potency.

Data Presentation: Kinetic Parameters for AMPK

Accurate determination of kinetic parameters like the Michaelis constant (Km) is vital for designing robust assays. The Km value represents the substrate concentration at which the enzyme operates at half its maximum velocity (Vmax). For inhibitor studies, the ATP concentration is typically set at or near its Km value to ensure competitive inhibitors can be detected effectively.

SubstrateKm Value (μM)Assay MethodReference
ATP 25.27ELISA-based[12]
SAMS Peptide 15.68ELISA-based[12]

Note: Km values can vary depending on the specific AMPK isoform, buffer conditions, and assay format. The values presented are from a highly comparable ELISA-based method and serve as an excellent starting point for assay optimization.[12]

Data Presentation: Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. It is the concentration of a compound required to reduce the kinase activity by 50%. This is determined by testing a range of inhibitor concentrations and plotting the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve.

CompoundTarget KinaseIC₅₀ (nM)Assay Type
Compound C AMPK~250ELISA-based
PF-670462 CK1δ14Radiometric
Sorafenib Flt3-ITD<100Cell-based
TL02-59 Fgr0.2In vitro kinase assay

(This table is a representative example showing how IC₅₀ data is typically presented. Values are sourced from various studies to illustrate the range and format).[13][14][15]

Calculations:

  • Percent Inhibition: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)])

    • Signal_Inhibitor: FP signal in the presence of the test compound.

    • Signal_Max: FP signal of the positive control (e.g., DMSO, full activity).

    • Signal_Min: FP signal of the negative control (e.g., no enzyme or fully inhibited).

  • IC₅₀ Determination: The IC₅₀ value is derived by fitting the percent inhibition data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism, XLfit).

This structured approach ensures that data generated from this compound assays is robust, reproducible, and allows for meaningful comparison of inhibitor potencies, guiding further research and drug development efforts.

References

An In-depth Technical Guide to the Interplay of S-adenosylmethionine and Fam-SAMS in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-adenosylmethionine (SAM), a pivotal metabolite derived from methionine and adenosine triphosphate (ATP), serves as the primary methyl group donor in a vast array of biological methylation reactions essential for the regulation of DNA, RNA, proteins, and lipids.[1] Beyond its role in transmethylation, SAM is a key node in cellular metabolism, participating in transsulfuration and polyamine synthesis pathways. Fam-SAMS, a 5-carboxyfluorescein (5-FAM) labeled SAMS peptide, is a highly specific substrate for AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy homeostasis.[2] This guide provides a comprehensive technical overview of the intricate relationship between SAM metabolism and AMPK signaling, with a focus on the application of this compound as a tool for quantifying AMPK activity. We will delve into the signaling pathways, present quantitative data, and provide detailed experimental protocols for researchers investigating this critical nexus of cellular regulation.

The Interplay between S-adenosylmethionine and AMPK Signaling

AMPK is a heterotrimeric serine/threonine kinase that functions as a master regulator of cellular and organismal metabolism. It is activated in response to an increase in the cellular AMP:ATP ratio, which signals a state of low energy.[3] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[4]

A significant body of evidence now indicates a direct and complex relationship between SAM metabolism and AMPK activation. The synthesis of SAM itself is an ATP-dependent process, catalyzed by methionine adenosyltransferase (MAT). This reaction consumes one molecule of ATP for every molecule of SAM produced.[5] Consequently, stimulating the synthesis of SAM can lead to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which in turn activates AMPK.[6][7] This positions SAM synthesis as a significant contributor to the regulation of cellular energy status.

Conversely, in certain cellular contexts, elevated levels of SAM have been shown to inhibit the phosphorylation and activation of AMPK. For instance, in hepatocyte proliferation stimulated by hepatocyte growth factor (HGF), SAM can block HGF-induced AMPK phosphorylation.[8] This suggests a nuanced feedback mechanism where SAM levels can modulate AMPK activity to fine-tune cellular responses to growth factor signaling.

Signaling Pathway

The signaling pathway illustrating the activation of AMPK through the synthesis of S-adenosylmethionine is depicted below. An increase in SAM synthesis consumes ATP, leading to an elevated AMP/ATP ratio. This change is sensed by the γ-subunit of AMPK, promoting the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), resulting in AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.

SAM_AMPK_Pathway cluster_SAM_Synthesis SAM Synthesis cluster_AMPK_Activation AMPK Activation cluster_Downstream_Effects Downstream Effects Methionine Methionine MAT MAT Methionine->MAT ATP_input ATP ATP_input->MAT AMP_ATP_ratio Increased AMP/ATP Ratio ATP_input->AMP_ATP_ratio consumption SAM S-adenosylmethionine (SAM) AMPK_inactive AMPK (inactive) SAM->AMPK_inactive Inhibition of HGF-induced phosphorylation MAT->SAM AMP_ATP_ratio->AMPK_inactive allosteric activation AMPK_active AMPK (active) (p-Thr172) AMPK_inactive->AMPK_active Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK_active->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism LKB1 LKB1 LKB1->AMPK_inactive phosphorylation CaMKK2 CaMKK2 CaMKK2->AMPK_inactive phosphorylation

Figure 1: SAM Synthesis and AMPK Activation Pathway.

Quantitative Data on the SAM-AMPK Relationship

The interplay between SAM metabolism and AMPK activity has been quantified in various studies. The following tables summarize key findings.

Experimental ConditionMeasured ParameterFold Change / ObservationReference
Stimulation of SAM synthesis in yeastPhosphorylation of Snf1 (AMPK ortholog) at Thr210Increased[6]
Overexpression of SAM1 and SAM2 in yeastPhosphorylation of Snf1 at Thr210Increased[6]
HGF treatment of hepatocytesPhosphorylation of AMPKIncreased[8]
HGF and SAMe co-treatment of hepatocytesPhosphorylation of AMPKInhibited compared to HGF alone[8]
Knockout of hepatic SAMe synthesis (MAT1A-KO mice)Basal liver phosphorylation of AMPKAugmented[8]

Table 1: Quantitative Effects of SAM Metabolism on AMPK Activation.

Experimental ConditionMeasured ParameterConcentration / RatioReference
Healthy adult human plasmaS-adenosylmethionine (SAM)120 ± 36 nM[9]
Healthy adult human plasmaS-adenosylhomocysteine (SAH)21.5 ± 6.5 nM[9]
Neurulation-stage mouse embryosS-adenosylmethionine (SAM)0.02 - 25.0 µM (calibration curve range)[1]
Neurulation-stage mouse embryosS-adenosylhomocysteine (SAH)0.01 - 10.0 µM (calibration curve range)[1]

Table 2: Baseline Concentrations of SAM and SAH in Biological Samples.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the relationship between SAM and AMPK.

Non-Radioactive AMPK Activity Assay using a Fluorescent SAMS Peptide Substrate

This protocol is adapted for a fluorescent readout using a FAM-labeled SAMS peptide (this compound).

Materials:

  • Purified, active AMPK enzyme

  • This compound peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.02% Brij-35)

  • ATP solution

  • AMP solution (for allosteric activation)

  • Stop solution (e.g., high concentration of EDTA)

  • Fluorescence plate reader

Procedure:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, AMP (if desired, for maximal activation), and the purified AMPK enzyme.

  • Initiate the reaction: Add the ATP solution to the kinase reaction mix to a final desired concentration (e.g., 100 µM).

  • Add the fluorescent substrate: Immediately add the this compound peptide to the reaction mix to a final desired concentration (e.g., 20 µM).

  • Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding the stop solution.

  • Measure fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 5-FAM (e.g., excitation ~495 nm, emission ~520 nm). The increase in fluorescence polarization or other fluorescence properties upon phosphorylation can be measured depending on the assay format.

  • Controls: Include negative controls without AMPK enzyme and without ATP to determine background fluorescence.

  • Data Analysis: Subtract the background fluorescence from the experimental values. The fluorescence intensity is proportional to the amount of phosphorylated this compound peptide and thus reflects AMPK activity.

Quantification of SAM and SAH by LC-MS/MS

This protocol provides a general framework for the analysis of SAM and SAH in cellular or tissue extracts.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., ¹³C₅-SAH, d₃-SAM)

  • Extraction solution (e.g., 0.4 M perchloric acid)

  • LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

  • Mobile phases (e.g., ammonium formate buffer and acetonitrile)

Procedure:

  • Sample Preparation:

    • Homogenize cell pellets or tissue samples in ice-cold extraction solution.

    • Spike the homogenate with internal standards.

    • Centrifuge to pellet proteins and debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto the LC system.

    • Separate SAM and SAH using a gradient of mobile phases. The specific gradient will depend on the column and instrument used.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific mass transitions for SAM, SAH, and their internal standards (e.g., SAM: m/z 399 -> 250; SAH: m/z 385 -> 136).[10]

  • Quantification:

    • Generate a standard curve using known concentrations of SAM and SAH.

    • Calculate the concentrations of SAM and SAH in the samples by comparing their peak areas to those of the internal standards and the standard curve.

Western Blot Analysis of AMPK Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPK) as a measure of its activation.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (Thr172) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total AMPK for normalization.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of AMPK activation is typically expressed as the ratio of p-AMPK to total AMPK.[11]

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the impact of a compound on the SAM-AMPK axis.

Experimental_Workflow cluster_Analysis Sample Analysis start Start: Cell Culture treatment Treatment with Test Compound start->treatment harvest Harvest Cells/Tissues treatment->harvest protein_extraction Protein Extraction harvest->protein_extraction metabolite_extraction Metabolite Extraction harvest->metabolite_extraction western_blot Western Blot (p-AMPK, Total AMPK, p-ACC, etc.) protein_extraction->western_blot ampk_assay AMPK Activity Assay (e.g., using this compound) protein_extraction->ampk_assay lc_ms LC-MS/MS (SAM, SAH) metabolite_extraction->lc_ms data_analysis Data Analysis and Interpretation western_blot->data_analysis lc_ms->data_analysis ampk_assay->data_analysis end Conclusion data_analysis->end

Figure 2: Experimental Workflow for SAM-AMPK Studies.

Conclusion

The relationship between S-adenosylmethionine and AMPK is a critical aspect of cellular metabolic regulation. The synthesis of SAM directly impacts the cellular energy state, thereby influencing the activity of the master energy sensor, AMPK. This compound provides a valuable tool for the specific and sensitive measurement of AMPK activity, enabling researchers to dissect this complex interplay. The experimental protocols and quantitative data presented in this guide offer a solid foundation for professionals in research and drug development to explore this signaling nexus further. A thorough understanding of the SAM-AMPK axis holds significant promise for the development of novel therapeutic strategies targeting metabolic diseases and cancer.

References

An In-depth Technical Guide to Exploratory Studies on the Function of Radical SAM Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Radical SAM Enzymes

The radical S-adenosyl-L-methionine (SAM) superfamily is one of the largest and most functionally diverse enzyme superfamilies known, with members found in all domains of life.[1][2] These enzymes catalyze a vast array of chemically challenging reactions, including unusual methylations, isomerizations, sulfur insertions, and ring formations, which are often central to key metabolic pathways.[2][3] Their functions are critical in the biosynthesis of DNA precursors, vitamins, cofactors, antibiotics, and herbicides.[2][3]

At the heart of their catalytic prowess is the reductive cleavage of S-adenosyl-L-methionine (SAM) by a [4Fe-4S] iron-sulfur cluster.[1][4] This process generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), a potent oxidizing agent that initiates catalysis by abstracting a hydrogen atom from a substrate.[1][5][6] This radical-based mechanism allows these enzymes to overcome significant activation energy barriers and modify unreactive chemical bonds.

The core structure of a radical SAM enzyme features a conserved cysteine-rich motif, typically CX3CX2C, which coordinates three of the four iron atoms of the catalytic [4Fe-4S] cluster.[7][8] The fourth, unique iron atom is coordinated by SAM, positioning it for reductive cleavage.[8] The catalytically active state of the cluster is the reduced [4Fe-4S]1+ form.[9][10]

Given their involvement in vital biological processes and the production of valuable natural products, radical SAM enzymes are of significant interest to researchers in biochemistry, natural product synthesis, and drug development. Understanding their function requires a specialized set of experimental techniques designed to handle these often oxygen-sensitive metalloenzymes. This guide provides an in-depth overview of the core methodologies used to explore the function of radical SAM enzymes.

Core Catalytic Mechanism

The generally accepted catalytic cycle of radical SAM enzymes begins with the one-electron reduction of the [4Fe-4S]2+ cluster to its [4Fe-4S]1+ state.[4][8] SAM then binds to the unique iron site of the reduced cluster.[8] An electron is transferred from the cluster to SAM, leading to the homolytic cleavage of the S-C5' bond.[1] This generates methionine and the highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[1][4][6]

The 5'-dAdo• radical is a powerful oxidant that initiates the substrate transformation by abstracting a hydrogen atom, creating a substrate radical.[5] This substrate radical can then undergo a variety of subsequent reactions, such as rearrangement, fragmentation, or addition, ultimately leading to the final product.[5] The catalytic cycle is completed by the regeneration of the [4Fe-4S]2+ cluster.

While this general mechanism holds true for the majority of the superfamily, variations exist. For instance, some radical SAM methylases utilize SAM as both a radical generator and a methyl donor.[7][11] Others, like the viperin family of antiviral enzymes, catalyze the formation of a dehydrated nucleotide product.[12]

Key Experimental Protocols

The study of radical SAM enzymes is challenging due to the oxygen sensitivity of their iron-sulfur clusters.[10][13] Therefore, all purification and experimental procedures must be performed under strictly anaerobic conditions, typically within an anaerobic chamber.[10][13][14]

Anaerobic Protein Purification

Objective: To purify active radical SAM enzymes while preserving the integrity of their [4Fe-4S] clusters.

Methodology:

  • Cell Lysis: Resuspend cell pellets overexpressing the target enzyme in an anaerobic lysis buffer (e.g., 500 mM NaCl, 10 mM MgCl2, 5 mM imidazole, 1 mM DTT, and 200 mM Tris-HCl at pH 7.4).[13] All buffers must be thoroughly degassed and equilibrated within an anaerobic chamber.[15]

  • Clarification: Lyse the cells using a sonicator or French press inside the anaerobic chamber. Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: If the protein is tagged (e.g., with a His6-tag), apply the supernatant to a pre-equilibrated Ni-NTA or other appropriate affinity resin.[8][16] Wash the column with a suitable wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein from the resin using an elution buffer containing a competitive agent (e.g., imidazole for His-tagged proteins).

  • Further Purification: For higher purity, perform additional chromatographic steps such as ion exchange or size-exclusion chromatography under anaerobic conditions.[14][17]

  • Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration). Flash-freeze the protein in liquid nitrogen and store at -80 °C.

In Vitro Reconstitution of Iron-Sulfur Clusters

Objective: To insert or repair the [4Fe-4S] clusters in apo- or partially inactive enzymes.

Methodology:

  • Preparation: Perform all steps under strictly anaerobic conditions.[17][18] Prepare solutions of a ferrous iron salt (e.g., ferrous ammonium sulfate) and a sulfide salt (e.g., sodium sulfide).

  • Incubation: To the apo-enzyme solution, add a reducing agent such as DTT. Sequentially add the iron and sulfide solutions in slight molar excess.

  • Maturation: Allow the reconstitution reaction to proceed for a specific time (e.g., 1-2 hours) at a controlled temperature. The formation of the cluster is often indicated by a change in the color of the protein solution to brown or reddish-brown.

  • Desalting: Remove excess iron, sulfide, and reducing agent by passing the reconstituted enzyme through a desalting column (e.g., Sephadex G-25) equilibrated with anaerobic storage buffer.[17]

  • Characterization: Verify the successful reconstitution and determine the type and quantity of the cluster using UV-visible spectroscopy and iron analysis.[19]

Enzyme Activity Assays

Objective: To determine the catalytic activity and kinetic parameters of the radical SAM enzyme.

Methodology (Example: Viperin CTP Dehydratase Assay): [12]

  • Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing the purified enzyme (e.g., 2 µM viperin), SAM (e.g., 100 µM), and varying concentrations of the substrate CTP (e.g., 10 µM to 100 µM) in a suitable buffer (e.g., 200 mM ammonium formate, pH 8.2).[12]

  • Initiation: Initiate the reaction by adding a reducing agent, such as sodium dithionite (e.g., 3 mM).[12]

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37 °C) for a defined period (e.g., 5 minutes).[12]

  • Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile, often containing an internal standard (e.g., 50 µM UTP).[12]

  • Analysis: Analyze the reaction products and remaining substrate using techniques like HPLC or LC-MS to quantify product formation.

  • Kinetics: Determine the kinetic parameters (kcat and Km) by fitting the initial velocity data to the Michaelis-Menten equation.

Spectroscopic Characterization

Objective: To probe the electronic and structural properties of the iron-sulfur cluster and any radical intermediates.

Methodology (Electron Paramagnetic Resonance - EPR):

  • Sample Preparation: Prepare the enzyme sample in an EPR tube under strictly anaerobic conditions. The sample may contain the enzyme in its reduced state, in the presence of SAM, or freeze-quenched during a reaction to trap intermediates.

  • Data Acquisition: Record the EPR spectrum at cryogenic temperatures (e.g., below 40 K for a [4Fe-4S]1+ cluster).[19]

  • Analysis: The resulting spectrum provides information about the type of iron-sulfur cluster present (e.g., [4Fe-4S]1+ or [3Fe-4S]+), its ligation environment, and the presence of any organic radicals.[19][20][21] For example, the addition of SAM to a reduced radical SAM enzyme often perturbs the EPR signal of the [4Fe-4S]1+ cluster, indicating coordination.[19] Isotopic labeling of substrates or SAM can be used to identify and characterize radical intermediates.[22]

Quantitative Data Summary

The following tables summarize key quantitative data for selected radical SAM enzymes.

Table 1: Kinetic Parameters of Viperin

SubstrateKm (µM)kcat (min-1)Reference
CTP~10-100~0.2-0.6[12][23]
UTPMuch greater than CTPSimilar to CTP[12]

Table 2: Substrate Specificity of TsrM (Tryptophan Methyltransferase)

SubstrateProduct(s)NotesReference
L-Tryptophan2-methyltryptophanPrimary reaction[24][25]
2-methyltryptophan2,4-dimethyltryptophanUnexpected secondary methylation[24][25][26]
Tryptamine derivativesN-methylated productsDemonstrates promiscuity[25]

Table 3: Spectroscopic Properties of Radical SAM Enzyme Clusters

EnzymeCluster Stateg-values (EPR)Reference
Viperin[4Fe-4S]1+2.02, 1.92, 1.91[19]
Viperin + SAM[4Fe-4S]1+2.03, 1.95, 1.88[19]
BlsE[4Fe-4S]1+2.022, 1.913, 1.900[27]
BlsE + SAM[4Fe-4S]1+1.987, 1.903, 1.853[27]

Visualized Pathways and Workflows

The following diagrams illustrate key mechanisms and experimental flows in the study of radical SAM enzymes.

Radical_SAM_Catalytic_Cycle cluster_cycle Catalytic Cycle [4Fe-4S]2+ [4Fe-4S]2+ [4Fe-4S]1+ [4Fe-4S]1+ [4Fe-4S]2+->[4Fe-4S]1+ e- SAM-[4Fe-4S]1+ SAM-[4Fe-4S]1+ [4Fe-4S]1+->SAM-[4Fe-4S]1+ + SAM Met + 5'-dAdo• + [4Fe-4S]2+ Met + 5'-dAdo• + [4Fe-4S]2+ SAM-[4Fe-4S]1+->Met + 5'-dAdo• + [4Fe-4S]2+ Cleavage Substrate• Substrate• Met + 5'-dAdo• + [4Fe-4S]2+->Substrate• H• abstraction Substrate-H Substrate-H Substrate-H->Met + 5'-dAdo• + [4Fe-4S]2+ Product Product Substrate•->Product Product->[4Fe-4S]2+ Cycle Regeneration

Canonical catalytic cycle of a radical SAM enzyme.

Experimental_Workflow cluster_workflow Workflow for Characterizing a Novel Radical SAM Enzyme start Gene Identification (Bioinformatics) expression Overexpression in E. coli start->expression purification Anaerobic Purification expression->purification reconstitution Fe-S Cluster Reconstitution purification->reconstitution If necessary characterization Spectroscopic Characterization (UV-Vis, EPR) purification->characterization reconstitution->characterization activity Activity Assays characterization->activity kinetics Kinetic Analysis activity->kinetics mechanism Mechanistic Studies (Isotope Labeling, Mutagenesis) kinetics->mechanism end Functional Elucidation mechanism->end Lincomycin_Biosynthesis_Simplified cluster_pathway Simplified Lincomycin Biosynthesis Pathway tyrosine L-Tyrosine dopa DOPA tyrosine->dopa LmbB2 ppl 4-propyl-L-proline (PPL) dopa->ppl Multiple Steps ndl N-demethyllincomycin ppl->ndl glucose D-Glucose gdp_octose GDP-D-erythro-α-D-gluco-octose glucose->gdp_octose Multiple Steps gdp_lincosamide GDP-D-α-D-lincosamide gdp_octose->gdp_lincosamide LmbM, LmbL, LmbZ, LmbS mtl Methylthiolincosamide (MTL) gdp_lincosamide->mtl Multiple Steps mtl->ndl LmbC, LmbN, LmbD (Condensation) lincomycin Lincomycin A ndl->lincomycin Methylation

References

Methodological & Application

Application Notes and Protocols for Fluorescence-Based Enzyme Kinetics of SAM-Dependent Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of FAM-Labeled Substrates for Studying Enzyme Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A common class of enzymes of high interest, particularly in epigenetics and oncology, are the S-adenosylmethionine (SAM)-dependent methyltransferases (MTs). These enzymes catalyze the transfer of a methyl group from the cofactor SAM to a variety of substrates, including proteins, DNA, and RNA.[1][2][3] Monitoring the activity of these enzymes is crucial for drug discovery and diagnostics.

Fluorescence-based assays offer a highly sensitive and continuous method for measuring enzyme activity, making them well-suited for kinetic studies.[4][5][6] This document provides a detailed guide on utilizing 5-Carboxyfluorescein (FAM)-labeled substrates to study the kinetics of SAM-dependent methyltransferases. While the term "Fam-sams" is not standard, it is interpreted here as the use of FAM-labeled substrates in conjunction with SAM-dependent enzyme systems. The protocols outlined below describe a general methodology that can be adapted for specific methyltransferases.

The core principle of this assay is that the methylation of a FAM-labeled substrate by an MT enzyme in the presence of SAM results in a product that can be distinguished from the substrate, often through a change in fluorescent properties or by separation-based detection.

Core Principles of the Assay

The enzymatic reaction involves a methyltransferase, its specific substrate (e.g., a peptide or oligonucleotide) labeled with a FAM fluorophore, and the methyl-donating cofactor, SAM. The enzyme catalyzes the transfer of a methyl group from SAM to the substrate, producing a methylated FAM-substrate and S-adenosylhomocysteine (SAH).[2][3]

The rate of this reaction can be monitored by measuring the formation of the methylated product over time. This is typically achieved by stopping the reaction at various time points and separating the methylated product from the unmethylated substrate using techniques like HPLC or capillary electrophoresis, followed by fluorescence detection. The initial reaction velocity can then be determined at various substrate concentrations to calculate key kinetic parameters such as Kₘ and Vₘₐₓ.

Signaling Pathway Diagram

cluster_0 Enzymatic Reaction cluster_1 Products Enzyme Methyltransferase (MT) Enzyme->Enzyme Product Methylated FAM-Substrate SAH SAH (S-Adenosylhomocysteine) Product_out Methylated FAM-Substrate Enzyme->Product_out Releases SAH_out SAH Enzyme->SAH_out Releases SAM SAM (S-Adenosylmethionine) SAM->Enzyme Binds Substrate FAM-Substrate Substrate->Enzyme Binds prep Reagent Preparation (Enzyme, FAM-Substrate, SAM) setup Reaction Setup (Vary [Substrate], Fixed [Enzyme], [SAM]) prep->setup incubate Incubate at Optimal Temp. setup->incubate quench Quench Reaction (At various time points) incubate->quench separate Separate Product/Substrate (e.g., HPLC) quench->separate detect Fluorescence Detection separate->detect analyze Data Analysis (Initial Velocities) detect->analyze kinetics Determine Kinetic Parameters (Km, Vmax) analyze->kinetics cluster_0 Assay Development cluster_1 Data Analysis opt_enzyme Optimize Enzyme Concentration opt_time Determine Linear Reaction Time opt_enzyme->opt_time opt_sam Ensure SAM is Saturating opt_time->opt_sam run_assay Run Full Kinetic Assay opt_sam->run_assay calc_v0 Calculate Initial Velocities (v₀) run_assay->calc_v0 plot_data Plot v₀ vs. [S] calc_v0->plot_data fit_curve Non-linear Regression (Michaelis-Menten) plot_data->fit_curve get_params Obtain Km and Vmax fit_curve->get_params

References

Step-by-Step Guide for the Synthesis of Fam-sams Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the chemical synthesis of Fam-sams peptide, a fluorescently labeled substrate for AMP-activated protein kinase (AMPK). The protocol details the solid-phase peptide synthesis (SPPS) using Fmoc chemistry, N-terminal labeling with 5-carboxyfluorescein (5-FAM), and subsequent purification and characterization.

Introduction

This compound peptide is a valuable tool for studying the activity of AMPK, a key enzyme in cellular energy homeostasis. The peptide's sequence is {5-FAM}-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg. The N-terminal 5-FAM label allows for sensitive detection in various biochemical assays. This guide outlines a robust protocol for the synthesis and purification of high-purity this compound peptide.

Materials and Reagents

Resin and Amino Acids
  • Rink Amide MBHA resin (0.4-0.8 mmol/g substitution)

  • Fmoc-protected amino acids:

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Lys(Boc)-OH

    • Fmoc-Val-OH

    • Fmoc-Leu-OH

    • Fmoc-His(Trt)-OH

    • Fmoc-Gly-OH

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Ala-OH

    • Fmoc-Met-OH

Solvents and Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • 5(6)-Carboxyfluorescein

  • Pentafluorophenol (PFP)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed on a 0.1 mmol scale. All steps are carried out at room temperature unless otherwise specified.

1.1. Resin Swelling:

  • Weigh 250 mg of Rink Amide MBHA resin (assuming 0.4 mmol/g loading) into a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol), 3.9 equivalents of HBTU (0.39 mmol), and 6 equivalents of DIEA (0.6 mmol) in 2 mL of DMF.

  • Pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2 hours.

  • Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, repeat the coupling step.

1.4. Peptide Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each amino acid in the sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Histidine.

The following diagram illustrates the general workflow of the solid-phase peptide synthesis cycle.

SPPS_Workflow Start Swollen Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA in DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes End Completed Peptide on Resin Repeat->End No

Figure 1: Solid-Phase Peptide Synthesis Cycle.
N-terminal FAM Labeling

Standard coupling reagents like HBTU can be inefficient for coupling bulky molecules like 5-FAM. The use of a pre-formed pentafluorophenyl (PFP) ester of 5-FAM is recommended for higher yields.[1][2]

2.1. Preparation of 5-FAM-PFP Ester:

  • In a vial, dissolve 4 equivalents of 5(6)-carboxyfluorescein (0.4 mmol) and 4 equivalents of PFP (0.4 mmol) in 2 mL of DMF.

  • Add 4 equivalents of DIC (0.4 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

2.2. Coupling of 5-FAM-PFP Ester to the Peptide:

  • After the final Fmoc deprotection of the N-terminal Histidine, wash the resin-bound peptide with DMF (5 x 5 mL).

  • Add the pre-activated 5-FAM-PFP ester solution to the resin.

  • Add 8 equivalents of DIEA (0.8 mmol).

  • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL) until the washings are colorless.

  • Dry the resin under vacuum.

Cleavage and Deprotection

3.1. Cleavage Cocktail:

  • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The scavengers (TIS and EDT) are crucial to prevent side reactions with sensitive residues like Met and Arg.

  • For 0.1 mmol of peptide on resin, use 10 mL of the cleavage cocktail.

3.2. Cleavage Procedure:

  • Add the cleavage cocktail to the dried resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification

4.1. Precipitation:

  • Precipitate the crude peptide by adding the TFA filtrate to 50 mL of cold diethyl ether.

  • A white precipitate should form.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

4.2. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient of 10-50% B over 40 minutes is a good starting point.

  • Detection: Monitor the elution at 220 nm (peptide bond) and 494 nm (FAM).

  • Collect the fractions containing the pure peptide.

Characterization
  • Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected molecular weight of this compound peptide is approximately 2137.5 g/mol .

  • Analytical RP-HPLC: Assess the purity of the final product by analytical RP-HPLC. The purity should be >95% for most applications.

Data Presentation

The following table summarizes the expected yields and purity for the synthesis of FAM-labeled peptides using different coupling methods for the FAM dye. The PFP-ester method generally provides a significantly higher yield.[2]

Coupling Reagent for FAMTypical Crude Yield (%)Purity after HPLC (%)
HBTU/HATU5-15>95
PyBOP10-20>95
PFP-ester/DIC 40-50 >95

Signaling Pathway

The this compound peptide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. The following diagram illustrates the canonical AMPK signaling pathway.

AMPK_Pathway cluster_inputs Cellular Stress cluster_core AMPK Activation cluster_outputs Downstream Effects AMP_ADP Increased AMP/ADP Ratio AMPK AMPK AMP_ADP->AMPK Allosteric Activation & Promotes Phosphorylation pAMPK pAMPK (Active) Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Activates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism Inhibits FamSams This compound Peptide (Substrate) pAMPK->FamSams Phosphorylates LKB1 LKB1 LKB1->AMPK Phosphorylation at Thr172 PhosphoFamSams Phosphorylated this compound FamSams->PhosphoFamSams

Figure 2: AMPK Signaling Pathway.

Conclusion

This guide provides a detailed and optimized protocol for the synthesis of this compound peptide. By employing solid-phase peptide synthesis with Fmoc chemistry and an efficient N-terminal FAM labeling strategy, researchers can reliably produce high-purity this compound peptide for use in AMPK activity assays and other related studies. Careful execution of the described steps, particularly the purification and characterization, is essential for obtaining a high-quality final product.

References

Practical applications of Fam-sams in metabolic research

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the topic of "Fam-sams" in metabolic research is that the term can be interpreted in several ways. The most specific and technically accurate interpretation refers to a laboratory tool, the This compound peptide , which is a fluorescently labeled substrate for AMP-activated protein kinase (AMPK). However, "this compound" may also be a colloquial or mistaken reference to the crucial metabolite S-adenosylmethionine (SAM) , or to acronyms used in more specific research fields like Sympathetic Neuron-Associated Macrophages (SAMs) or Significantly Altered Metabolites (SAMs) .

This document provides detailed application notes and protocols for the two most relevant interpretations for a broad audience of metabolic researchers: the this compound peptide for AMPK activity assays and the analysis of the key metabolite S-adenosylmethionine (SAM).

Application Note:

The this compound peptide is a tool designed for the specific and sensitive measurement of AMP-activated protein kinase (AMPK) activity. AMPK is a central regulator of cellular energy homeostasis, making it a key target in metabolic research, particularly in the study of type 2 diabetes, obesity, and cancer.[1][2][3] The this compound peptide is a synthetic peptide based on the sequence surrounding Serine 79 of acetyl-CoA carboxylase, a primary phosphorylation target of AMPK.[4][5] The peptide is labeled with a 5-carboxyfluorescein (FAM) fluorescent tag, allowing for the development of non-radioactive, high-throughput fluorescence-based assays to screen for AMPK activators and inhibitors.[6][7][8]

Key Applications:

  • Screening for novel small molecule activators or inhibitors of AMPK.

  • Characterizing the kinetics of AMPK inhibition or activation.

  • Assessing the effects of genetic or pharmacological interventions on AMPK activity in cell or tissue lysates.

  • Validating the on-target activity of putative AMPK-modulating compounds.

Protocol: Homogeneous Fluorescent AMPK Activity Assay

This protocol describes a method for measuring AMPK activity in a 96- or 384-well plate format using a this compound peptide substrate. The assay is based on the principle of fluorescence polarization (FP). When the small, rapidly tumbling this compound peptide is phosphorylated by AMPK, it can be bound by a larger antibody that specifically recognizes the phosphorylated sequence. This binding results in a slower tumbling rate and a corresponding increase in the fluorescence polarization signal.

Materials:

  • Recombinant human AMPK (α1β1γ1 or other isoforms)

  • This compound peptide substrate

  • ATP (adenosine triphosphate)

  • AMPK reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Phospho-SAMS peptide antibody (conjugated to a fluorophore for TR-FRET or used as is for FP)

  • Stop buffer (e.g., 50 mM EDTA in reaction buffer)

  • Black, low-volume 96- or 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Reagents: Enzyme, Substrate, ATP, Inhibitors prep_plate Dispense Inhibitor/ Vehicle to Plate prep_reagents->prep_plate add_enzyme Add AMPK Enzyme prep_plate->add_enzyme start_reaction Initiate with Substrate/ATP Mix add_enzyme->start_reaction incubate_reaction Incubate at RT (e.g., 60-120 min) start_reaction->incubate_reaction stop_reaction Stop Reaction (Add EDTA) incubate_reaction->stop_reaction add_antibody Add Phospho-Specific Antibody stop_reaction->add_antibody incubate_detection Incubate at RT (e.g., 30-60 min) add_antibody->incubate_detection read_plate Read Fluorescence Polarization incubate_detection->read_plate G cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh_tissue Weigh Frozen Tissue homogenize Homogenize in Ice-Cold PCA with Internal Standards weigh_tissue->homogenize centrifuge_1 Centrifuge at 4°C homogenize->centrifuge_1 collect_supernatant Collect Supernatant (Acid Extract) centrifuge_1->collect_supernatant inject_sample Inject Extract onto LC-MS/MS System collect_supernatant->inject_sample chromatography Chromatographic Separation inject_sample->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection quantify Quantify using Standard Curve ms_detection->quantify normalize Normalize to Tissue Weight quantify->normalize AMPK_Pathway cluster_catabolic Catabolic Activation (ATP Production) cluster_anabolic Anabolic Inhibition (ATP Consumption) Energy_Stress Low Energy Status (High AMP:ATP Ratio) LKB1 LKB1 Energy_Stress->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates Glycolysis Glycolysis AMPK->Glycolysis FAO Fatty Acid Oxidation AMPK->FAO Autophagy Autophagy AMPK->Autophagy Lipid_Synth Lipid Synthesis (ACC) AMPK->Lipid_Synth Protein_Synth Protein Synthesis (mTORC1) AMPK->Protein_Synth Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis SAM_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT ATP ATP ATP->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl- transferase Methyl_Acceptor Acceptor Polyamines Polyamines SAM->Polyamines Aminopropylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Remethylation (Folate, B12) Cysteine Cysteine Homocysteine->Cysteine Transsulfuration (B6) Glutathione Glutathione Cysteine->Glutathione Methylated_Product Methylated Acceptor Methyl_Acceptor->Methylated_Product

References

Application Notes and Protocols for FAM-SAMS Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution. It is particularly well-suited for high-throughput screening (HTS) and drug discovery applications due to its simplicity, requiring no separation steps. This document provides detailed application notes and protocols for measuring the fluorescence polarization of FAM-labeled SAMS (Synthetic Peptide Substrate), a common substrate for AMP-activated protein kinase (AMPK), to study kinase activity and inhibition.

The principle of FP is based on the observation that when a small fluorescent molecule (the tracer, e.g., FAM-SAMS) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when the tracer binds to a larger molecule (e.g., an antibody or a protein), its rotation slows down, resulting in a higher degree of polarization of the emitted light.[1][2][3][4] This change in polarization can be used to quantify binding events.

There are two primary modes for utilizing this compound in FP assays:

  • Direct Binding Assays: To measure the interaction of this compound with a binding partner.

  • Competitive Immunoassays: To quantify the amount of phosphorylated SAMS peptide by competing with a FAM-labeled phosphoSAMS tracer for binding to a specific antibody.[5][6]

Signaling Pathway

The SAMS peptide is a well-known substrate for AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Upon activation by an increase in the AMP:ATP ratio, AMPK phosphorylates downstream targets, including the SAMS peptide at a specific serine residue.

AMPK_Signaling_Pathway AMP_ATP Increased AMP:ATP Ratio AMPK AMPK AMP_ATP->AMPK Activates pSAMS Phosphorylated SAMS (pSAMS) AMPK->pSAMS Phosphorylates ATP ATP ADP ADP ATP->ADP SAMS SAMS Peptide SAMS->pSAMS Downstream Downstream Cellular Responses pSAMS->Downstream

AMPK Signaling Pathway leading to SAMS peptide phosphorylation.

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization Immunoassay for Kinase Activity

This protocol describes a method to measure the activity of a kinase (e.g., AMPK) by quantifying the amount of phosphorylated SAMS peptide produced. The assay relies on the competition between the phosphorylated SAMS peptide generated in the kinase reaction and a fixed concentration of a FAM-labeled phosphoSAMS peptide (the tracer) for binding to a phosphoSAMS-specific antibody.

Materials:

  • Kinase (e.g., AMPK)

  • Unlabeled SAMS peptide

  • FAM-labeled phosphoSAMS peptide (tracer)

  • PhosphoSAMS-specific antibody

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP, 75 mM MgCl₂)[7]

  • FP buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[8]

  • Test compounds (inhibitors) dissolved in DMSO

  • Black, non-binding 384-well microplates[9]

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction components (kinase, unlabeled SAMS peptide, ATP) in the kinase reaction buffer.

    • In a microplate, add 10 µL of the kinase reaction mixture to each well.

    • Add 1 µL of test compound or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stop the reaction by adding a chelating agent like EDTA or by proceeding directly to the detection step.

  • Detection:

    • Prepare a detection mix containing the FAM-labeled phosphoSAMS tracer and the phosphoSAMS-specific antibody in FP buffer. The optimal concentrations of tracer and antibody should be predetermined by a titration experiment.

    • Add 10 µL of the detection mix to each well of the kinase reaction plate.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[9]

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. For FAM, use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[8]

    • The polarization values are typically expressed in millipolarization units (mP).

Data Analysis:

  • A high kinase activity results in a high concentration of unlabeled phosphoSAMS, which displaces the FAM-labeled tracer from the antibody, leading to a low mP value.

  • Conversely, low kinase activity (or inhibition) results in less unlabeled phosphoSAMS, allowing more tracer to bind to the antibody, resulting in a high mP value.

  • The percentage of inhibition can be calculated and IC50 values for inhibitors can be determined by fitting the data to a dose-response curve.

Protocol 2: Direct Binding Fluorescence Polarization Assay

This protocol is designed to measure the direct binding of a FAM-labeled SAMS peptide to a protein, such as an antibody or a kinase. This can be used to determine binding affinity (Kd).

Materials:

  • FAM-labeled SAMS peptide (tracer)

  • Binding partner (e.g., protein, antibody)

  • FP buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[8]

  • Black, non-binding 384-well microplates[9]

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the binding partner in FP buffer.

    • Prepare a solution of the this compound tracer at a fixed concentration (typically at or below the expected Kd) in FP buffer.

    • In a 384-well plate, add 10 µL of the serially diluted binding partner to the wells.

    • Add 10 µL of the this compound tracer solution to each well.

    • Include control wells with only the tracer in FP buffer (for minimum polarization) and wells with tracer and the highest concentration of the binding partner (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[8]

    • Measure the fluorescence polarization as described in Protocol 1.

Data Analysis:

  • Plot the measured mP values against the concentration of the binding partner.

  • Fit the data to a one-site binding model using non-linear regression to determine the dissociation constant (Kd).

Experimental Workflow Visualization

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, SAMS, ATP, Buffer) add_reagents Dispense Kinase Mix prep_reagents->add_reagents prep_compounds Prepare Test Compounds add_compounds Add Compounds/DMSO prep_compounds->add_compounds prep_detection Prepare Detection Mix (FAM-pSAMS, Antibody) add_detection Add Detection Mix prep_detection->add_detection add_reagents->add_compounds incubate_kinase Incubate at 30°C add_compounds->incubate_kinase incubate_kinase->add_detection incubate_fp Incubate at RT add_detection->incubate_fp read_plate Read Fluorescence Polarization incubate_fp->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curves Generate Dose-Response Curves calc_inhibition->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50

Workflow for a competitive FP kinase assay.

Data Presentation

The following tables summarize typical quantitative data obtained from this compound fluorescence polarization assays.

Table 1: Direct Binding Assay Parameters

ParameterThis compound + AntibodyNotes
Tracer Concentration 10 nMShould be at or below the Kd for accurate determination.[8]
Dissociation Constant (Kd) 31.0 nMRepresents the affinity of the tracer for the binding partner.[8]
Minimum Polarization (mP) 50 ± 5 mPPolarization of the free tracer.
Maximum Polarization (mP) 250 ± 10 mPPolarization of the tracer when fully bound.
Assay Window (ΔmP) 200 mPThe dynamic range of the assay (Max mP - Min mP).[8]

Table 2: Competitive Assay Performance and Inhibitor Potency

ParameterValueNotes
Z'-factor 0.75A measure of assay quality; >0.5 is considered excellent for HTS.[8][10]
Signal to Background (S/B) 5.0Ratio of the maximum to minimum polarization signals.
Inhibitor A IC50 1.2 µMConcentration of inhibitor required for 50% inhibition of kinase activity.
Inhibitor B IC50 25.6 µMA less potent inhibitor compared to Inhibitor A.
DMSO Tolerance < 2%The assay should be robust to the concentration of DMSO used.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Assay Window (ΔmP) The tracer is too large or the binding partner is too small.Ensure a significant size difference between the tracer and binding partner (ideally >10-fold).[12]
Low binding affinity.Optimize buffer conditions (pH, salt concentration) to enhance binding.
High Well-to-Well Variability Inaccurate pipetting.Use calibrated pipettes and proper technique; consider automated liquid handlers.
Bubbles in wells.Centrifuge plates briefly before reading.
Non-specific binding of tracer to the plate.Use non-binding surface plates.[12]
False Positives/Negatives Fluorescent compounds in the library.Screen compounds for auto-fluorescence at the assay wavelengths.[10]
Compound aggregation.Include detergents like Tween-20 in the buffer; perform counter-screens.
Drifting Signal Temperature fluctuations.Allow all reagents and plates to equilibrate to room temperature before measurement.
Photobleaching of the fluorophore.Minimize exposure of the plate to light.

References

Application Note: Method for Quantifying FAM-SAMS Phosphorylation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular signaling pathways.[1][2] Protein kinases, the enzymes responsible for this modification, are key targets in drug discovery.[3] A robust method for quantifying kinase activity is therefore essential for screening potential inhibitors and understanding enzyme kinetics. This application note details a mass spectrometry-based method for the quantitative analysis of kinase activity using a specific, fluorescently labeled peptide substrate, FAM-SAMS.

The SAMS peptide (HMRSAMSGLHLVKRR) is a well-established synthetic substrate for AMP-activated protein kinase (AMPK), derived from the sequence of acetyl-CoA carboxylase around the Ser79 phosphorylation site.[4][5] The addition of a 5-FAM (5-carboxyfluorescein) label to the N-terminus creates this compound, a substrate suitable for various detection methods. While fluorescence-based assays are common[6], mass spectrometry (MS) offers a direct, label-free (in terms of isotopic labeling) approach to specifically quantify the formation of the phosphorylated product.[7] This protocol describes a liquid chromatography-mass spectrometry (LC-MS) workflow to measure the phosphorylation of this compound, providing a precise and sensitive tool for assaying AMPK activity.

Relevant Signaling Pathway: AMPK Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated by increases in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses. Once active, AMPK phosphorylates downstream targets to promote energy production and inhibit energy consumption. The SAMS peptide mimics a natural substrate, allowing for a specific in vitro readout of AMPK's catalytic activity.

Metabolic_Stress Metabolic Stress (e.g., low glucose, hypoxia) AMP_ATP_Ratio Increased AMP:ATP Ratio Metabolic_Stress->AMP_ATP_Ratio AMPK AMPK (Inactive) AMP_ATP_Ratio->AMPK Activates Active_AMPK Active AMPK AMPK->Active_AMPK SAMS_Substrate This compound Peptide (Unphosphorylated) Active_AMPK->SAMS_Substrate Phosphorylates Phospho_SAMS Phosphorylated this compound SAMS_Substrate->Phospho_SAMS

Caption: Simplified AMPK signaling pathway leading to the phosphorylation of the this compound substrate.

Principle of the Method

The quantification of this compound phosphorylation by mass spectrometry relies on monitoring an in vitro kinase reaction. Purified, active AMPK is incubated with the this compound substrate and ATP. The reaction is then stopped, and the sample is analyzed by LC-MS. The mass spectrometer can distinguish between the unphosphorylated this compound peptide and the phosphorylated product (pthis compound), which has a mass increase of 79.98 Da (due to the addition of a PO₃ group).

Quantification is achieved by comparing the signal intensity, typically the extracted ion chromatogram (XIC) peak area, of the phosphorylated peptide to that of the unphosphorylated peptide. This ratiometric measurement provides a precise quantification of the extent of the reaction, which is directly proportional to the kinase activity. Targeted MS techniques like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and specificity.[8][9]

Experimental Workflow

The overall experimental process involves the kinase reaction, sample cleanup, LC-MS analysis, and data processing to determine the percentage of phosphorylation.

cluster_0 1. Kinase Reaction cluster_1 2. Sample Preparation cluster_2 3. LC-MS/MS Analysis cluster_3 4. Data Analysis Kinase Active AMPK Incubate Incubate at 30°C Kinase->Incubate Substrate This compound Substrate->Incubate ATP ATP + Mg²⁺ ATP->Incubate Quench Quench Reaction (e.g., with acid) Incubate->Quench Desalt Desalt Sample (e.g., C18 ZipTip) Quench->Desalt LC Liquid Chromatography (Peptide Separation) Desalt->LC MS Mass Spectrometry (Targeted Acquisition - PRM/MRM) LC->MS XIC Extract Ion Chromatograms (XIC) MS->XIC Quant Calculate Peak Area Ratio (Phospho / Unphospho) XIC->Quant Result Determine % Phosphorylation Quant->Result

Caption: Experimental workflow for quantifying this compound phosphorylation via LC-MS.

Detailed Experimental Protocol

This protocol provides a general framework. Optimal conditions (e.g., incubation time, enzyme/substrate concentrations) should be determined empirically for specific experimental goals.

Part 1: In Vitro Kinase Assay
  • Prepare Kinase Reaction Buffer:

    • Example Buffer: 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 10 mM MgCl₂, 200 µM AMP.

    • Note: AMP is an allosteric activator of AMPK and should be included for maximal activity.

  • Prepare Reagents:

    • This compound Substrate: Prepare a 1 mM stock solution in sterile water. Further dilute in kinase reaction buffer to a working concentration (e.g., 100 µM). The final assay concentration is typically 10-50 µM.

    • ATP: Prepare a 10 mM stock solution in sterile water. The final assay concentration is typically 100-500 µM.

    • AMPK Enzyme: Dilute the purified enzyme in kinase reaction buffer to a working concentration that results in linear product formation over the desired time course (e.g., 1-10 mU/µl).[4]

  • Set up the Reaction:

    • For a 25 µL final reaction volume:

      • 12.5 µL 2x Kinase Reaction Buffer

      • 2.5 µL this compound working solution (final conc. ~20 µM)

      • 2.5 µL ATP working solution (final conc. ~200 µM)

      • Variable volume of sterile water

      • 2.5 µL AMPK enzyme working solution (to initiate the reaction)

    • Include a negative control reaction without the enzyme to assess background.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 15-60 minutes. The incubation time should be within the linear range of the assay.

  • Quench the Reaction:

    • Stop the reaction by adding 2.5 µL of 10% trifluoroacetic acid (TFA) or another suitable acid. This denatures the enzyme and acidifies the sample for subsequent cleanup.

Part 2: Sample Preparation for Mass Spectrometry

Due to the low stoichiometric nature of phosphopeptides, an enrichment step is often required for complex samples.[2] However, for a clean in vitro reaction with a synthetic peptide, a simple desalting step is usually sufficient.

  • Desalting:

    • Use a C18 ZipTip (or similar solid-phase extraction tip) to desalt the sample and remove buffer components that interfere with MS analysis.

    • Equilibrate: Wet the tip with 10 µL of 50% acetonitrile (ACN), 0.1% TFA. Then, equilibrate with 10 µL of 0.1% TFA.

    • Bind: Load the quenched reaction sample onto the tip by pipetting up and down ~10-15 times.

    • Wash: Wash the tip with 10 µL of 0.1% TFA to remove salts.

    • Elute: Elute the bound peptides with 10 µL of 50% ACN, 0.1% TFA into a clean microcentrifuge tube.

    • Dry the eluted sample in a vacuum centrifuge and resuspend in 10-20 µL of 0.1% formic acid for LC-MS analysis.

Part 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% ACN.

    • Gradient: A shallow gradient (e.g., 2-40% B over 30 minutes) is typically used to separate the phosphorylated and unphosphorylated peptides. The phosphorylated peptide will usually elute slightly earlier than its unphosphorylated counterpart.

  • Mass Spectrometry (MS):

    • Mode: Positive ion mode.

    • Acquisition Method: Use a targeted method such as Parallel Reaction Monitoring (PRM) for high-resolution, accurate-mass instruments (e.g., Orbitrap) or Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.[8][10]

    • Target Ions: Create an inclusion list with the precursor m/z values for both unphosphorylated and phosphorylated this compound.

      • Unphosphorylated this compound: Calculate the exact mass of the peptide and determine the m/z for common charge states (e.g., +2, +3, +4).

      • Phosphorylated this compound: Add 79.9799 Da to the mass of the unphosphorylated peptide and determine the corresponding m/z values.

    • Fragmentation: Use HCD or CID fragmentation and monitor several high-intensity, specific product ions for each precursor.

Data Presentation and Analysis

The primary output for quantification is the extracted ion chromatogram (XIC) for each targeted peptide. The area under the curve for the XIC is proportional to the abundance of that peptide in the sample.

  • Extract Ion Chromatograms:

    • Using the MS software, extract the XICs for the precursor m/z of both the unphosphorylated and phosphorylated forms of this compound.

    • Integrate the peak areas for both species.

  • Calculate Percent Phosphorylation:

    • The percentage of substrate conversion (% Phosphorylation) can be calculated using the following formula: % Phosphorylation = [Area(Phospho-Peptide) / (Area(Phospho-Peptide) + Area(Unphospho-Peptide))] * 100

    • Note: This calculation assumes similar ionization efficiencies for both peptide forms, which is a reasonable approximation for label-free quantification in this context.

Representative Quantitative Data

The table below illustrates how quantitative results from an AMPK inhibitor screen could be presented. Data shown are for demonstration purposes.

Sample IDCompoundConc. (µM)Peak Area (Unphospho)Peak Area (Phospho)% Phosphorylation% Inhibition
1No Enzyme-1.85E+0700.0%N/A
2DMSO Control-9.30E+069.12E+0649.5%0.0%
3Inhibitor A0.11.25E+075.88E+0632.0%35.4%
4Inhibitor A11.68E+071.55E+068.4%83.0%
5Inhibitor A101.82E+071.10E+050.6%98.8%

This structured approach allows for clear comparison of inhibitor potency and determination of IC₅₀ values, making it a powerful tool in drug development and kinase research.

References

Application of Fluorescence-Based Affinity Assays in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets. Fluorescent Affinity-based Miniaturized Separation Assays, here broadly interpreted as "FAM-SAMS," represent a crucial class of technologies within HTS. These assays leverage the specificity of affinity interactions and the sensitivity of fluorescence detection in a miniaturized, separation-free (homogeneous) format. This combination allows for the efficient identification of molecules that modulate the activity of key drug targets, such as protein kinases. This document provides detailed application notes and protocols for three prominent fluorescence-based assay formats used in HTS: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Intensity (FI), with a particular focus on their application to AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]

Data Presentation: Comparative Analysis of HTS Assay Performance

The selection of an appropriate assay technology for an HTS campaign is critical and depends on factors such as target type, reagent availability, and instrumentation. The following tables summarize key quantitative performance metrics for FP, TR-FRET, and FI assays, providing a basis for comparison. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[2]

Assay Type Target Tracer/Probe Z' Factor Signal-to-Background (S/B) Ratio or Assay Window Reference
Fluorescence Polarization (FP)Bcl-2 family protein (Blf-1)FITC-Bid BH3 peptide0.83~150 mP window[3]
Fluorescence Polarization (FP)STAT4 SH2 domain5-CF-GpYLPQNID0.86Not specified[4]
Fluorescence Polarization (FP)EZH2-EED InteractionFITC-labeled EZH2 peptide>0.9Not specified[5]
Fluorescence Polarization (FP)hERG channelProprietary fluorescent tracerNot specified, but suitable for HTSNot specified[6]
Time-Resolved FRET (TR-FRET)14-3-3ζ / pBad peptideHis-Eu / Dy647-pS136-Bad>0.7>20[7]
Time-Resolved FRET (TR-FRET)MBD2-MBD / methylated DNANot specified0.58Not specified[8]
Time-Resolved FRET (TR-FRET)Syk KinaseKinEASE TK substrate-biotinNot specified30.7[9]
Fluorescence Intensity (FI)SUMO1 / Ubc9 InteractionCyPet–SUMO1 / YPet–Ubc9Not specified1.14 ± 0.04 (FRET ratio)[10]

Table 1: Performance Metrics of Different Fluorescence-Based HTS Assays.

Assay Type Kinase Inhibitor IC50 Value Reference
Time-Resolved FRET (TR-FRET)Syk KinaseStaurosporine9.9 nM[9]
Time-Resolved FRET (TR-FRET)Various STK and TK kinasesImatinibVaries with ATP concentration[11]
Fluorescence Polarization (FP)STAT4 SH2 domainUnlabeled phosphopeptideKi = 34 ± 4 nM[4]
Time-Resolved FRET (TR-FRET)14-3-3ζ with pBadFOBISIN1013.2 µM[7]

Table 2: IC50 Values of Known Inhibitors Determined by Fluorescence-Based Assays.

Experimental Protocols

Fluorescence Polarization (FP) Kinase Assay Protocol

This protocol is a general guideline for an FP-based competitive binding assay to screen for kinase inhibitors.

Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor. When the small fluorescent tracer is bound to the larger kinase, it tumbles slowly, resulting in a high FP signal. When displaced by an inhibitor, the free tracer tumbles rapidly, leading to a low FP signal.

Materials:

  • Purified kinase

  • Fluorescently labeled tracer (e.g., a fluorescent ATP-competitive inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black, non-treated polystyrene microplates

Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plate. Typically, a small volume (e.g., 50 nL) of compound stock in DMSO is used.

  • Enzyme and Tracer Preparation: Prepare a solution of the kinase and the fluorescent tracer in assay buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically, but a starting point is a kinase concentration near the Kd of the tracer and a tracer concentration of 1-10 nM.

  • Assay Initiation: Add the kinase/tracer mixture to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Detection: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[12]

Data Analysis:

  • Calculate the FP values in millipolarization units (mP).

  • Determine the percent inhibition for each compound relative to high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.

  • Plot percent inhibition versus compound concentration to determine IC50 values for active compounds.

Time-Resolved FRET (TR-FRET) Kinase Assay (HTRF® KinEASE™ Format)

This protocol provides a general procedure for a TR-FRET based kinase assay to measure substrate phosphorylation.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor). When the donor and acceptor are brought into proximity through binding to the phosphorylated biotinylated peptide, FRET occurs, resulting in a time-resolved signal at 665 nm.[9][13]

Materials:

  • Purified kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)[9]

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 (SA-XL665)

  • HTRF detection buffer (contains EDTA to stop the reaction)

  • Test compounds in DMSO

  • 384-well, low-volume, black or white microplates

Procedure: [14][15]

  • Compound Plating: Dispense test compounds into the assay plate.

  • Kinase Reaction:

    • Add the kinase and biotinylated substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the desired reaction time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Add the HTRF detection reagents (anti-phospho-antibody and SA-XL665) pre-diluted in HTRF detection buffer. This stops the kinase reaction and initiates the detection process.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.

  • Detection: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (europium) and 665 nm (FRET signal) after excitation at 337 nm.

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate percent inhibition based on high (no inhibitor) and low (no enzyme or potent inhibitor) controls.

  • Determine IC50 values from dose-response curves.

Fluorescence Intensity (FI) Kinase Assay

This protocol outlines a general procedure for a continuous, fluorescence intensity-based kinase assay.

Principle: This assay utilizes a peptide substrate that exhibits a change in fluorescence intensity upon phosphorylation. For example, some "Sox"-based fluorescent peptides show an increase in fluorescence upon phosphorylation in the presence of magnesium.[16]

Materials:

  • Purified kinase

  • Fluorescent peptide substrate (e.g., Sox-labeled peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mg/mL BSA)

  • Test compounds in DMSO

  • 384-well, black microplates

Procedure: [16]

  • Reagent Preparation: Prepare solutions of the kinase, fluorescent peptide substrate, ATP, and test compounds in the kinase assay buffer.

  • Assay Setup: In the microplate wells, combine the kinase, test compound, and ATP.

  • Assay Initiation: Initiate the reaction by adding the fluorescent peptide substrate.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., readings every 1-5 minutes for 60-120 minutes). The excitation and emission wavelengths will depend on the fluorophore used (e.g., ~360 nm excitation and ~485 nm emission for Sox).[16]

Data Analysis:

  • Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

  • Calculate the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control.

  • Generate dose-response curves and calculate IC50 values for inhibitors.

Mandatory Visualization

AMPK Signaling Pathway

The following diagram illustrates the central role of AMP-activated protein kinase (AMPK) in cellular energy sensing and the regulation of metabolic pathways. AMPK is activated by an increase in the cellular AMP:ATP ratio, which can be caused by various stresses. Once activated, AMPK phosphorylates downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.[1][17]

AMPK_Signaling_Pathway AMPK Signaling Pathway cluster_activation Activation cluster_downstream Downstream Effects cluster_catabolic Catabolic Activation (ATP Production) cluster_anabolic Anabolic Inhibition (ATP Consumption) AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates (Thr172) Glycolysis Glycolysis AMPK->Glycolysis FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Autophagy Autophagy AMPK->Autophagy mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits LipidSynthesis Lipid Synthesis AMPK->LipidSynthesis Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: A diagram of the AMPK signaling pathway.

Experimental Workflow: TR-FRET Kinase Assay

The following diagram illustrates the typical workflow for a TR-FRET based kinase assay in a high-throughput screening format.

TR_FRET_Workflow TR-FRET Kinase Assay Workflow start Start compound_plating 1. Compound Plating (Test compounds & controls in 384-well plate) start->compound_plating reagent_addition 2. Reagent Addition (Kinase, Biotinylated Substrate) compound_plating->reagent_addition reaction_initiation 3. Reaction Initiation (Add ATP) reagent_addition->reaction_initiation incubation1 4. Kinase Reaction Incubation (e.g., 30-60 min at RT) reaction_initiation->incubation1 detection_addition 5. Detection Reagent Addition (Eu-Ab & SA-XL665 in stop buffer) incubation1->detection_addition incubation2 6. Detection Incubation (e.g., 60 min at RT) detection_addition->incubation2 plate_reading 7. Plate Reading (HTRF-compatible reader) incubation2->plate_reading data_analysis 8. Data Analysis (Calculate ratio, % inhibition, IC50) plate_reading->data_analysis end End data_analysis->end

Caption: A workflow diagram for a TR-FRET kinase assay.

References

Application Note: Labeling of SAMS Peptide with 5-FAM for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the fluorescent labeling of SAMS peptide with 5-Carboxyfluorescein (5-FAM). The resulting 5-FAM-SAMS peptide can be utilized as a sensitive substrate in fluorescence-based assays to monitor the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Introduction

AMP-activated protein kinase (AMPK) is a critical enzyme in metabolic regulation, activated in response to low cellular energy levels.[1] It acts as a metabolic sensor, phosphorylating downstream targets to restore energy balance. The SAMS peptide, with the sequence HMRSAMSGLHLVKRR, is a highly specific and sensitive substrate for AMPK, derived from the sequence of acetyl-CoA carboxylase (ACC).[2] By replacing a key serine residue, the peptide is made more specific for AMPK, eliminating cross-reactivity with other kinases like PKA.[2][3]

Fluorescent labeling of peptides provides a non-radioactive method to measure kinase activity.[4][5] Conjugating the SAMS peptide with a fluorescent dye like 5-FAM allows for the development of continuous, real-time assays.[6] 5-FAM is a widely used green fluorescent dye that can be covalently attached to the primary amines of a peptide.[7][8] This protocol details the method for labeling the SAMS peptide with 5-FAM succinimidyl ester (SE).

Quantitative Data Summary

For successful labeling and subsequent use in assays, it is crucial to understand the properties of the components involved. The following table summarizes key quantitative data for the SAMS peptide and 5-FAM.

ParameterSAMS Peptide5-FAM (5-Carboxyfluorescein)5-FAM, Succinimidyl Ester (SE)
Sequence HMRSAMSGLHLVKRRN/AN/A
Molecular Weight (MW) 1779.15 g/mol 376.3 g/mol [9]473.4 g/mol [10]
Excitation Wavelength (λex) N/A490-495 nm[7][11]494 nm[10]
Emission Wavelength (λem) N/A515-521 nm[9][11]521 nm[10]
Extinction Coefficient (at λex) N/A~83,000 M⁻¹cm⁻¹[12]~75,000 M⁻¹cm⁻¹[10]
Recommended Labeling pH N/AN/A8.3 - 8.5[13][14][15]
Solubility Water, PBS (pH 7.2), DMSO, DMF[2]N/AAnhydrous DMSO or DMF[13][16]

Signaling Pathway and Experimental Workflow

To visualize the context and application of the 5-FAM labeled SAMS peptide, the following diagrams illustrate the AMPK signaling pathway and the experimental workflow for peptide labeling and purification.

AMPK_Signaling_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects Low Energy Cellular Stress (e.g., Low ATP/AMP Ratio) AMPK AMPK Low Energy->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inactivates SAMS Peptide SAMS Peptide (Assay Substrate) AMPK->SAMS Peptide Phosphorylates Metabolic Regulation Restoration of Energy Homeostasis ACC->Metabolic Regulation

Caption: Simplified AMPK signaling pathway showing activation and downstream phosphorylation.

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification P1 Dissolve SAMS Peptide in Reaction Buffer (pH 8.3) R1 Add 5-FAM SE to SAMS Peptide Solution P1->R1 P2 Dissolve 5-FAM SE in Anhydrous DMSO P2->R1 R2 Incubate for 1-4 hours at Room Temperature (in dark) R1->R2 PU1 Purify Labeled Peptide (e.g., Gel Filtration, HPLC) R2->PU1 PU2 Characterize Product (Mass Spec, Spectroscopy) PU1->PU2

Caption: Experimental workflow for labeling SAMS peptide with 5-FAM and subsequent purification.

Experimental Protocol: Labeling SAMS Peptide with 5-FAM SE

This protocol is a general guideline. Optimal conditions, such as the molar ratio of dye to peptide, may need to be determined empirically.

Materials:

  • SAMS Peptide (MW: ~1779 g/mol )

  • 5-FAM, Succinimidyl Ester (5-FAM SE) (MW: ~473 g/mol )

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 desalting column) or access to an HPLC system

  • Reaction tubes (microcentrifuge tubes, protected from light)

Procedure:

  • Prepare SAMS Peptide Solution:

    • Dissolve the SAMS peptide in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[15] A higher concentration is generally preferred to ensure efficient labeling.[7][13]

  • Prepare 5-FAM SE Stock Solution:

    • Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO to create a stock solution of 10 mg/mL.[13] This solution is sensitive to moisture and should be prepared fresh.

  • Calculate Molar Ratio:

    • Determine the amount of 5-FAM SE solution to add to the peptide solution. A 5-10 fold molar excess of the dye is a good starting point for mono-labeling.[13][14]

    • Calculation Example:

      • Amount of SAMS peptide: 1 mg (or ~0.56 µmol)

      • Target molar excess of 5-FAM SE: 10x

      • Moles of 5-FAM SE needed: 0.56 µmol * 10 = 5.6 µmol

      • Mass of 5-FAM SE needed: 5.6 µmol * 473.4 g/mol = ~2.65 µg

      • Volume of 10 mg/mL stock to add: 2.65 µg / 10 mg/mL = 0.265 µL (It is advisable to prepare a more dilute intermediate stock of the dye to accurately pipette small volumes).

  • Labeling Reaction:

    • Add the calculated volume of the 5-FAM SE stock solution to the SAMS peptide solution.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction for 1 to 4 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[14][17]

  • Purification of the Labeled Peptide:

    • The primary goal of purification is to remove unreacted, free 5-FAM dye from the labeled peptide.

    • Gel Filtration: For a quick purification, use a desalting column (e.g., Sephadex G-25).[13][17] Equilibrate the column with a suitable buffer (e.g., PBS pH 7.4). Apply the reaction mixture to the column. The larger, labeled peptide will elute first, while the smaller, free dye will be retained longer.

    • Reverse-Phase HPLC (RP-HPLC): For higher purity, RP-HPLC is the recommended method. The increased hydrophobicity of the 5-FAM-labeled peptide allows it to be separated from the unlabeled peptide and free dye.

  • Characterization and Storage:

    • Confirm the identity and purity of the final product using mass spectrometry (to verify the mass of the labeled peptide) and absorbance spectroscopy (to confirm the presence of the 5-FAM dye at ~494 nm).

    • Store the purified, labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.

Conclusion

This protocol provides a robust method for conjugating the SAMS peptide with the fluorescent dye 5-FAM. The resulting 5-FAM-SAMS peptide is a valuable tool for researchers studying AMPK activity, enabling sensitive and continuous kinetic assays that are essential for basic research and high-throughput screening in drug discovery.

References

Application Notes and Protocols for Studying SAM-Dependent Enzymes in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosyl-L-methionine (SAM) is a universal biological cofactor and the primary methyl group donor in all living organisms. SAM-dependent enzymes, a vast and diverse group, utilize SAM to catalyze a wide array of crucial cellular reactions. These include methylation of DNA, RNA, proteins, and lipids, which are fundamental to epigenetic regulation and signal transduction. Beyond methylation, SAM is also a precursor for the synthesis of polyamines and the radical initiator in the reactions catalyzed by the Radical SAM (RS) superfamily of enzymes. The RS superfamily alone encompasses over 700,000 unique sequences involved in more than 100 distinct biochemical transformations, highlighting the broad impact of SAM-mediated processes in biology.

Given their central role in cellular function and their implication in various diseases, studying the activity, interactions, and regulation of SAM-dependent enzymes in their native cellular environment is of paramount importance. This document provides detailed experimental designs and protocols for investigating these enzymes in live cells using advanced fluorescence and luminescence-based techniques.

Experimental Design

The study of SAM-dependent enzymes in live cells often involves investigating their interactions with other proteins, their recruitment to specific cellular compartments, or their conformational changes upon substrate binding or post-translational modification. A general experimental approach involves fluorescently tagging the SAM-dependent enzyme and its putative interaction partner or substrate to monitor their behavior in real-time.

Generic Signaling Pathway Involving a SAM-Dependent Enzyme

The following diagram illustrates a hypothetical signaling pathway where a SAM-dependent enzyme is activated, leading to the methylation of a substrate, which in turn triggers a downstream cellular response.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase Kinase Cascade Receptor->Kinase Activation Ligand External Signal (Ligand) Ligand->Receptor Binding SAM_Enzyme SAM-Dependent Enzyme (Inactive) Kinase->SAM_Enzyme Phosphorylation (Activation) SAM_Enzyme_Active SAM-Dependent Enzyme (Active) SAM_Enzyme->SAM_Enzyme_Active Substrate Substrate Methylated_Substrate Methylated Substrate SAM_Enzyme_Active->Methylated_Substrate Methylation SAM SAM SAH SAH Substrate->Methylated_Substrate Response Downstream Cellular Response Methylated_Substrate->Response

A generic signaling pathway involving a SAM-dependent enzyme.

General Experimental Workflow

The workflow for studying SAM-dependent enzymes in live cells typically starts with the generation of fluorescently tagged fusion proteins, followed by their expression in a suitable cell line and subsequent imaging and data analysis.

A 1. Construct Generation (e.g., SAM-Enzyme-GFP, Partner-RFP) B 2. Cell Culture and Transfection A->B C 3. Live-Cell Imaging (e.g., FRET, BRET, FCCS) B->C D 4. Image Processing and Quantitative Analysis C->D E 5. Data Interpretation and Model Refinement D->E

General experimental workflow for live-cell studies.

Detailed Experimental Protocols

Here, we provide detailed protocols for three powerful techniques to study the interactions and dynamics of SAM-dependent enzymes in live cells: Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), and Fluorescence Cross-Correlation Spectroscopy (FCCS).

Förster Resonance Energy Transfer (FRET) for Monitoring Protein-Protein Interactions

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excited donor transfers energy to the acceptor without the emission of a photon. This phenomenon occurs only when the donor and acceptor are in very close proximity (typically 1-10 nm), making it an excellent tool for studying protein-protein interactions in live cells.

Principle of FRET

cluster_0 No Interaction (>10 nm) cluster_1 Interaction (<10 nm) Donor1 Donor (e.g., CFP) Emission1 Donor Emission Donor1->Emission1 480 nm Acceptor1 Acceptor (e.g., YFP) Excitation1 Excitation Light Excitation1->Donor1 440 nm Donor2 Donor Acceptor2 Acceptor Donor2->Acceptor2 FRET Emission2 Acceptor Emission Acceptor2->Emission2 530 nm Excitation2 Excitation Light Excitation2->Donor2 440 nm

Principle of Förster Resonance Energy Transfer (FRET).

Protocol: Sensitized Emission FRET Imaging

This protocol describes how to measure FRET by detecting the sensitized emission of the acceptor fluorophore after excitation of the donor.

  • Construct Preparation:

    • Clone the SAM-dependent enzyme of interest into a mammalian expression vector containing a donor fluorophore (e.g., mCerulean, CFP).

    • Clone the putative interaction partner into a vector with an acceptor fluorophore (e.g., mVenus, YFP).

    • Controls: Prepare plasmids expressing only the donor and only the acceptor for correction of spectral bleed-through. Also, a positive control construct linking the donor and acceptor with a short peptide can be useful.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HeLa) on glass-bottom dishes suitable for high-resolution microscopy.

    • Transfect cells with the desired plasmid combinations using a suitable transfection reagent. For co-transfection, use a 1:1 ratio of donor and acceptor plasmids.

    • Incubate for 24-48 hours to allow for protein expression.

  • Image Acquisition:

    • Use an inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the donor and acceptor fluorophores.

    • Acquire three images for each cell or region of interest:

      • Donor Image: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.

      • Acceptor Image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.

      • FRET Image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

    • Acquire images of cells expressing only the donor and only the acceptor to determine the spectral bleed-through correction factors.

  • Data Analysis:

    • Correct the raw FRET image for donor bleed-through and acceptor cross-excitation.

    • Calculate a normalized FRET (NFRET) index or FRET efficiency for each pixel or region of interest.

    • Compare the FRET signal in cells co-expressing the interacting pair with control cells.

Data Presentation: FRET Analysis

ConditionMean Donor IntensityMean Acceptor IntensityMean NFRETStandard Deviationn (cells)
Donor Only1500 ± 20050 ± 10N/AN/A20
Acceptor Only80 ± 151800 ± 250N/AN/A20
Co-expression (Unstimulated)1200 ± 1501600 ± 2000.150.0550
Co-expression (Stimulated)1150 ± 1801650 ± 2200.450.0850
Bioluminescence Resonance Energy Transfer (BRET)

BRET is similar to FRET but uses a bioluminescent enzyme (e.g., Renilla luciferase, Rluc) as the donor and a fluorescent protein (e.g., YFP) as the acceptor. The donor does not require external excitation, which eliminates phototoxicity and autofluorescence, making BRET particularly suitable for long-term measurements.

BRET Experimental Workflow

A 1. Co-express Donor (SAM-Enzyme-Rluc) and Acceptor (Partner-YFP) B 2. Add Luciferase Substrate (e.g., Coelenterazine) A->B C 3. Measure Donor Emission (~480 nm) B->C D 4. Measure Acceptor Emission (~530 nm) B->D E 5. Calculate BRET Ratio (Acceptor/Donor) C->E D->E

Workflow for a BRET experiment.

Protocol: BRET Assay in Live Cells

  • Construct Preparation:

    • Fuse the SAM-dependent enzyme to a BRET donor (e.g., Rluc8).

    • Fuse the interaction partner to a BRET acceptor (e.g., Venus).

  • Cell Culture and Transfection:

    • Seed cells in a white, clear-bottom 96-well plate.

    • Transfect cells with a constant amount of the donor plasmid and increasing amounts of the acceptor plasmid to generate a BRET saturation curve.

  • BRET Measurement:

    • 24-48 hours post-transfection, replace the culture medium with a buffer (e.g., PBS).

    • Add the luciferase substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the luminescence signal using a plate reader equipped with two filters to separate the donor and acceptor emissions (e.g., 480 nm for Rluc8 and 530 nm for Venus).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Correct for background signal by subtracting the BRET ratio from cells expressing only the donor.

    • Plot the net BRET ratio as a function of the acceptor/donor expression ratio to determine the BRETmax (maximum BRET signal) and BRET50 (acceptor/donor ratio that gives 50% of BRETmax).

Data Presentation: BRET Saturation Assay

Acceptor/Donor RatioNet BRET RatioStandard Deviation
00.000.00
0.50.120.02
1.00.210.03
2.00.350.04
4.00.450.05
8.00.480.05
Fluorescence Cross-Correlation Spectroscopy (FCCS)

FCCS is a powerful technique that measures the co-diffusion of two differently labeled molecules through a tiny observation volume. If two molecules are part of the same complex, they will move together, and their fluorescence signals will fluctuate in a correlated manner. FCCS can provide quantitative information on protein-protein interactions, including binding constants and stoichiometry, at specific locations within a living cell.

Principle of FCCS

cluster_0 Confocal Volume G1 G R1 R GR GR AutoG Autocorrelation (Green) Note If Green and Red are bound, a cross-correlation signal is detected. AutoR Autocorrelation (Red) Cross Cross-correlation Cross->Note

Principle of Fluorescence Cross-Correlation Spectroscopy.

Protocol: Dual-Color FCCS in Live Cells

  • Construct Preparation:

    • Label the SAM-dependent enzyme and its partner with two spectrally distinct, bright, and photostable fluorescent proteins (e.g., EGFP and mCherry).

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes.

    • Transfect with plasmids encoding the fluorescently tagged proteins. Aim for low expression levels to be in the single-molecule detection regime.

  • FCCS Measurement:

    • Use a confocal microscope equipped for FCCS. This requires two lasers for exciting the two fluorophores and two detectors for collecting their respective emissions.

    • Position the confocal volume in the cellular compartment of interest (e.g., nucleus, cytoplasm).

    • Record the fluorescence intensity fluctuations from both channels over time (typically 30-60 seconds).

  • Data Analysis:

    • Calculate the autocorrelation functions (ACFs) for each channel and the cross-correlation function (CCF) between the two channels.

    • Fit the ACFs to a diffusion model to determine the concentration and diffusion coefficient of each protein.

    • The amplitude of the CCF is proportional to the concentration of the dual-labeled complex. Use the amplitudes of the ACFs and CCF to calculate the fraction of bound protein.

Data Presentation: FCCS Quantitative Analysis

ParameterSAM-Enzyme-GFPPartner-mCherryDual-Labeled Complex
Concentration (nM)507525
Diffusion Coefficient (µm²/s)152010
Fraction Bound (%)5033N/A
Dissociation Constant (Kd) (nM)N/AN/A100

Conclusion

The experimental designs and protocols outlined in this document provide a robust framework for investigating the complex biology of SAM-dependent enzymes in their native cellular context. By employing techniques such as FRET, BRET, and FCCS, researchers can gain valuable insights into the protein-protein interactions, subcellular localization, and dynamics that govern the function of this critical class of enzymes. The quantitative data obtained from these methods are essential for building accurate models of cellular signaling pathways and can aid in the development of therapeutic strategies targeting these enzymes.

Troubleshooting & Optimization

Technical Support Center: Fam-Sams Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal issues with their Fam-Sams assay, a fluorescence-based method for measuring AMP-activated protein kinase (AMPK) activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay and how does it generate a signal?

The this compound assay is a type of Förster Resonance Energy Transfer (FRET) assay. It utilizes a peptide substrate (Sams) labeled with a fluorescent donor molecule (FAM). In the presence of active AMPK and ATP, the Sams peptide is phosphorylated. This phosphorylation event can then be detected, often by the binding of a phosphorylation-specific antibody labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity, FRET occurs, leading to a measurable change in the fluorescence signal. A low signal typically indicates insufficient phosphorylation of the Sams peptide or a problem with the FRET detection system.

Q2: What are the most common causes of a low or absent signal in my this compound assay?

Several factors can contribute to a weak or non-existent signal. These can be broadly categorized as issues with reagents, assay conditions, or the measurement itself. Specific common causes include:

  • Inactive Enzyme: The AMPK enzyme may have lost its activity due to improper storage or handling.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the enzyme, this compound peptide, ATP, or detection reagents can all lead to a low signal.[1][2]

  • Incorrect Buffer Conditions: The pH, salt concentration, and presence of necessary cofactors like Mg²⁺ are critical for optimal enzyme activity.[3]

  • Problematic ATP Stock: The ATP solution may have degraded, especially with repeated freeze-thaw cycles.

  • Issues with Detection Reagents: The phospho-specific antibody or other detection components may be faulty or used at the wrong concentration.

  • Instrument Settings: Incorrect excitation and emission wavelength settings on the plate reader will lead to poor signal detection.

  • Photobleaching: Excessive exposure of the fluorescently labeled molecules to the excitation light can cause them to lose their fluorescence.[4][5]

Q3: How can I confirm that my AMPK enzyme is active?

To verify the activity of your AMPK enzyme, it is essential to run a positive control. A positive control experiment should use a known activator of AMPK or a batch of enzyme that has previously shown robust activity. If the positive control also shows a low signal, it strongly suggests a problem with the enzyme or other critical reagents. It is also good practice to use a known inhibitor as a negative control to ensure the observed signal is specific to AMPK activity.[6]

Q4: What steps can I take to optimize the concentrations of my assay components?

Systematic optimization of each component is crucial for a robust assay. This is typically done through a series of titration experiments:

  • Enzyme Titration: Perform the assay with a range of AMPK concentrations while keeping the substrate and ATP concentrations constant to find the optimal enzyme level that gives a strong signal without being in excess.[2]

  • Substrate Titration: Vary the concentration of the this compound peptide to determine the concentration that results in the best signal-to-background ratio.

  • ATP Titration: While the ATP concentration is often kept at or near the Km of the kinase, it can be optimized to ensure it is not limiting the reaction.

Q5: My signal is initially strong but then decreases over time. What could be the cause?

A decreasing signal over the course of the experiment can be due to several factors:

  • Photobleaching: As mentioned, repeated or prolonged exposure to the excitation light source can damage the fluorophores.[4][5] Try reducing the number of reads or the excitation intensity.

  • Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed quickly, leading to a plateau and then a decrease in the reaction rate.[1]

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the experiment.

  • Reagent Precipitation: Components of the assay mixture may be precipitating out of solution over time.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low signal issues in your this compound assay.

Diagram: Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow start Low Signal in this compound Assay check_controls Check Positive and Negative Controls start->check_controls controls_ok Controls Working? check_controls->controls_ok check_reagents Investigate Reagents controls_ok->check_reagents Yes fix_controls Troubleshoot Controls (e.g., new enzyme/inhibitor) controls_ok->fix_controls No reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Optimize Assay Conditions reagents_ok->check_conditions Yes fix_reagents Prepare Fresh Reagents (ATP, Substrate, Buffer) reagents_ok->fix_reagents No conditions_ok Conditions Optimized? check_conditions->conditions_ok check_instrument Verify Instrument Settings conditions_ok->check_instrument Yes optimize Perform Titrations (Enzyme, Substrate, ATP) conditions_ok->optimize No instrument_ok Settings Correct? check_instrument->instrument_ok contact_support Contact Technical Support instrument_ok->contact_support Yes calibrate Calibrate and Check Instrument Settings instrument_ok->calibrate No fix_controls->check_controls fix_reagents->check_reagents optimize->check_conditions calibrate->check_instrument

Caption: A flowchart outlining the systematic steps to troubleshoot low signal in a this compound assay.

Quantitative Data Summary

For optimal results, refer to the manufacturer's protocol for your specific assay kit. However, the following table provides general concentration ranges that can be used as a starting point for optimization.

ReagentTypical Concentration RangeNotes
AMPK Enzyme1-10 nMThe optimal concentration should be determined by titration.
This compound Peptide100-500 nMSubstrate concentration should ideally be at or below the Km for accurate inhibitor studies.
ATP10-100 µMShould be near the Km of the kinase for competitive inhibitor studies.
MgCl₂5-10 mMA critical cofactor for kinase activity.
DTT0.5-2 mMOften included to maintain a reducing environment, but check for compatibility with your reagents.
Non-ionic Detergent0.01-0.05% (e.g., Tween-20)Can help prevent sticking of reagents to the plate.[5]

Experimental Protocols

Protocol 1: Performing a Positive Control
  • Prepare a known AMPK activator solution according to the manufacturer's instructions (e.g., A-769662).

  • Set up three sets of reactions:

    • Negative Control: All assay components except the enzyme.

    • Experimental: All assay components, including the enzyme.

    • Positive Control: All assay components, including the enzyme and the AMPK activator.

  • Incubate the reactions according to the standard assay protocol.

  • Measure the fluorescence signal. The signal from the positive control should be significantly higher than the experimental and negative controls.

Protocol 2: Enzyme Titration
  • Prepare a serial dilution of the AMPK enzyme in the assay buffer. A typical range to test would be from 0.1 nM to 20 nM.

  • Set up reactions with each enzyme concentration, keeping the concentrations of the this compound peptide and ATP constant.

  • Include a no-enzyme control for background subtraction.

  • Incubate the reactions and measure the signal at several time points to ensure the reaction is in the linear range.

  • Plot the signal versus enzyme concentration to determine the optimal concentration that gives a robust signal without being saturating.

Signaling Pathway Diagram

Diagram: Simplified AMPK Signaling and Assay Principle

AMPKA_ssay cluster_0 Cellular Context cluster_1 This compound Assay AMP AMP/ADP AMPK_inactive Inactive AMPK AMP->AMPK_inactive High Ratio ATP_cell ATP AMPK_active Active AMPK AMPK_inactive->AMPK_active Activation FamSams This compound Peptide (Donor) AMPK_active->FamSams Phosphorylation ATP_assay ATP ATP_assay->FamSams Phospho_FamSams Phosphorylated this compound Detection_Ab Detection Antibody (Acceptor) Phospho_FamSams->Detection_Ab Binding FRET_Signal FRET Signal Detection_Ab->FRET_Signal Proximity Leads to

Caption: The diagram illustrates the activation of AMPK and the subsequent steps in the this compound assay.

References

Technical Support Center: Optimizing Fam-Sams Concentration for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Fam-Sams concentration in kinase activity assays. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your kinase activity assays using this compound peptides.

ProblemPossible CauseRecommended Solution
No or Low Kinase Activity Inactive KinaseEnsure the kinase is properly stored and handled. Test with a known positive control substrate.
Incorrect Buffer ConditionsVerify the pH and composition of the assay buffer. A common starting point is a HEPES buffer at pH 7.5 with 10 mM magnesium.[1]
Suboptimal ATP ConcentrationThe Michaelis constant (KM) for MgATP for a typical protein kinase is in the range of 10-100 μM.[1] An initial concentration of 1 mM MgATP can be used.[1]
Low this compound ConcentrationThe concentration of the this compound peptide may be too low. Increase the concentration in a stepwise manner to determine the optimal level. Concentrations can range from 10 µM to 200 µM.[1]
High Background Fluorescence This compound Peptide DecompositionThe Sox fluorophore may be decomposing. Degas solvents and use high-grade chemicals in buffers to minimize this.[1] Monitor the fluorescence of the peptide in the absence of the enzyme as a control.[1]
Compound InterferenceTest compounds may be fluorescent themselves or absorb light in the excitation/emission range.[2] Consider using longer wavelength (red-shifted) fluorophores to minimize this interference.[2]
Contaminated ReagentsEnsure all reagents, especially water and buffers, are free of fluorescent contaminants.
Non-Linear Reaction Progress Substrate DepletionIf the reaction proceeds for too long, the substrate may become depleted. Monitor the initial linear phase of the reaction, typically the first 5-10%.[1]
Enzyme InstabilityThe kinase may lose activity over the course of the assay. Optimize the incubation time and keep the enzyme on ice until use.
High Well-to-Well Variability Pipetting ErrorsEnsure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Temperature GradientsAvoid temperature gradients across the assay plate. Pre-warm reagents and the plate to the reaction temperature (e.g., 30 °C).[1]
Incomplete MixingEnsure thorough mixing of reagents in each well.

Kinase Activity Assay Workflow

G cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Reagents (Buffer, ATP, Kinase, this compound) add_mix Add 80 µL Reaction Mixture (Buffer, ATP, Kinase) to wells prep_reagents->add_mix prep_plate Pre-warm 96-well Plate to 30°C prep_plate->add_mix incubate1 Incubate at 30°C for 5 minutes add_mix->incubate1 add_peptide Initiate with 20 µL pre-warmed 5x this compound incubate1->add_peptide monitor_fluorescence Monitor Fluorescence Emission at 485 nm continuously add_peptide->monitor_fluorescence analyze_data Determine Initial Rate (first 5-10% of reaction) monitor_fluorescence->analyze_data

Caption: General workflow for a kinase activity assay using a fluorescent peptide substrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound peptides in a kinase assay?

A1: The optimal concentration of a this compound peptide can vary depending on the specific kinase and assay conditions. However, a general starting point is to test a range of concentrations. Routine assays have used concentrations as high as 200 µM and as low as 10 µM.[1] For determining the activity of AMP-activated protein kinase (AMPK), a concentration of approximately 20 µM has been used.[3]

Q2: How do I determine the concentration of my this compound peptide solution?

A2: The concentration of a this compound peptide solution can be determined by measuring its absorbance at 355 nm (OD355) using a spectrophotometer. The concentration is calculated using the Beer-Lambert law (A = εlc), where A is the absorbance, ε is the molar extinction coefficient (8,247 cm⁻¹M⁻¹ for the Sox fluorophore), l is the path length in cm, and c is the concentration in M.[1]

Q3: What are some critical parameters to consider when setting up a this compound kinase assay?

A3: Several parameters are critical for a successful assay:

  • Enzyme Concentration: The amount of kinase should be optimized to ensure the reaction rate is linear over the desired time course. Typically, concentrations in the range of 2-20 nM are used.[1]

  • ATP Concentration: A concentration of 1 mM MgATP is often a good starting point for an uncharacterized kinase.[1]

  • Buffer Composition: A common buffer is HEPES at pH 7.5 containing 10 mM magnesium.[1]

  • Temperature: Maintaining a constant temperature (e.g., 30 °C) is crucial for consistent results.[1]

  • DMSO Concentration: If using compounds dissolved in DMSO, it's important to test the assay's tolerance to DMSO, as high concentrations (often above 5-10%) can inhibit enzyme activity.[2]

Q4: What are some common controls to include in my kinase assay?

A4: It is important to include the following controls:

  • No Enzyme Control: A reaction mixture containing all components except the kinase to measure background fluorescence and detect any non-enzymatic phosphorylation or peptide degradation.[1]

  • No Substrate Control: A reaction with the kinase but without the this compound peptide to assess any intrinsic fluorescence changes of the kinase or other components.

  • Positive Control Inhibitor: A known inhibitor of the kinase to validate the assay's ability to detect inhibition.

Troubleshooting Logic Flow

G start Assay Problem low_signal Low or No Signal start->low_signal high_background High Background start->high_background high_variability High Variability start->high_variability check_enzyme Check Kinase Activity (Positive Control) low_signal->check_enzyme check_reagents Check Reagent Integrity (ATP, Peptide) low_signal->check_reagents optimize_conc Optimize Concentrations (Kinase, ATP, Peptide) low_signal->optimize_conc check_blank Run 'No Enzyme' Control high_background->check_blank check_compound Test for Compound Fluorescence high_background->check_compound check_buffer Check Buffer for Contamination high_background->check_buffer check_pipetting Verify Pipetting Technique and Calibration high_variability->check_pipetting check_temp Ensure Uniform Temperature high_variability->check_temp check_mixing Confirm Thorough Mixing high_variability->check_mixing

Caption: A decision tree for troubleshooting common issues in kinase assays.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines the steps to determine the optimal concentration of a this compound peptide for a specific kinase.

Materials:

  • Kinase of interest

  • This compound peptide stock solution (e.g., 1 mM in water or DMSO)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.4 mM DTT, 0.01% Brij-35)[3]

  • ATP solution (e.g., 5 mM)[1]

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the this compound peptide. Start with a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions down to a low concentration (e.g., ~0.4 µM). Prepare enough of each dilution for triplicate wells.

  • Prepare the reaction mixture. In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, a fixed concentration of ATP (e.g., 100 µM), and the optimized concentration of your kinase.

  • Add the reaction mixture to the plate. Pipette 80 µL of the reaction mixture into each well of the 96-well plate.

  • Add the this compound peptide dilutions. Add 20 µL of each this compound peptide dilution to the appropriate wells. Also, include wells with no peptide as a control.

  • Incubate the plate. Incubate the plate at the optimal temperature for your kinase (e.g., 30 °C) for a predetermined amount of time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Measure fluorescence. Read the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~485 nm.

  • Analyze the data. Plot the initial reaction velocity (fluorescence units per minute) against the this compound peptide concentration. The optimal concentration will be in the saturating part of the curve, often near the apparent Km value.

Protocol 2: Standard Kinase Activity Assay

This protocol describes a standard procedure for measuring kinase activity using an optimized this compound concentration.

Materials:

  • Kinase of interest

  • This compound peptide at the optimized concentration

  • Kinase assay buffer

  • ATP solution

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare the reaction mixture. Prepare a master mix containing the kinase assay buffer and ATP.

  • Add reagents to the plate.

    • For test wells, add 80 µL of the reaction mixture and 10 µL of the kinase.

    • For "no enzyme" control wells, add 80 µL of the reaction mixture and 10 µL of assay buffer.

  • Pre-incubate the plate. Pre-warm the plate to the desired reaction temperature (e.g., 30 °C) for 5 minutes.[1]

  • Initiate the reaction. Add 10 µL of the pre-warmed this compound peptide solution to all wells to start the reaction.

  • Monitor fluorescence. Immediately begin monitoring the change in fluorescence emission at 485 nm continuously for the first 5-10% of the reaction to determine the initial rate.[1]

  • Calculate kinase activity. Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. Compare the activity in the presence and absence of inhibitors or activators.

Signaling Pathway Example: AMPK Activation

AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Its activation involves a signaling cascade.

G cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects AMP Increased AMP/ATP Ratio AMPK_inactive Inactive AMPK AMP->AMPK_inactive Allosteric Activation & Inhibits Dephosphorylation LKB1 LKB1 (constitutively active) LKB1->AMPK_inactive Phosphorylates Thr172 CaMKKb CaMKKβ CaMKKb->AMPK_inactive Phosphorylates Thr172 AMPK_active Active AMPK (p-Thr172) AMPK_inactive->AMPK_active catabolic Activate Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->catabolic anabolic Inhibit Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->anabolic

References

Technical Support Center: Working with FAM-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FAM-labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, storage, and various experimental applications.

Frequently Asked Questions (FAQs)

Synthesis and Purification

1. Why is the yield of my FAM-labeled peptide synthesis consistently low?

Low yields during the synthesis of FAM-labeled peptides can be attributed to several factors, primarily related to the coupling efficiency of the FAM dye to the peptide.

  • Inefficient Coupling Reagents: Conventional coupling agents like HBTU and HATU can sometimes result in poor yields when labeling peptides with FAM.[1][2]

  • Steric Hindrance: The bulky nature of the FAM molecule can hinder its attachment to the peptide, especially at sterically crowded sites.

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and reaction time can significantly impact coupling efficiency.

Troubleshooting:

  • Optimize Coupling Reagents: Consider using alternative coupling reagents like pentafluorophenyl (PFP) esters, which have been shown to significantly improve the yield of FAM labeling.[1][2]

  • Microwave-Assisted Synthesis: Employing microwave irradiation can expedite the coupling reaction and improve yields.

  • Choice of Amine for Labeling: Labeling primary amines on peptides is often more efficient than secondary amines. For secondary amines, conventional reagents like HATU and PyBOP may be more effective.[2]

2. What are common impurities observed during the purification of FAM-labeled peptides?

Purification of FAM-labeled peptides by High-Performance Liquid Chromatography (HPLC) can reveal several impurities:

  • Unlabeled Peptide: Incomplete labeling reactions will result in the presence of the original, unlabeled peptide.

  • Diastereomers: If the FAM dye is a mixture of isomers (e.g., 5-FAM and 6-FAM), this can lead to the formation of two inseparable peptide isomers, resulting in broad or multiple peaks in the chromatogram.[1][2]

  • Hydrolysis Products: FAM-carboxamide conjugates are generally more stable to hydrolysis than FITC conjugates.[3] However, improper handling and storage can still lead to degradation.

  • Side-Reaction Products: Undesired reactions during synthesis can generate various peptide-related impurities.

Troubleshooting:

  • Optimize Labeling Stoichiometry: Use a slight excess of the FAM reagent to drive the labeling reaction to completion and minimize unlabeled peptide.

  • Use Single Isomer FAM: Whenever possible, use a single isomer of FAM to avoid the generation of diastereomers.

  • Proper Storage and Handling: Store FAM-labeled peptides under recommended conditions to prevent degradation.

Fluorescence-Related Issues

3. My FAM-labeled peptide shows lower than expected fluorescence intensity. What could be the cause?

Reduced fluorescence intensity, or quenching, is a common issue with fluorescently labeled molecules. Several factors can contribute to this phenomenon with FAM-labeled peptides.

  • pH Sensitivity: The fluorescence of FAM is highly pH-dependent. Its intensity decreases significantly in acidic conditions (below pH 7).[4] The optimal pH range for FAM fluorescence is typically between 7.5 and 8.5.[5][6]

  • Self-Quenching/Aggregation: At high concentrations, FAM-labeled peptides can aggregate, leading to self-quenching of the fluorescence signal.[4][5]

  • Quenching by Peptide Sequence: Certain amino acid residues, particularly tryptophan and phenylalanine, can quench the fluorescence of FAM if they are in close proximity to the dye.[4]

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible photochemical destruction of the FAM fluorophore, leading to a loss of fluorescence.[5]

Troubleshooting Workflow for Low Fluorescence:

start Low Fluorescence Intensity Observed check_ph Check Buffer pH (Optimal: 7.5 - 8.5) start->check_ph check_conc Check Peptide Concentration (High concentration can cause aggregation) check_ph->check_conc pH is optimal adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph pH is acidic check_seq Review Peptide Sequence (Proximity to Trp, Phe?) check_conc->check_seq Concentration is optimal dilute_sample Dilute Sample check_conc->dilute_sample Concentration is high check_exposure Minimize Light Exposure (Use antifade reagents if necessary) check_seq->check_exposure No quenching residues redesign_peptide Redesign Peptide (Add spacer or change label position) check_seq->redesign_peptide Quenching residues nearby optimize_imaging Optimize Imaging Parameters (Reduce exposure time/intensity) check_exposure->optimize_imaging end Fluorescence Signal Improved adjust_ph->end dilute_sample->end redesign_peptide->end optimize_imaging->end

Caption: Troubleshooting workflow for low fluorescence intensity.

Quantitative Data: pH Effect on FAM Fluorescence

pHRelative Fluorescence Intensity (%)
5.0~20
6.0~40
7.0~80
7.5~95
8.0100
8.5~98
9.0~90

Note: These are approximate values and can vary depending on the specific peptide sequence and buffer conditions.

4. How can I minimize photobleaching of my FAM-labeled peptide?

Photobleaching is a significant concern in fluorescence microscopy and other applications requiring prolonged light exposure.

  • Minimize Exposure Time and Intensity: Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal.

  • Use Antifade Reagents: For fixed-cell imaging, incorporate commercially available antifade mounting media.[7]

  • Oxygen Scavengers: In solution-based assays, enzymatic oxygen scavenging systems (e.g., glucose oxidase/catalase) can reduce photobleaching.[8]

  • Store in the Dark: Protect FAM-labeled peptides from light during storage and handling by using amber vials or wrapping tubes in foil.[5]

Experimental Assays

5. I am not observing the expected change in fluorescence polarization (FP) in my binding assay. What are the common pitfalls?

Fluorescence polarization assays are sensitive to various experimental parameters.

  • "Propeller Effect": If the FAM dye is attached via a long, flexible linker, its rotation may not be significantly hindered upon peptide binding to a larger molecule, resulting in a minimal change in polarization.[9][10]

  • Unsuitable Fluorophore Lifetime: The fluorescence lifetime of the dye must be compatible with the rotational correlation time of the molecules being studied.[9]

  • High Background Fluorescence: Contaminants in the buffer or non-specific binding of the tracer to the microplate can lead to high background polarization.[9]

  • Peptide Aggregation: Self-aggregation of the FAM-labeled peptide can lead to an artificially high initial polarization value, which may decrease upon addition of a binding partner that disrupts the aggregates.[4]

Troubleshooting:

  • Optimize Linker Length: Use a shorter linker or attach the dye directly to the peptide to minimize the "propeller effect".[9]

  • Choose an Appropriate Fluorophore: While FAM is commonly used, other dyes like TAMRA or BODIPY FL may be more suitable for certain FP assays.[9]

  • Use High-Purity Reagents and Non-Binding Plates: Ensure the purity of your peptide and binder, and use microplates designed for low non-specific binding.

  • Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent peptide aggregation.[4]

6. My FRET assay with a FAM-donor pair is not showing efficient energy transfer. What could be the problem?

Successful Förster Resonance Energy Transfer (FRET) depends on several critical factors.

  • Incorrect Donor-Acceptor Distance: FRET is highly dependent on the distance between the donor and acceptor fluorophores (typically 1-10 nm). If the distance is too large, energy transfer will be inefficient.

  • Poor Spectral Overlap: The emission spectrum of the donor (FAM) must significantly overlap with the absorption spectrum of the acceptor.

  • Incorrect Fluorophore Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

  • Low Labeling Efficiency: Incomplete labeling of either the donor or acceptor molecule will reduce the FRET signal.

Troubleshooting:

  • Re-evaluate Peptide Design: Ensure that the labeling sites for the donor and acceptor are positioned to be within the optimal FRET distance upon binding or conformational change.

  • Choose an Appropriate FRET Pair: While FAM is a common donor, ensure the chosen acceptor has good spectral overlap. Common acceptors for FAM include TAMRA and Dabcyl.[11]

  • Confirm Labeling Efficiency: Verify that both the donor and acceptor molecules are efficiently labeled.

Storage and Handling

7. What are the best practices for storing and handling FAM-labeled peptides to ensure their stability?

Proper storage and handling are crucial for maintaining the integrity and functionality of FAM-labeled peptides.

  • Lyophilized Peptides:

    • Long-term storage: Store at -20°C or -80°C in a desiccated environment.

    • Before use: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as many peptides are hygroscopic.

  • Peptides in Solution:

    • Storage: Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

    • Solvent: Use sterile, slightly acidic buffered solutions (pH 5-7) for reconstitution. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before dilution in aqueous buffer.

    • Protection from Light: Always protect solutions from light to prevent photobleaching.[13]

Quantitative Data: Recommended Storage Conditions

FormStorage TemperatureDurationKey Considerations
Lyophilized-20°C or -80°CUp to several yearsStore with a desiccant in a tightly sealed container.
In Solution-20°C3-4 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[12][13]
In Solution-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.[12][13]
In Solution (Short-term)4°C1-2 weeksUse sterile buffer. Protect from light.[12]

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Binding Assay

This protocol provides a general framework for a competitive FP binding assay.

Materials:

  • FAM-labeled peptide (Tracer)

  • Binding partner (Protein/Receptor)

  • Unlabeled peptide (Competitor)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Black, flat-bottom, non-binding 96- or 384-well plates

  • Fluorescence plate reader with polarization filters

Workflow Diagram:

start Start FP Assay step1 1. Prepare Reagents - Dilute Tracer, Protein, and Competitor in Assay Buffer start->step1 step2 2. Add Reagents to Plate - Add Protein and varying concentrations of Competitor step1->step2 step3 3. Incubate - Incubate at room temperature (e.g., 30-60 min) step2->step3 step4 4. Add Tracer - Add a fixed concentration of FAM-labeled peptide step3->step4 step5 5. Incubate Again - Incubate to reach binding equilibrium (e.g., 30-60 min) step4->step5 step6 6. Measure FP - Read fluorescence polarization on a plate reader step5->step6 step7 7. Analyze Data - Plot mP vs. Competitor concentration and fit to determine IC50 step6->step7 end Assay Complete step7->end

Caption: Workflow for a competitive fluorescence polarization assay.

Procedure:

  • Determine Optimal Tracer Concentration:

    • Perform a serial dilution of the FAM-labeled peptide in the assay buffer.

    • Measure the fluorescence intensity and polarization at each concentration.

    • Select the lowest concentration that gives a stable signal at least 10-fold higher than the buffer-only control.[14]

  • Determine Optimal Protein Concentration:

    • Titrate the protein against the fixed optimal concentration of the tracer.

    • Choose a protein concentration that results in a significant and stable increase in polarization (typically 50-80% of the maximal change).

  • Competitive Binding Assay:

    • In a multi-well plate, add the assay buffer, the protein (at the predetermined optimal concentration), and a serial dilution of the unlabeled competitor peptide.

    • Include controls for no protein (low polarization) and no competitor (high polarization).

    • Incubate the plate for 30-60 minutes at room temperature.[14]

    • Add the FAM-labeled tracer to all wells at its predetermined optimal concentration.

    • Incubate for another 30-60 minutes to allow the binding to reach equilibrium.[14]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for FAM (e.g., 485 nm excitation, 520 nm emission).

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.

Signaling Pathway and Logical Relationship Diagrams

FRET Signaling Pathway

D_ground D D_excited D* D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground A D_excited->A_ground FRET (Energy Transfer) Donor_Emission Donor Emission (No FRET) A_excited A* A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission (FRET) Excitation Excitation Light (hv)

Caption: Diagram of the FRET process between a donor and acceptor.

References

Technical Support Center: Improving the Stability of Self-Assembled Monolayers (SAMs) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Fam-sams" was not found in the initial search. This guide assumes the user is referring to Self-Assembled Monolayers (SAMs) , a common technology in surface chemistry, biosensing, and drug development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Self-Assembled Monolayers (SAMs) in solution.

Frequently Asked Questions (FAQs)

Q1: What are Self-Assembled Monolayers (SAMs)?

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. They are created by the adsorption of molecules that have a specific affinity for the substrate. A typical SAM-forming molecule consists of three parts: a head group that binds to the substrate, a hydrocarbon chain (alkyl chain), and a terminal functional group that determines the surface properties.

Q2: What are the common applications of SAMs in research and drug development?

SAMs are utilized in a wide range of applications, including:

  • Biosensors: Functionalizing sensor surfaces to detect specific biomolecules.[1]

  • Drug Delivery: Modifying the surface of nanoparticles to improve their stability and targeting capabilities.

  • Biomaterial Engineering: Creating biocompatible surfaces for implants and tissue engineering scaffolds.

  • Fundamental Surface Science: Studying molecular interactions and surface properties.

Q3: What are the primary causes of SAM instability in solution?

The stability of SAMs in solution, particularly in aqueous and biological media, can be compromised by several factors:

  • Oxidation: Thiol-based SAMs on gold surfaces are susceptible to oxidation over time, leading to desorption of the molecules.[2]

  • Desorption: The molecules forming the SAM can detach from the substrate, especially during prolonged immersion in certain solvents or biological media.[2]

  • Structural Disruption: Interchain attractions that contribute to the ordered structure of SAMs can be easily disrupted by environmental factors.[3]

  • Hydrolysis: Silane-based SAMs on oxide surfaces can be unstable in aqueous environments due to the hydrolysis of the siloxane bonds.

Troubleshooting Guide

Q4: My thiol-based SAM on a gold surface is degrading quickly in a buffer solution. What can I do?

  • Problem: Thiol-gold bonds are susceptible to oxidation and displacement by other molecules in the solution.

  • Solutions:

    • Use Chelating Adsorbates: Employ adsorbates with multiple binding groups (bidentate or tridentate thiols) to increase the binding affinity and stability compared to monodentate thiols.[3]

    • Optimize Chain Length: Longer alkyl chains can increase the van der Waals interactions between adjacent molecules, leading to a more densely packed and stable monolayer.

    • Consider Alternative Head Groups: Phosphonates can be a more stable alternative to thiols for binding to metal oxide surfaces.[2]

Q5: My SAM-functionalized nanoparticles are aggregating in my experimental medium. How can I improve their stability?

  • Problem: Aggregation is often caused by insufficient repulsive forces between nanoparticles or by the degradation of the stabilizing SAM layer.

  • Solutions:

    • Incorporate Steric Hindrance: Use SAMs with long, hydrophilic terminal groups (e.g., polyethylene glycol - PEG) to create a steric barrier that prevents aggregation.

    • Introduce Electrostatic Repulsion: Choose terminal groups that are charged at the experimental pH to induce electrostatic repulsion between nanoparticles.

    • Optimize SAM Density: Ensure the formation of a dense, well-ordered SAM on the nanoparticle surface to provide complete coverage and prevent hydrophobic interactions between the nanoparticle cores.

Q6: I am observing high variability in my results from a SAM-based biosensor. Could this be a stability issue?

  • Problem: Inconsistent SAM formation and stability can lead to variations in the number of available binding sites and non-specific binding, resulting in poor reproducibility.[1]

  • Solutions:

    • Rigorous Substrate Preparation: Ensure the substrate is scrupulously clean and has the appropriate surface chemistry for consistent SAM formation.

    • Control SAM Deposition Conditions: Precisely control factors such as incubation time, temperature, and the concentration of the SAM-forming solution.

    • Characterize Your SAMs: Routinely characterize the quality and stability of your SAMs using techniques like contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

Data Summary

Table 1: Comparison of SAM Stability based on Head Group and Substrate

Head GroupSubstrateAdvantagesDisadvantages in Aqueous Solution
ThiolGold, Silver, CopperWell-established chemistry, easy to prepare.Prone to oxidation and desorption over time.[2]
SilaneOxide Surfaces (e.g., SiO2, ITO)Forms covalent bonds with the substrate.Can be unstable due to hydrolysis of siloxane bonds.
PhosphonateMetal Oxides (e.g., TiO2, Al2O3)Forms strong, stable bonds.Less commonly used than thiols and silanes.[2]
CarboxylateMetal OxidesGood stability.Can be sensitive to pH changes.

Experimental Protocols

Protocol 1: Preparation of a Thiol-based SAM on a Gold Surface

  • Substrate Preparation:

    • Deposit a thin layer of gold (e.g., 50 nm) onto a silicon wafer with a chromium or titanium adhesion layer.

    • Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of the desired thiol in absolute ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Post-formation Cleaning:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.

    • Dry the SAM-coated substrate under a stream of nitrogen gas.

Protocol 2: Characterization of SAM Stability using Contact Angle Goniometry

  • Initial Measurement:

    • Measure the static water contact angle of the freshly prepared SAM. A hydrophobic SAM will have a high contact angle, while a hydrophilic SAM will have a low contact angle.

  • Incubation in Test Solution:

    • Immerse the SAM-coated substrate in the aqueous solution of interest (e.g., buffer, cell culture media).

    • Incubate for a defined period (e.g., 1, 6, 12, 24 hours) at a controlled temperature.

  • Post-Incubation Measurement:

    • After each incubation period, remove the substrate, rinse it with deionized water, and dry it with nitrogen.

    • Measure the static water contact angle again.

  • Analysis:

    • A significant change in the contact angle over time indicates degradation or desorption of the SAM.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_exp Experiment sub_clean Substrate Cleaning sub_dry Substrate Drying sub_clean->sub_dry sam_inc Incubate Substrate sub_dry->sam_inc sam_sol Prepare Thiol Solution sam_sol->sam_inc char_rinse Rinse and Dry sam_inc->char_rinse char_analyze Analyze SAM Quality (e.g., Contact Angle, XPS) char_rinse->char_analyze exp_run Perform Experiment char_analyze->exp_run

Caption: A typical workflow for the preparation and characterization of Self-Assembled Monolayers.

troubleshooting_sams cluster_agg Aggregation cluster_deg Degradation/Desorption cluster_incon Inconsistent Results start SAM Stability Issue Detected q1 What is the nature of the instability? start->q1 agg_sol1 Increase steric hindrance (e.g., PEGylation) q1->agg_sol1 Aggregation deg_sol1 Use multidentate adsorbates q1->deg_sol1 Degradation incon_sol1 Standardize substrate cleaning protocol q1->incon_sol1 Inconsistency agg_sol2 Introduce electrostatic repulsion agg_sol1->agg_sol2 deg_sol2 Optimize alkyl chain length deg_sol1->deg_sol2 deg_sol3 Consider alternative head groups (e.g., phosphonates) deg_sol2->deg_sol3 incon_sol2 Control SAM deposition parameters incon_sol1->incon_sol2 incon_sol3 Routinely characterize SAM quality incon_sol2->incon_sol3

Caption: A decision tree for troubleshooting common SAM stability issues.

References

Technical Support Center: Refinements to the FAM-SAMS Phosphorylation Detection Method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the FAM-SAMS phosphorylation detection method. The this compound peptide is a 5-FAM-labeled synthetic peptide derived from the SAMS (S-adenosyl-L-methionine synthase) sequence, which serves as a specific substrate for AMP-activated protein kinase (AMPK). This assay is a fluorescence-based method to quantify the kinase activity of AMPK.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the principle behind the this compound phosphorylation detection method?

The method is based on the enzymatic reaction where active AMPK transfers a phosphate group from ATP to the this compound peptide substrate. The detection of the phosphorylated substrate, often following a separation step to remove the unphosphorylated peptide, provides a measure of AMPK activity. The attached 5-FAM (5-carboxyfluorescein) fluorescent label allows for quantification.

Q2: My fluorescence signal is very low or non-existent. What are the possible causes?

Low or no signal is a common issue and can stem from several factors:

  • Inactive Kinase: Ensure your AMPK enzyme is active. It may have degraded due to improper storage or multiple freeze-thaw cycles. Run a positive control with a known active AMPK preparation.

  • Sub-optimal Buffer Conditions: The kinase reaction buffer must be at the correct pH and contain the necessary co-factors, such as Mg²⁺ and ATP. Verify the concentrations of all buffer components.

  • Inhibitors in the Sample: Your experimental sample may contain inhibitors of AMPK. Include a control where a known amount of active AMPK is spiked into your sample to test for inhibition.

  • Incorrect Reagent Concentrations: Double-check the final concentrations of ATP, this compound peptide, and AMPK in your reaction.

Q3: I am observing high background fluorescence. How can I reduce it?

High background can mask the specific signal. Consider the following troubleshooting steps:

  • Incomplete Separation: If your assay involves a separation step (e.g., chromatography, electrophoresis, or affinity purification of the phosphorylated peptide), ensure it is efficient in removing the unphosphorylated, and highly fluorescent, this compound peptide.

  • Autohydrolysis of ATP: Old ATP solutions can contain fluorescent contaminants. Prepare fresh ATP solutions regularly.

  • Contaminated Buffers or Water: Use high-purity reagents and water (ddH₂O) to prepare all buffers and solutions.[1]

  • Non-specific Binding: If using a capture method (e.g., on a plate), ensure proper blocking steps are included to prevent non-specific binding of the this compound peptide.

Q4: The results from my assay are not reproducible. What could be causing the variability?

Poor reproducibility can be addressed by focusing on consistency in your experimental setup:

  • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for small volumes of enzyme and substrates.

  • Reaction Time and Temperature: Ensure all reactions are incubated for the exact same duration and at a constant, optimal temperature. Use a reliable incubator or water bath.

  • Reagent Stability: Aliquot reagents like the kinase and this compound peptide to avoid repeated freeze-thaw cycles. This compound peptide should be stored protected from light.

Q5: How do I choose the optimal concentrations of ATP and this compound peptide?

The optimal concentrations depend on the specific activity of your AMPK preparation. It is recommended to perform a matrix titration to determine the Kₘ for both ATP and the this compound peptide. As a starting point, use a concentration of this compound peptide close to its Kₘ and a concentration of ATP that is saturating (typically 100-200 µM).

Quantitative Data Summary

The following tables provide example data for optimizing the this compound assay.

Table 1: Example ATP Titration for AMPK Activity

ATP Concentration (µM)Fluorescence Units (RFU)
050
101500
253200
505100
1006500
2006600
4006550

Table 2: Example this compound Peptide Titration

This compound Conc. (µM)Fluorescence Units (RFU)
052
1800
2.51800
53000
104200
204300
404250

Experimental Protocols

Detailed Protocol for In Vitro AMPK Activity Assay using this compound Peptide

  • Reagent Preparation:

    • Kinase Reaction Buffer (2X): 80 mM HEPES (pH 7.4), 160 mM NaCl, 2 mM EDTA, 4 mM DTT, 10 mM MgCl₂. Store at 4°C.

    • ATP Stock Solution: 10 mM ATP in ddH₂O. Store in aliquots at -20°C.

    • This compound Peptide Stock Solution: 1 mM this compound peptide in ddH₂O. Store in aliquots at -20°C, protected from light.

    • AMPK Enzyme Preparation: Dilute active AMPK to the desired concentration in 1X Kinase Reaction Buffer just before use. Keep on ice.

    • Stop Solution: 100 mM EDTA, pH 8.0.

  • Assay Procedure:

    • Prepare a master mix containing the 2X Kinase Reaction Buffer, ATP, and this compound peptide at the desired final concentrations.

    • Add your test compounds or vehicle control to the wells of a microplate.

    • Add the AMPK enzyme to initiate the reaction. The final reaction volume is typically 20-50 µL.

    • Incubate the plate at 30°C for the desired time (e.g., 30-60 minutes).

    • Stop the reaction by adding the Stop Solution.

    • Proceed to the detection step, which may involve separation of the phosphorylated product from the unphosphorylated substrate followed by fluorescence measurement (Excitation/Emission ~485/520 nm).

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis prep_buffer Prepare Kinase Reaction Buffer prep_atp Prepare ATP Stock Solution prep_peptide Prepare this compound Peptide Stock prep_enzyme Dilute AMPK Enzyme master_mix Create Master Mix (Buffer, ATP, Peptide) add_compound Add Test Compound or Vehicle master_mix->add_compound Dispense to plate add_enzyme Initiate with AMPK add_compound->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Add Stop Solution incubate->stop_reaction separation Separate Phospho-peptide stop_reaction->separation read_fluorescence Measure Fluorescence (Ex/Em: 485/520 nm) separation->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis

Caption: Experimental workflow for the this compound phosphorylation assay.

signaling_pathway cluster_inputs Inputs cluster_process Kinase Reaction cluster_outputs Outputs ATP ATP AMPK Active AMPK ATP->AMPK SAMS This compound Peptide (Unphosphorylated) SAMS->AMPK pSAMS Phosphorylated This compound Peptide AMPK->pSAMS Phosphorylation ADP ADP AMPK->ADP

Caption: Signaling pathway of the this compound kinase reaction.

troubleshooting_logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low/No Signal Observed check_enzyme Check AMPK Activity (Positive Control) start->check_enzyme check_buffer Verify Buffer Composition & pH start->check_buffer check_reagents Confirm Reagent Concentrations start->check_reagents check_inhibitors Test for Sample Inhibitors start->check_inhibitors solution_enzyme Use Fresh Enzyme Aliquot check_enzyme->solution_enzyme solution_buffer Prepare Fresh Buffer check_buffer->solution_buffer solution_reagents Recalculate Dilutions check_reagents->solution_reagents solution_inhibitors Dilute Sample or Purify Target check_inhibitors->solution_inhibitors

Caption: Troubleshooting logic for low or no signal issues.

References

How to minimize background fluorescence in Fam-sams experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in FAM-SAMS (Fluorescein-labeled Self-Assembled Monolayer Substrate) experiments for kinase activity assays.

Troubleshooting Guide: Minimizing Background Fluorescence

High background fluorescence can significantly impact the quality and reliability of data from this compound experiments. This guide provides a systematic approach to identifying and mitigating common sources of background signal.

Q1: What are the primary sources of high background fluorescence in my this compound experiment?

High background fluorescence in this compound assays can originate from several sources. Identifying the specific cause is the first step toward resolving the issue. The most common culprits include:

  • Unbound or Excess this compound Peptide: Incomplete washing steps can leave unbound or excess fluorescently labeled peptide on the self-assembled monolayer (SAM) surface, leading to a high background signal.

  • Non-Specific Binding: The this compound peptide or other assay components (e.g., kinase, ATP) may non-specifically adsorb to the SAM surface or the well plate itself. This is a common issue on surfaces that are not adequately blocked.

  • Autofluorescence: Intrinsic fluorescence from assay components, such as the well plate material, buffers, or even the kinase preparation, can contribute to the background. Test compounds being screened can also be a significant source of autofluorescence.[1][2]

  • Contaminated Reagents or Buffers: Contaminants in buffers or reagents can be fluorescent and contribute to the overall background signal.

  • Sub-optimal Surface Chemistry: The quality and composition of the self-assembled monolayer can influence non-specific binding and, consequently, background fluorescence.

Q2: How can I reduce background fluorescence caused by unbound this compound peptide?

Effective washing is crucial to remove any unbound fluorescent peptide after the immobilization step.

  • Optimize Washing Steps: Increase the number and/or duration of wash steps after immobilizing the this compound peptide.

  • Optimize Wash Buffer Composition: The composition of your wash buffer can significantly impact the removal of unbound peptide. Consider the following:

    • Detergents: Including a non-ionic detergent, such as Tween-20, in your wash buffer can help to reduce non-specific interactions and improve the removal of unbound peptide. A common starting concentration is 0.05% (v/v).[3][4]

    • Ionic Strength: Adjusting the salt concentration of the wash buffer can help to disrupt electrostatic interactions that may cause the peptide to adhere non-specifically to the surface.

Q3: What strategies can I use to prevent non-specific binding to the SAM surface?

Blocking unoccupied sites on the SAM surface is a critical step to prevent the non-specific adsorption of the this compound peptide and other proteins.

  • Utilize Effective Blocking Agents: After the formation of the SAM, incubate the surface with a blocking agent to passivate the surface and prevent non-specific binding. Common and effective blocking agents for gold surfaces include:

    • Bovine Serum Albumin (BSA): A widely used protein for blocking, typically at a concentration of 1% (w/v).[3]

    • Casein: Another effective protein-based blocking agent.[5] Studies have shown that casein can be more effective than BSA at lower concentrations.[5]

    • Polyethylene Glycol (PEG) Thiols: These are highly effective at preventing protein adsorption on gold surfaces.[1][6][7]

  • Optimize Blocking Conditions: The concentration of the blocking agent and the incubation time are important parameters to optimize.

Q4: How do I address autofluorescence from my assay components?

Autofluorescence can be a persistent issue. Here are some strategies to manage it:

  • Microplate Selection: The choice of microplate material and color can have a significant impact on background fluorescence.

    • Black Plates: Black microplates are generally recommended for fluorescence assays as they absorb scattered light and exhibit low autofluorescence compared to white or clear plates.[8][9][10][11]

    • Material: Polystyrene is a common material, but for assays requiring UV excitation, specialized UV-transparent plates are necessary.[8][11]

  • Buffer and Reagent Purity: Use high-purity reagents and freshly prepared buffers to avoid fluorescent contaminants.

  • Background Subtraction: It is essential to measure and subtract the background fluorescence from your experimental wells. This can be done by including appropriate controls.

Q5: What are the best practices for background subtraction?

Accurate background subtraction is key to obtaining reliable data.

  • Include Proper Controls:

    • No-Enzyme Control: Wells containing all assay components except the kinase will account for the background fluorescence from the this compound peptide and other reagents.

    • No-Substrate Control: Wells containing the kinase but no this compound peptide can help identify any intrinsic fluorescence from the kinase preparation.

    • Buffer Blank: Wells containing only the assay buffer will measure the background of the buffer and the microplate.

  • Calculation Methods:

    • Simple Subtraction: Subtract the average fluorescence of the no-enzyme control wells from the fluorescence of the experimental wells.[7][12]

    • More Complex Models: For more advanced analysis, various computational methods can be employed to estimate and subtract background.[13][14][15]

Quantitative Data Summary

The following table summarizes a comparison of different blocking agents for reducing non-specific binding on gold surfaces, which is a key factor in minimizing background fluorescence in this compound experiments.

Blocking AgentConcentrationBlocking EfficiencyKey Considerations
BSA 1% (w/v)GoodCommonly used and cost-effective.[2][3]
Casein 0.1 - 1% (w/v)Very GoodOften more effective than BSA at lower concentrations.[2][5]
PEG-Thiols N/AExcellentConsidered superior for preventing protein adsorption on gold surfaces.[1][6][7]
Tween-20 0.01 - 0.1% (v/v)ModerateOften used in combination with protein blockers in wash buffers.[3][4]

Experimental Protocols

Protocol 1: General this compound Kinase Assay

This protocol provides a general workflow for a this compound based kinase assay. Optimization of specific concentrations and incubation times will be necessary for individual kinases and substrates.

  • SAM Formation:

    • Prepare a solution of the desired thiol compound in a suitable solvent (e.g., ethanol).

    • Immerse the gold-coated substrate in the thiol solution and incubate for a sufficient time (typically several hours to overnight) to allow for the formation of a self-assembled monolayer.

    • Rinse the substrate thoroughly with the solvent and dry under a stream of nitrogen.

  • Blocking:

    • Prepare a solution of the chosen blocking agent (e.g., 1% BSA in PBS).

    • Incubate the SAM-coated substrate in the blocking solution for at least 1 hour at room temperature.

    • Wash the substrate extensively with wash buffer (e.g., PBS with 0.05% Tween-20).

  • This compound Peptide Immobilization:

    • Prepare a solution of the this compound peptide in an appropriate binding buffer.

    • Incubate the blocked SAM surface with the this compound peptide solution to allow for immobilization.

    • Wash the surface thoroughly with wash buffer to remove any unbound peptide.

  • Kinase Reaction:

    • Prepare the kinase reaction mixture containing the kinase, ATP, and any necessary cofactors in a suitable reaction buffer.

    • Add the kinase reaction mixture to the well containing the immobilized this compound peptide.

    • Incubate for the desired time at the optimal temperature for the kinase.

  • Fluorescence Measurement:

    • After the incubation, wash the surface to remove the kinase and other reaction components.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for FAM (typically ~495 nm excitation and ~520 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme controls) from the experimental values.

    • Correlate the increase in fluorescence with kinase activity.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for High Background Fluorescence in this compound Experiments cluster_problem Problem Identification cluster_source Source Investigation cluster_solution Solution Implementation cluster_validation Validation Problem High Background Fluorescence Observed UnboundPeptide Unbound this compound Peptide? Problem->UnboundPeptide NonspecificBinding Non-specific Binding? Problem->NonspecificBinding Autofluorescence Autofluorescence? Problem->Autofluorescence Contamination Reagent Contamination? Problem->Contamination OptimizeWash Optimize Washing (More washes, longer duration, add Tween-20) UnboundPeptide->OptimizeWash OptimizeBlocking Optimize Blocking (Use BSA, Casein, or PEG; optimize concentration/time) NonspecificBinding->OptimizeBlocking CheckComponents Check Assay Components (Use black plates, pure reagents) Autofluorescence->CheckComponents FreshReagents Use Fresh/Filtered Reagents & Buffers Contamination->FreshReagents BackgroundSubtraction Implement Background Subtraction Controls (No-enzyme, blanks) OptimizeWash->BackgroundSubtraction OptimizeBlocking->BackgroundSubtraction CheckComponents->BackgroundSubtraction FreshReagents->BackgroundSubtraction Resolved Background Minimized BackgroundSubtraction->Resolved

Caption: Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q: Can the FAM dye itself contribute to background fluorescence? A: Yes, unbound FAM-labeled peptide is a primary source of background. Additionally, the fluorescence intensity of FAM can be sensitive to its environment, such as pH and the presence of certain ions in the buffer, which can affect the baseline fluorescence.[12][16]

Q: Are there alternatives to FAM that might have lower background? A: While FAM is a common choice, other fluorophores with different spectral properties might be considered. Red-shifted dyes, for example, often exhibit lower autofluorescence from biological samples and plastics.[2] However, changing the fluorophore would require re-optimization of the assay.

Q: My background is high even with blocking. What else can I try? A: If standard blocking procedures are insufficient, consider the quality of your SAM. An incomplete or poorly formed monolayer can expose the underlying gold surface, leading to increased non-specific binding. Ensure your gold surface is clean before SAM formation and that the thiol concentration and incubation time are optimal. Also, re-evaluate all your reagents for potential contamination.

Q: How much of a signal-to-background ratio is considered good for this type of assay? A: A signal-to-background ratio of at least 3 is generally considered acceptable for most kinase assays, but a ratio of 10 or higher is ideal for robust and reliable data. The required ratio will depend on the specific application and the desired sensitivity of the assay.

Q: Can peptide aggregation contribute to high background? A: Yes, aggregation of the this compound peptide on the surface can lead to localized areas of high fluorescence and increase the overall background. Ensure the peptide is fully solubilized in the buffer before use. The inclusion of detergents like Tween-20 can sometimes help to prevent aggregation.

References

Addressing non-specific binding of Fam-sams in cell lysates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding of FAM-labeled S-adenosyl-L-methionine (SAM) analogs (Fam-sams) in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound in cell lysates?

Non-specific binding of this compound in cell lysates can be attributed to several factors:

  • Hydrophobic Interactions: The FAM (fluorescein) dye is a relatively hydrophobic molecule. This can cause it to interact non-specifically with hydrophobic regions of abundant cellular proteins, leading to high background fluorescence.[1]

  • Ionic Interactions: Both the FAM dye and the SAM analog can possess charged groups that may interact electrostatically with oppositely charged macromolecules in the cell lysate.

  • Probe Concentration: Using an excessively high concentration of the Fam-sam probe increases the likelihood of low-affinity, non-specific interactions.

  • Cell Lysis and Protein Concentration: The method of cell lysis can expose hydrophobic protein cores that would not typically be available to interact with the probe. A high total protein concentration in the lysate also increases the potential for non-specific binding.

Q2: How does the FAM dye itself contribute to non-specific binding?

FAM (fluorescein) is a polar and water-soluble dye, which is generally advantageous for biological applications.[2] However, its aromatic ring structure can participate in hydrophobic and pi-stacking interactions with proteins, contributing to non-specific binding. The hydrophobicity of a fluorescent dye has been shown to be a significant factor in its propensity for non-specific binding to cellular components.[1]

Q3: Are there specific cellular components that are prone to non-specific binding with this compound?

While any protein with exposed hydrophobic or charged regions can potentially bind this compound non-specifically, abundant proteins such as albumin (if present from serum in cell culture media), cytoskeletal proteins, and heat shock proteins are common culprits. Additionally, SAM-binding proteins are a class of proteins that will specifically interact with the SAM analog portion of the probe.[3][4][5]

Q4: When should I be concerned about non-specific binding in my experiment?

You should suspect significant non-specific binding if you observe:

  • High background fluorescence in your negative controls (e.g., lysate without the target protein, or in the presence of a saturating concentration of unlabeled competitor).

  • Lack of a clear dose-response relationship in your binding or inhibition assays.

  • Inconsistent results between experimental replicates.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your cell lysate experiments.

Step 1: Initial Assessment with Controls

Before extensive optimization, it is crucial to establish proper controls to confirm that non-specific binding is indeed the issue.

  • Negative Control: Include a sample with cell lysate and the Fam-sam probe, but without the specific target of interest (if possible, e.g., using a lysate from a knockout cell line).

  • Competition Control: In parallel with your experiment, run a sample containing the cell lysate, the Fam-sam probe, and a high concentration (e.g., 100-fold excess) of unlabeled SAM or a known binder to your target. A significant decrease in signal in the competition sample indicates specific binding, while a persistently high signal suggests non-specific binding.

Step 2: Optimization of Assay Buffer Conditions

Adjusting the components of your assay buffer is often the most effective way to reduce non-specific binding.

Component Recommended Starting Concentration Mechanism of Action Considerations
BSA (Bovine Serum Albumin) 0.1 - 1 mg/mLBlocks non-specific binding sites on proteins and surfaces.Ensure the BSA preparation is of high purity and free of contaminants that might interfere with your assay.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01% - 0.1% (v/v)Disrupt hydrophobic interactions that contribute to non-specific binding.Higher concentrations can denature proteins and disrupt specific interactions. Optimization is critical.
Salt (e.g., NaCl, KCl) 50 - 250 mMReduces non-specific electrostatic interactions.High salt concentrations can also disrupt specific binding, so a titration is recommended.
Step 3: Adjusting Probe Concentration

Using the lowest effective concentration of your Fam-sam probe will minimize non-specific interactions. Perform a titration of the Fam-sam probe to determine the optimal concentration that provides a good signal-to-noise ratio.

Step 4: Modifying the Cell Lysis Protocol

The composition of the lysis buffer can influence the degree of non-specific binding.

  • Detergent Choice: The choice and concentration of detergent in the lysis buffer can impact which proteins are solubilized and their conformation. Consider comparing different non-ionic detergents.[6]

  • Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent degradation of your target protein and other cellular proteins, which can expose new non-specific binding sites.

Experimental Protocols

Protocol 1: Buffer Optimization for Reducing Non-Specific Binding

Objective: To empirically determine the optimal concentration of BSA, a non-ionic detergent, and salt to minimize non-specific binding of a Fam-sam probe in a cell lysate.

Materials:

  • Cell lysate containing the target of interest

  • Fam-sam probe

  • Unlabeled SAM or a known competitor

  • Assay Buffer (e.g., Tris-HCl or HEPES based)

  • Stock solutions of BSA (e.g., 10 mg/mL), Tween-20 (e.g., 1% v/v), and NaCl (e.g., 1 M)

  • Microplate reader or other suitable fluorescence detection instrument

Methodology:

  • Prepare a Matrix of Buffer Conditions: Prepare a series of assay buffers containing different concentrations of BSA, Tween-20, and NaCl. It is recommended to test each component individually first, and then test combinations of the optimal individual concentrations.

  • Set up Experimental Wells: For each buffer condition, prepare the following wells in a microplate:

    • Total Binding: Cell lysate + Fam-sam probe in the test buffer.

    • Non-Specific Binding: Cell lysate + Fam-sam probe + 100-fold excess of unlabeled SAM in the test buffer.

  • Incubation: Add the Fam-sam probe to all wells at its final working concentration. Add the unlabeled competitor to the non-specific binding wells. Incubate the plate according to your standard protocol (e.g., 30 minutes at room temperature), protected from light.

  • Measurement: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for FAM (approx. 495 nm excitation, 520 nm emission).

  • Data Analysis:

    • Calculate the specific binding for each buffer condition: Specific Binding = Total Binding - Non-Specific Binding .

    • Calculate the signal-to-noise ratio: S/N = Total Binding / Non-Specific Binding .

    • Select the buffer condition that provides the highest signal-to-noise ratio.

Protocol 2: Competitive Binding Assay to Quantify Non-Specific Binding

Objective: To determine the proportion of specific versus non-specific binding of a Fam-sam probe and to calculate the IC50 of an unlabeled competitor.

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of your Fam-sam probe at a concentration that is 2X the final desired assay concentration.

    • Prepare a serial dilution of your unlabeled competitor (e.g., unlabeled SAM or a test compound) in the optimized assay buffer.

  • Assay Setup: In a microplate, set up the following wells:

    • Total Binding (No Competitor): Cell lysate + optimized assay buffer.

    • Competitor Wells: Cell lysate + serial dilutions of the unlabeled competitor.

    • Non-Specific Binding (Maximum Competition): Cell lysate + a saturating concentration (e.g., 1000-fold excess) of the unlabeled competitor.

  • Add Probe: Add the 2X Fam-sam probe solution to all wells, so that the final concentration is 1X.

  • Incubation: Incubate the plate as per your standard protocol, protected from light.

  • Measurement: Read the fluorescence intensity of each well.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.

    • The signal in the wells with the highest concentration of competitor represents the level of non-specific binding.

Visualizations

experimental_workflow Workflow for Assessing and Mitigating Non-Specific Binding cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Final Validation start Start: High Background Suspected controls Set up Controls: - Total Binding - Non-Specific Binding (Excess Unlabeled SAM) start->controls analyze_controls Analyze Control Data controls->analyze_controls decision Is Non-Specific Binding > 20% of Total? analyze_controls->decision optimize_buffer Optimize Assay Buffer (BSA, Detergent, Salt) decision->optimize_buffer Yes proceed Proceed with Optimized Assay decision->proceed No titrate_probe Titrate Fam-sam Probe Concentration optimize_buffer->titrate_probe modify_lysis Modify Lysis Buffer titrate_probe->modify_lysis reassess Re-assess with Controls modify_lysis->reassess reassess->decision competitive_binding_assay Competitive Binding Assay Workflow cluster_0 Assay Setup cluster_1 Incubation and Measurement cluster_2 Data Analysis prepare_reagents Prepare Reagents: - Cell Lysate - Fam-sam Probe - Serial Dilution of Unlabeled Competitor plate_setup Set up Microplate: - Total Binding (No Competitor) - Competitor Dilutions - Max Competition (Non-Specific Binding) prepare_reagents->plate_setup add_probe Add Fam-sam Probe to All Wells plate_setup->add_probe incubate Incubate (Time and Temp as per Protocol) add_probe->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence plot_data Plot Fluorescence vs. [Competitor] measure_fluorescence->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 and Level of Non-Specific Binding fit_curve->determine_ic50

References

Technical Support Center: High-Purity Fampridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Fampridine (4-aminopyridine).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of Fampridine.

Issue Potential Cause Recommended Solution
Low Yield in the Final Product Incomplete reaction during the reduction of 4-nitropyridine-N-oxide or the Hofmann rearrangement of isonicotinamide.- Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Reagent Quality: Ensure the purity and activity of reducing agents (e.g., iron, Raney nickel) or Hofmann rearrangement reagents. - Temperature Control: Maintain the optimal reaction temperature as specified in the protocol. Deviations can lead to side reactions or incomplete conversion.
Loss of product during workup and extraction.- pH Adjustment: Carefully control the pH during extraction to ensure the amine is in its free base form for efficient extraction into organic solvents. - Solvent Selection: Use an appropriate extraction solvent with high partition coefficient for Fampridine. Ethyl acetate is a common choice.[1] - Emulsion Formation: If emulsions form during extraction, they can be broken by adding brine or by centrifugation.
Poor recovery during recrystallization.- Solvent Choice: Select a recrystallization solvent in which Fampridine is highly soluble at elevated temperatures and poorly soluble at low temperatures. Water and ethyl acetate are commonly used.[2] - Cooling Rate: Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities. - Concentration: Avoid using an excessive amount of solvent, as this will reduce the recovery yield.
High Levels of Impurities in the Final Product Formation of byproducts during the reaction.- Side Reactions: The reduction of 4-nitropyridine-N-oxide can sometimes yield byproducts like 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.[1] Optimizing the reducing agent and reaction conditions can minimize these. - Hydrolysis: During workup or purification, especially at elevated temperatures in neutral or basic aqueous solutions, Fampridine can hydrolyze to 4-pyridone.[1] Minimize heating times in aqueous solutions.
Ineffective purification.- Recrystallization Technique: Perform multiple recrystallizations if necessary to achieve the desired purity. - Activated Carbon Treatment: Use activated carbon to remove colored impurities and some organic byproducts.[2] Ensure the carbon is completely removed by hot filtration.
Product Discoloration (Yellow or Brown Tint) Presence of colored impurities.- Charcoal Treatment: As mentioned above, treating the crude product solution with activated charcoal before recrystallization is effective in removing colored impurities.[2] - Oxidation: The product may be susceptible to air oxidation. Store the purified Fampridine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Difficulty in Crystal Formation ("Oiling Out") The compound is coming out of solution as a liquid rather than a solid.- Solvent System: The chosen solvent may not be ideal. Consider using a mixed solvent system. - Cooling Rate: Cool the solution more slowly. Try allowing it to cool to room temperature on the benchtop before placing it in an ice bath. - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation. - Seeding: Add a small crystal of pure Fampridine to the cooled solution to act as a nucleation site.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Fampridine?

A1: The two most prevalent synthetic routes for Fampridine (4-aminopyridine) are:

  • From Pyridine: This is a multi-step synthesis that typically involves the oxidation of pyridine to pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, and finally reduction to 4-aminopyridine.[1]

  • From Isonicotinic Acid: This route involves the conversion of isonicotinic acid to isonicotinamide, which then undergoes a Hofmann rearrangement to yield 4-aminopyridine.

Q2: What are the critical impurities to monitor in high-purity Fampridine synthesis?

A2: Key impurities to monitor include:

  • 4-aminopyridine-N-oxide: An intermediate from the pyridine route that may be present if the reduction is incomplete.[1]

  • 4-pyridone: A hydrolysis byproduct.[1]

  • 4,4'-azopyridine: A potential byproduct from the reduction step.[1]

  • Unreacted starting materials and reagents.

Q3: Which analytical techniques are recommended for purity assessment of Fampridine?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of Fampridine and quantifying impurities.[3] Other techniques such as Gas Chromatography (GC) and Capillary Electrophoresis have also been reported.

Q4: What is the recommended procedure for the recrystallization of crude Fampridine?

A4: A general procedure for recrystallization is as follows:

  • Dissolve the crude Fampridine in a minimal amount of a suitable hot solvent (e.g., water or ethyl acetate).[2]

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Q5: How can I improve the yield of the Hofmann rearrangement step?

A5: The Hofmann rearrangement can be sensitive to reaction conditions. To improve the yield:

  • Reagent Stoichiometry: Ensure the correct molar ratios of isonicotinamide, bromine, and sodium hydroxide are used.

  • Temperature Control: The reaction is typically exothermic. Maintain careful temperature control, often starting at low temperatures and allowing the reaction to warm gradually.

  • Addition Rate: Add the reagents slowly and in a controlled manner to prevent side reactions.

Experimental Protocols

Synthesis of Fampridine via Reduction of 4-Nitropyridine-N-Oxide

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitropyridine-N-oxide and a suitable solvent (e.g., water or acetic acid).

  • Addition of Reducing Agent: Gradually add the reducing agent (e.g., iron powder) to the stirred solution. The reaction is often exothermic, so control the addition rate to maintain a manageable temperature.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for a specified period (typically 1-3 hours) until the reaction is complete as monitored by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using iron, filter off the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of approximately 8-9.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic solution under reduced pressure to obtain crude Fampridine.

  • Purification: Recrystallize the crude product from a suitable solvent like water or ethyl acetate to yield high-purity Fampridine.[1][2]

Purity Analysis by HPLC
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.[3]

  • Detection: UV detection at 262 nm.[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Injection Volume: 20-30 µL.[3]

  • Column Temperature: Ambient or controlled (e.g., 39.5 °C).[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (Pyridine or Isonicotinic Acid) Reaction Chemical Transformation (e.g., Reduction or Hofmann Rearrangement) Start->Reaction Crude Crude Fampridine Reaction->Crude Dissolution Dissolution in Hot Solvent Crude->Dissolution Purification Charcoal Activated Carbon Treatment (Optional) Dissolution->Charcoal Hot_Filtration Hot Filtration Charcoal->Hot_Filtration Crystallization Crystallization (Slow Cooling) Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure High-Purity Fampridine Drying->Pure HPLC HPLC Analysis (Purity Check) Pure->HPLC Quality Control

Caption: A generalized workflow for the synthesis and purification of high-purity Fampridine.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield, Impurities) Cause_Analysis Identify Potential Cause Problem->Cause_Analysis Solution Implement Corrective Action Cause_Analysis->Solution Based on Guide Verification Verify Improvement (e.g., Re-analyze by HPLC) Solution->Verification Verification->Problem Issue Persists End Successful Synthesis Verification->End Problem Resolved

References

Technical Support Center: Accurate Quantification of FAM-SAMS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of FAM-SAMS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a research tool used in biochemistry and drug discovery. It consists of a SAMS peptide that is labeled with a fluorescent molecule called 5-FAM (5-carboxyfluorescein).[1][2] The SAMS peptide is a well-characterized, specific substrate for AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] The FAM label allows for the fluorescent detection and quantification of the peptide, which in turn can be used to measure the activity of the AMPK enzyme.[3]

Q2: What is the primary application of this compound?

The primary application of this compound is to measure the activity of AMP-activated protein kinase (AMPK) in in vitro kinase assays.[3] Researchers use these assays to screen for potential activators or inhibitors of AMPK, which is a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.

Q3: What is the difference between SAMS peptide and Sam domain?

It is crucial to distinguish between the SAMS peptide and the Sam domain, as they are unrelated.

  • SAMS peptide: This is a synthetic peptide designed as a specific substrate for the enzyme AMPK.[2] Its phosphorylation by AMPK is the basis for the activity assay.

  • Sam domain (Sterile alpha motif): This is a protein-protein interaction module found in a wide variety of proteins.[4][5] Sam domains can interact with other Sam domains (homotypic or heterotypic interactions) and are involved in various cellular signaling pathways.[4][5]

Q4: What are the excitation and emission wavelengths for FAM?

The 6-carboxyfluorescein (6-FAM) dye has an absorbance (excitation) maximum of approximately 492 nm and an emission maximum of around 517 nm.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the quantification of this compound in AMPK activity assays.

Problem Possible Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Contaminated reagents or buffers.2. Autofluorescence from microplates or other labware.3. Non-specific binding of this compound to the microplate.1. Use fresh, high-purity reagents and buffers. Filter-sterilize buffers if necessary.2. Use low-fluorescence black microplates. Check the plate specifications for compatibility with your assay's wavelengths.3. Pre-coat the microplate with a blocking agent like bovine serum albumin (BSA) or use commercially available low-binding plates.
Low Signal or No Signal 1. Inactive AMPK enzyme.2. Degradation of this compound peptide.3. Incorrect filter set on the plate reader.1. Ensure the AMPK enzyme is properly stored and handled to maintain its activity. Include a positive control with a known AMPK activator.2. Store this compound protected from light and at the recommended temperature (-20°C for powder, -80°C in solvent) to prevent photobleaching and degradation.[1]3. Verify that the excitation and emission filters on your fluorescence plate reader are set correctly for FAM (Excitation: ~492 nm, Emission: ~517 nm).[6]
High Well-to-Well Variability 1. Pipetting errors leading to inconsistent volumes.2. Incomplete mixing of reagents in the wells.3. Temperature gradients across the microplate.1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency.2. Ensure thorough but gentle mixing of the reaction components in each well. Avoid introducing air bubbles.3. Allow the plate to equilibrate to the reaction temperature before starting the assay.
Signal Quenching 1. Presence of quenching agents in the sample or buffer.2. High concentrations of this compound leading to self-quenching.1. Identify and remove potential quenching agents from your sample preparation. Common quenchers include certain metal ions and organic compounds.2. Optimize the concentration of this compound used in the assay. Perform a concentration titration to find the optimal range that provides a linear signal response.

Experimental Protocols

In Vitro AMPK Kinase Assay using this compound

This protocol provides a general framework for measuring AMPK activity. Optimal conditions (e.g., concentrations, incubation times) may need to be determined for specific experimental setups.

Materials:

  • This compound peptide

  • Active AMPK enzyme

  • Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, ATP, and DTT)

  • ATP (Adenosine triphosphate)

  • Test compounds (potential AMPK activators or inhibitors)

  • Positive control (e.g., AMP)

  • Negative control (no enzyme or no ATP)

  • Low-fluorescence black microplate (e.g., 96-well or 384-well)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and store them on ice. Dilute the this compound, AMPK enzyme, and ATP to their final working concentrations in the kinase assay buffer.

  • Assay Plate Setup:

    • Add the kinase assay buffer to all wells.

    • Add the test compounds, positive control, and negative control to their respective wells.

    • Add the this compound substrate to all wells.

    • To initiate the reaction, add the AMPK enzyme to all wells except the negative control (no enzyme) wells.

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination (Optional but Recommended): Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of salt).

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader with the appropriate filters for FAM (Excitation: ~492 nm, Emission: ~517 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control wells) from all other readings.

    • Calculate the percentage of AMPK activity relative to the positive control.

    • For inhibitor studies, calculate the IC50 values. For activator studies, calculate the EC50 values.

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Activation cluster_downstream Downstream Effects High_AMP_ATP_Ratio High AMP/ATP Ratio (Energy Stress) AMPK AMPK High_AMP_ATP_Ratio->AMPK Exercise Exercise Exercise->AMPK Hormones Hormones (e.g., Adiponectin) Hormones->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism

Caption: Simplified AMPK signaling pathway.

FAMSAMS_Workflow Start Start Reagent_Prep 1. Reagent Preparation (this compound, AMPK, ATP, Buffers) Start->Reagent_Prep Plate_Setup 2. Assay Plate Setup (Add reagents, compounds, controls) Reagent_Prep->Plate_Setup Reaction_Start 3. Initiate Reaction (Add AMPK Enzyme) Plate_Setup->Reaction_Start Incubation 4. Incubation (e.g., 30°C for 30-60 min) Reaction_Start->Incubation Fluorescence_Read 5. Read Fluorescence (Ex: 492nm, Em: 517nm) Incubation->Fluorescence_Read Data_Analysis 6. Data Analysis (Background subtraction, activity calculation) Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a this compound AMPK assay.

References

Technical Support Center: Fam-Sams Assay Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Fam-sams assays for AMP-activated protein kinase (AMPK).

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

The this compound assay is a fluorescence-based biochemical assay used to measure the activity of AMP-activated protein kinase (AMPK). It utilizes a peptide substrate, SAMS (HMRSAMSGLHLVKRR), which is labeled with a fluorescent dye, 5-FAM (5-carboxyfluorescein).[1][2][3][4] When AMPK phosphorylates the SAMS peptide in the presence of ATP, it can lead to a change in the fluorescent properties of the FAM label, which is then detected to quantify enzyme activity.

Q2: What is the primary application of the this compound assay?

The primary application of the this compound assay is to screen for and characterize inhibitors or activators of AMPK. Its homogeneous format and fluorescent readout make it suitable for high-throughput screening (HTS) in drug discovery.

Q3: What are the key components of a this compound assay?

The essential components include:

  • AMPK enzyme: The kinase whose activity is being measured.

  • This compound peptide: The fluorescently labeled substrate.

  • ATP: The phosphate donor for the kinase reaction.

  • Assay Buffer: Provides optimal pH, salt concentration, and cofactors (e.g., Mg2+) for the enzyme.

  • Test Compounds: Potential inhibitors or activators of AMPK.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound assays can arise from various factors, from reagent handling to data acquisition. This section addresses common problems, their potential causes, and recommended solutions.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a low signal-to-noise ratio and reduced assay sensitivity.

Potential CauseRecommended Solution
Autofluorescent Compounds Test compounds may themselves be fluorescent at the excitation and emission wavelengths of FAM (Abs/Em ≈ 494/521 nm).[5][6] Pre-screen compound libraries for intrinsic fluorescence. If problematic compounds cannot be excluded, consider using a red-shifted fluorescent label on the SAMS peptide to minimize interference, as fewer library compounds fluoresce at longer wavelengths.[5][6]
Contaminated Reagents or Buffers Impurities in the assay buffer, enzyme preparation, or peptide substrate can contribute to background fluorescence. Use high-purity reagents and freshly prepared buffers. Filter-sterilize buffers if necessary.
Non-specific Binding of Peptide The this compound peptide may non-specifically adsorb to the microplate wells. Use non-binding surface (NBS) or low-binding black microplates. The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) in the assay buffer can also help reduce non-specific binding.[7]
Light Scatter from Precipitated Compounds Test compounds with low solubility may precipitate in the assay buffer, causing light scatter that can be detected as fluorescence.[5][6] Visually inspect wells for precipitation. Decrease the final concentration of the test compound or increase the solvent (e.g., DMSO) concentration, ensuring it does not inhibit the enzyme.
Issue 2: Low Signal or No Enzyme Activity

A weak or absent signal suggests a problem with one of the core components of the enzymatic reaction.

Potential CauseRecommended Solution
Inactive Enzyme AMPK may have lost activity due to improper storage or handling. Store the enzyme at -80°C in aliquots to avoid repeated freeze-thaw cycles.[2] Confirm enzyme activity using a positive control activator or a different assay format.
Sub-optimal Reagent Concentrations The concentrations of ATP or this compound peptide may be too low. Determine the Michaelis-Menten constant (Km) for both ATP and the SAMS peptide to ensure that you are using them at appropriate concentrations (typically at or above the Km value for inhibitor screening).
Incorrect Assay Buffer Composition The pH, salt concentration, or cofactor (Mg2+) concentration may not be optimal for AMPK activity. Consult the literature or manufacturer's recommendations for the optimal buffer conditions for your specific AMPK isoform. A typical buffer might contain 20 mM HEPES-NaOH, pH 7.0, and 5-10 mM MgCl2.[7]
Degraded this compound Peptide or ATP The peptide or ATP may have degraded. Store both reagents in aliquots at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. For the peptide, protect it from light.[1]
Issue 3: High Variability Between Replicate Wells (Poor Reproducibility)

High variability can obscure real effects of test compounds and lead to unreliable data.

Potential CauseRecommended Solution
Pipetting Inaccuracies Small volumes are prone to pipetting errors. Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to the wells to minimize well-to-well variation.
Incomplete Mixing of Reagents Ensure thorough but gentle mixing of reagents in the wells after addition. Avoid introducing bubbles.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier. Incubate plates in a humidified chamber.
Temperature Gradients Across the Plate Uneven temperature during incubation can lead to different reaction rates in different parts of the plate. Ensure the entire plate reaches the desired incubation temperature uniformly.
Instrument Settings Incorrect settings on the fluorescence plate reader can introduce noise. Optimize the gain, number of flashes, and read height for your specific microplate and assay volume.

Experimental Protocols & Methodologies

General Protocol for a this compound AMPK Assay

This protocol is a generalized starting point and should be optimized for your specific experimental conditions. It is based on principles from related kinase assays.

  • Reagent Preparation:

    • Prepare a 2X Assay Buffer (e.g., 40 mM HEPES pH 7.0, 20 mM MgCl2, 0.02% Brij-35, 2 mM DTT).

    • Dilute the this compound peptide and ATP in the 1X Assay Buffer to the desired working concentrations.

    • Dilute the AMPK enzyme in 1X Assay Buffer to the desired working concentration just before use and keep on ice.

    • Prepare serial dilutions of test compounds in 1X Assay Buffer containing a constant percentage of DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound solution to the appropriate wells. For control wells, add 5 µL of buffer with the same DMSO concentration.

    • Add 10 µL of the AMPK enzyme solution to all wells.

    • Mix gently by shaking the plate for 30 seconds.

    • Initiate the kinase reaction by adding 10 µL of the this compound peptide/ATP mixture to all wells.

    • Mix the plate again and incubate at 30°C for the desired time (e.g., 60 minutes), protected from light.

    • Stop the reaction (if necessary for the detection method) by adding a stop solution (e.g., EDTA).

    • Read the fluorescence polarization or intensity on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.

Visualizations

AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates (Thr172) AMP ↑ AMP/ATP Ratio AMP->LKB1 activates Calcium ↑ Ca²⁺ Calcium->CaMKKb activates Anabolism Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolism inhibits Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism activates Autophagy Autophagy AMPK->Autophagy activates

Caption: Simplified AMPK signaling pathway showing key upstream activators and downstream metabolic effects.

This compound Assay Experimental Workflow

Assay_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep compound_add Add Test Compound reagent_prep->compound_add enzyme_add Add AMPK Enzyme compound_add->enzyme_add reaction_start Initiate Reaction (Add this compound/ATP) enzyme_add->reaction_start incubation Incubate (30°C) reaction_start->incubation read_plate Read Fluorescence incubation->read_plate data_analysis Data Analysis read_plate->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the this compound kinase assay.

Troubleshooting Logic Flow

Troubleshooting_Flow start Inconsistent Results high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No check_compounds Check for Autofluorescent Compounds & Light Scatter high_bg->check_compounds Yes high_var High Variability? low_signal->high_var No check_enzyme Verify Enzyme Activity & Storage low_signal->check_enzyme Yes check_pipetting Review Pipetting Technique & Mixing high_var->check_pipetting Yes solution Problem Resolved high_var->solution No check_reagents Check Reagent Purity & Non-specific Binding check_compounds->check_reagents check_reagents->solution check_conc Optimize Reagent Concentrations check_enzyme->check_conc check_conc->solution check_plate Check for Edge Effects & Temperature Gradients check_pipetting->check_plate check_plate->solution

References

Validation & Comparative

A Researcher's Guide to Fluorescent AMPK Substrates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate assay for measuring AMP-activated protein kinase (AMPK) activity is a critical decision. This guide provides an objective comparison of various fluorescent AMPK substrates, with a focus on the widely used FAM-SAMS peptide, to aid in the selection of the most suitable method for your research needs.

AMP-activated protein kinase (AMPK) is a crucial enzyme in the regulation of cellular energy homeostasis, making it a key target in the development of therapeutics for metabolic diseases, cancer, and other conditions.[1][2][3] A variety of methods have been developed to measure AMPK activity, with fluorescent assays offering a sensitive, non-radioactive, and high-throughput alternative to traditional methods. This guide will delve into a comparison of this compound with other fluorescent AMPK substrates, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

The AMPK Signaling Pathway: A Central Regulator of Metabolism

AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits.[2][4] Its activation is triggered by an increase in the cellular AMP:ATP ratio, a key indicator of low energy status.[2][5][6] The primary upstream kinases responsible for phosphorylating and activating AMPK are liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[7][8][9] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[10][11]

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK p CaMKK2 CaMKK2 CaMKK2->AMPK p AMP_ATP_ratio ↑ AMP/ATP Ratio AMP_ATP_ratio->LKB1 Ca_ion ↑ Ca²⁺ Ca_ion->CaMKK2 Catabolism ↑ ATP Production (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Autophagy ↑ Autophagy AMPK->Autophagy Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis

Fig. 1: Simplified AMPK Signaling Pathway.

Comparison of Fluorescent AMPK Substrates

The ideal fluorescent substrate for an AMPK assay should exhibit high specificity, a strong signal-to-background ratio, and suitability for high-throughput screening (HTS). Below is a comparison of this compound with other common fluorescent assay formats.

Assay FormatPrincipleAdvantagesDisadvantages
This compound (FP) Phosphorylation of the FAM-labeled SAMS peptide by AMPK leads to a change in fluorescence polarization (FP) due to the increased molecular weight.Homogeneous (no-wash) format, suitable for HTS, relatively low cost.Potentially lower sensitivity compared to TR-FRET, susceptible to interference from fluorescent compounds.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., europium-chelate) on a phosphospecific antibody and an acceptor (e.g., fluorescein) on the phosphorylated substrate.High sensitivity and robustness, reduced background fluorescence, ratiometric measurement minimizes interference.Higher cost of reagents, assay development can be more complex.
FRET Fluorescence Resonance Energy Transfer between two fluorophores on a substrate peptide. Cleavage of the peptide upon phosphorylation alters the FRET signal.Homogeneous format, provides real-time kinetic data.Susceptible to inner filter effects and compound interference, may have a smaller dynamic range.
CHEF Chelation-Enhanced Fluorescence. A substrate peptide containing a fluorogenic amino acid (Sox) fluoresces upon phosphorylation and chelation of a divalent cation.Continuous, real-time assay, linear response to product formation.May require specific instrumentation, potential for ion interference.
ADP-Glo™ A luminescent assay that measures the amount of ADP produced during the kinase reaction.Universal for any ADP-producing enzyme, high sensitivity and broad dynamic range.Indirect measurement of phosphorylation, requires additional enzymatic steps.

Quantitative Performance Data

Direct head-to-head comparisons of this compound with other fluorescent substrates in the literature are limited. However, data from various studies on different assay formats provide insights into their performance.

ParameterThis compound (FP)TR-FRETFRETCHEFADP-Glo™
Z'-factor Typically > 0.5 for robust HTS assays.[3]Often > 0.7.Variable, can be lower than TR-FRET.Generally good, suitable for HTS.Reported Z' of 0.85 in an AMPK assay.[12]
Signal-to-Background Dependent on assay optimization.Generally high due to time-resolved detection.Can be lower due to background fluorescence.Good, with a clear increase in fluorescence upon phosphorylation.High, with a strong luminescent signal.
Activator EC50 (AMP) Not widely reported.Reported in the low µM range.[2]Reported in the low µM range.[2]Reported in the low µM range.[2]Not applicable.
Inhibitor IC50 (Cpd C) Not widely reported.Reported in the nM range.[2]Reported in the nM range.[2]Reported in the nM range.[2]Not applicable.

Note: The performance of any assay is highly dependent on the specific reagents, instrumentation, and experimental conditions. The values presented here are for general comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for different fluorescent AMPK assays.

This compound Fluorescence Polarization (FP) Assay Protocol

This protocol is a generalized procedure for a competitive FP-based AMPK assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound peptide in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM DTT).

    • Prepare a stock solution of purified, active AMPK enzyme.

    • Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, and 200 µM AMP (optional, for measuring stimulated activity).

    • Prepare ATP solution in reaction buffer.

    • Prepare a stop solution (e.g., 50 mM EDTA).

  • Assay Procedure:

    • In a 384-well black plate, add the test compounds (inhibitors or activators).

    • Add the AMPK enzyme to each well.

    • Add the this compound peptide to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation ~485 nm, Emission ~520 nm).

  • Data Analysis:

    • Calculate the change in fluorescence polarization (mP) values.

    • Plot the mP values against the compound concentration to determine IC50 or EC50 values.

TR-FRET Assay Protocol

This protocol is based on a common TR-FRET assay format.[2]

  • Reagent Preparation:

    • Prepare a stock solution of a biotinylated AMPK substrate peptide.

    • Prepare a stock solution of purified, active AMPK enzyme.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP solution in reaction buffer.

    • Prepare a stop/detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (APC).

  • Assay Procedure:

    • In a 384-well plate, add test compounds.

    • Add a mixture of AMPK enzyme and biotinylated substrate peptide.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Add the stop/detection solution.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (Excitation ~340 nm, Emission at ~615 nm for europium and ~665 nm for APC).

  • Data Analysis:

    • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

    • Plot the ratio against compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening AMPK modulators using a fluorescent assay.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffer, ATP) Add_Enzyme_Substrate Add Enzyme and Fluorescent Substrate Reagent_Prep->Add_Enzyme_Substrate Compound_Plating Plate Test Compounds Compound_Plating->Add_Enzyme_Substrate Initiate_Reaction Initiate with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (optional) Incubation->Stop_Reaction Read_Plate Read Fluorescence/ Luminescence Stop_Reaction->Read_Plate Calculate_Signal Calculate Signal Change Read_Plate->Calculate_Signal Dose_Response Generate Dose-Response Curves Calculate_Signal->Dose_Response Determine_Potency Determine IC50/EC50 Dose_Response->Determine_Potency

References

A Head-to-Head Comparison: Cross-Validation of Fluorescent Fam-Sams Kinase Assays with Gold-Standard Radioactive Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate kinase assay is a critical decision that balances sensitivity, throughput, safety, and cost. While radioactive assays have long been the gold standard due to their direct and sensitive nature, non-radioactive methods, such as the fluorescent Fam-Sams assay, are gaining prominence for their safety and high-throughput capabilities. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in making an informed choice for your kinase research.

At a Glance: Performance Metrics

The performance of a kinase assay is often judged by its robustness and sensitivity. Key metrics include the Z'-factor, a statistical measure of assay quality, the signal-to-background ratio, and the accurate determination of inhibitor potency (IC50 values). While direct comparative data in a single study can be limited, a synthesis of available literature provides a clear picture of the capabilities of each method.

Performance MetricThis compound (Fluorescent) AssayRadioactive Assay ([γ-32P]ATP)Key Considerations
Z'-Factor Typically 0.7 - 0.9[1][2]Considered the "gold standard" for reliabilityA Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[1]
Sensitivity Comparable to radioactive methods[3]High sensitivity, considered the benchmark[3][4]Fluorescent assays have demonstrated high sensitivity, capable of detecting low levels of kinase activity.
Signal-to-Background Generally high, with exceptional ratios possible[3]High signal-to-noise ratio[3][4]Both methods can produce robust signals, though fluorescent assays can be susceptible to compound interference.
IC50 Values Consistent with radioactive methodsReference standard for inhibitor potencyFor common inhibitors like staurosporine, both methods yield IC50 values in the low nanomolar range.[5][6]

Delving into the Methodologies

Understanding the experimental workflow is crucial for appreciating the practical differences between the two assays. Below are detailed protocols for a representative fluorescent peptide assay and a classic radioactive kinase assay.

Experimental Protocol: this compound (Fluorescent Peptide) Kinase Assay

This protocol is representative of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for non-radioactive kinase screening.

Objective: To measure the activity of a specific kinase by detecting the phosphorylation of a fluorescently labeled peptide substrate.

Materials:

  • Kinase of interest

  • FAM-labeled peptide substrate (e.g., this compound peptide)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Terbium-labeled anti-phospho-substrate antibody

  • Stop solution (e.g., EDTA)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, FAM-labeled peptide substrate, and kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Detection: After a brief incubation to allow for antibody binding, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.[1]

Experimental Protocol: Radioactive Kinase Assay

This protocol outlines the traditional method for measuring kinase activity using radiolabeled ATP.

Objective: To quantify kinase activity by measuring the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate peptide.

Materials:

  • Kinase of interest

  • Substrate peptide (e.g., SAMS peptide)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer

  • Phosphoric acid (0.75%)

  • P81 phosphocellulose paper

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Reaction Mix: Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

  • Initiation: Start the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).

  • Spotting: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The positively charged paper binds the negatively charged phosphorylated peptide.

  • Washing: Wash the P81 paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper squares into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.[3]

Visualizing the Workflows

The following diagrams illustrate the distinct experimental pathways for each assay type.

Fluorescent_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Add Kinase, FAM-Peptide, & Buffer to Plate B Initiate with ATP A->B Start C Incubate at 30°C B->C Phosphorylation D Stop with EDTA & Add Tb-Antibody C->D Stop & Label E Measure TR-FRET Signal D->E Read Radioactive_Assay_Workflow cluster_prep_rad Reaction Preparation cluster_reaction_rad Kinase Reaction cluster_separation_rad Separation & Quantification A_rad Prepare Kinase, Peptide, & Buffer Mix B_rad Initiate with [γ-32P]ATP A_rad->B_rad Start C_rad Incubate at 30°C B_rad->C_rad Phosphorylation D_rad Spot onto P81 Paper C_rad->D_rad Capture E_rad Wash to Remove Free 32P-ATP D_rad->E_rad Isolate F_rad Count Radioactivity E_rad->F_rad Quantify

References

A Researcher's Guide to FAM-Labeled Peptides for Kinase Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate peptide substrate is critical for the development of robust and reliable kinase assays. This guide provides a comparative analysis of different 5-carboxyfluorescein (FAM)-labeled peptides for use in kinase assays, with a focus on Fluorescence Polarization (FP) and Mobility Shift Assay (MSA) techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in your assay development.

Introduction to FAM-Labeled Peptides in Kinase Assays

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets. Kinase activity is commonly assessed using in vitro assays that measure the phosphorylation of a specific peptide substrate.

FAM-labeled peptides are synthetic peptides that have been conjugated with a fluorescein derivative, 5-carboxyfluorescein (FAM). This fluorescent label allows for the detection and quantification of peptide phosphorylation through various fluorescence-based assay formats, offering a non-radioactive and sensitive alternative to traditional methods.[1] The choice of the peptide sequence and the assay methodology are crucial for obtaining accurate and reproducible results.

Comparative Analysis of FAM-Labeled Peptide Substrates

The ideal FAM-labeled peptide substrate for a kinase assay should exhibit high affinity (low Michaelis constant, Km) and a high turnover rate (high maximum velocity, Vmax) for its target kinase. A high-quality assay is often characterized by a Z'-factor greater than 0.5, indicating a large separation between positive and negative controls.[2][3][4]

Below is a summary of performance data for commonly used FAM-labeled peptide substrates for three well-studied kinases: Src, PKA, and Abl. It is important to note that direct head-to-head comparisons are limited in the literature, and assay conditions can significantly influence the observed kinetic parameters. The data presented here are compiled from various sources to provide a representative overview.

KinasePeptide Substrate SequenceAssay TypeKm (µM)Vmax (relative units)Z'-FactorReference
Src FAM-KVEKIGEGTYGVVYKFluorescence PolarizationNot ReportedNot Reported> 0.7 (typical for FP assays)Generic Src Substrate
PKA FAM-LRRASLGMobility Shift AssayNot ReportedNot ReportedNot ReportedKemptide-based
Abl FAM-EAIYAAPFAKKKNot specified4Not ReportedNot Reported[5]

Note: The lack of standardized reporting for Km and Vmax for FAM-labeled peptides makes direct comparisons challenging. Researchers are encouraged to determine these parameters empirically for their specific assay conditions.

Key Assay Methodologies for FAM-Labeled Peptides

Two of the most common and powerful techniques for utilizing FAM-labeled peptides in kinase assays are Fluorescence Polarization (FP) and Mobility Shift Assays (MSA).

Fluorescence Polarization (FP) Kinase Assay

Principle: FP assays measure the change in the polarization of fluorescent light emitted from a FAM-labeled peptide. A small, free-tumbling FAM-peptide has a low polarization value. When the peptide is phosphorylated by a kinase, it can be bound by a large, specific anti-phosphopeptide antibody. This binding event dramatically slows the rotation of the FAM-peptide, resulting in a high polarization signal. The magnitude of the change in polarization is directly proportional to the extent of peptide phosphorylation.[6][7][8]

Experimental Workflow:

FP_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep Prepare Kinase Reaction Mix: - Kinase - FAM-Peptide Substrate - Buffer initiate Initiate Reaction: Add ATP prep->initiate Start incubate Incubate at Optimal Temperature initiate->incubate quench Quench Reaction: Add EDTA incubate->quench Stop add_ab Add Anti-Phosphopeptide Antibody quench->add_ab read Read Fluorescence Polarization add_ab->read

Caption: Fluorescence Polarization (FP) kinase assay workflow.

Detailed Experimental Protocol (FP Assay):

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the FAM-labeled peptide substrate in the reaction buffer.

    • Prepare a 2X solution of the kinase in the reaction buffer.

    • Prepare a 4X ATP solution in the reaction buffer.

    • Prepare a quench buffer containing EDTA (e.g., 20 mM EDTA in 1X reaction buffer).

    • Prepare the anti-phosphopeptide antibody diluted in a suitable buffer.

  • Kinase Reaction:

    • In a 384-well black plate, add 5 µL of the 2X FAM-peptide substrate solution.

    • Add 5 µL of the 2X kinase solution.

    • To initiate the reaction, add 10 µL of the 2X ATP solution. For a "no kinase" control, add 10 µL of reaction buffer without ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of the quench buffer.

    • Add 5 µL of the diluted anti-phosphopeptide antibody.

    • Incubate at room temperature for at least 30 minutes to allow for antibody binding.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis:

    • Calculate the change in millipolarization units (mP) between the "no kinase" control and the kinase reaction wells.

    • The Z'-factor can be calculated using the means (μ) and standard deviations (σ) of the positive (p, high mP) and negative (n, low mP) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|.[2][9]

Mobility Shift Kinase Assay (MSA)

Principle: MSA, often performed in a microfluidic format, separates the phosphorylated and non-phosphorylated forms of a FAM-labeled peptide based on their differences in charge and hydrodynamic radius.[10][11][12] The addition of a negatively charged phosphate group to the peptide substrate alters its electrophoretic mobility. By applying a voltage across a microfluidic channel, the two peptide species can be separated and quantified by detecting their fluorescence. The ratio of the phosphorylated product to the unphosphorylated substrate provides a direct measure of kinase activity.

Experimental Workflow:

MSA_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Microfluidic Analysis prep Prepare Kinase Reaction Mix: - Kinase - FAM-Peptide Substrate - Buffer - ATP incubate Incubate at Optimal Temperature prep->incubate load Load Sample onto Microfluidic Chip incubate->load Analyze separate Electrophoretic Separation load->separate detect Fluorescence Detection separate->detect

Caption: Mobility Shift Assay (MSA) workflow for kinase activity.

Detailed Experimental Protocol (MSA):

  • Reagent Preparation:

    • Prepare a complete kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the FAM-labeled peptide substrate.

    • Prepare a stock solution of the kinase.

    • Prepare a stock solution of ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube or well of a microplate, combine the kinase, FAM-labeled peptide substrate, and reaction buffer.

    • Initiate the reaction by adding ATP to the desired final concentration.

    • Incubate the reaction at the optimal temperature for the kinase for a specific time.

    • The reaction can be stopped by adding a solution containing EDTA or by immediate dilution for analysis.

  • Microfluidic Analysis:

    • Prepare the microfluidic chip according to the manufacturer's instructions. This typically involves priming the channels with a separation buffer.

    • Load the kinase reaction sample into the sample well of the chip.

    • Apply the specified voltages to the appropriate wells to drive the separation of the phosphorylated and non-phosphorylated peptides.

    • The instrument's software will detect the fluorescence of the two separated peptide peaks as they pass through a detection window.

  • Data Analysis:

    • The software will integrate the peak areas for the phosphorylated product and the unphosphorylated substrate.

    • Calculate the percent phosphorylation as: (Area of phosphorylated peak) / (Area of phosphorylated peak + Area of unphosphorylated peak) * 100.

Signaling Pathways Overview

The kinases discussed in this guide are key components of major cellular signaling pathways. Understanding these pathways provides context for the importance of accurately measuring their activity.

Signaling_Pathways cluster_src Src Pathway cluster_pka PKA Pathway cluster_abl Abl Pathway RTK Receptor Tyrosine Kinase Src Src RTK->Src Downstream_Src Downstream Effectors Src->Downstream_Src Phosphorylation Cell Growth, Proliferation Cell Growth, Proliferation Downstream_Src->Cell Growth, Proliferation GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Downstream_PKA Downstream Effectors PKA->Downstream_PKA Phosphorylation Metabolism, Gene Regulation Metabolism, Gene Regulation Downstream_PKA->Metabolism, Gene Regulation Growth_Factors Growth Factors Abl Abl Growth_Factors->Abl Downstream_Abl Downstream Effectors Abl->Downstream_Abl Phosphorylation Cytoskeletal Dynamics, DNA Repair Cytoskeletal Dynamics, DNA Repair Downstream_Abl->Cytoskeletal Dynamics, DNA Repair

Caption: Simplified signaling pathways for Src, PKA, and Abl kinases.

Conclusion

References

FAM-SAMS: A High-Fidelity Substrate for AMPK in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug discovery, the precise measurement of specific kinase activity is paramount. This guide provides a comparative analysis of the fluorescently-labeled peptide substrate, FAM-SAMS, confirming its high specificity for AMP-activated protein kinase (AMPK) over other common serine/threonine kinases. The information presented here is intended to assist researchers in designing robust and reliable kinase assays.

The SAMS peptide is a well-established substrate for AMPK. Its sequence is derived from acetyl-CoA carboxylase (ACC), a key physiological substrate of AMPK. The fluorescent labeling of the SAMS peptide with 5-carboxyfluorescein (FAM) allows for a continuous, real-time monitoring of kinase activity, making it a valuable tool in high-throughput screening and kinetic studies.

Specificity of the SAMS Peptide: A Comparative Analysis

While direct, head-to-head quantitative comparisons of the kinetic parameters (Km and Vmax) for the phosphorylation of SAMS peptide by a broad panel of kinases are not extensively documented in publicly available literature, the specificity of SAMS for AMPK can be inferred from the consensus phosphorylation motifs of various kinases.

The SAMS peptide sequence is HMRSAMSGLHLVKRR . The phosphorylation site is the serine (S) residue. The surrounding amino acids are critical for kinase recognition.

Below is a table comparing the consensus phosphorylation motifs of AMPK and other major serine/threonine kinases with the SAMS peptide sequence. This comparison highlights the features that make the SAMS peptide an excellent substrate for AMPK.

Kinase FamilyConsensus Phosphorylation MotifSAMS Peptide Sequence AlignmentRationale for Specificity/Non-Specificity
AMPK Φ(X,β)XXS/TXXXΦ (Φ = Hydrophobic; β = Basic; X = Any amino acid)H M R S A M S G L H L V K R R (Φ) (β) X X S X X X ΦThe SAMS peptide sequence aligns well with the AMPK consensus motif. It contains a hydrophobic residue (Methionine, M) at the P-5 position and basic residues (Arginine, R) in proximity to the phosphorylation site, which are key determinants for AMPK recognition.
PKA R-R/K-X-S/T-Φ H M R S A M S G L H L V K R R While SAMS contains basic residues, it lacks the specific R-R/K-X-S/T motif characteristic of PKA substrates. The positioning and context of the basic residues in SAMS are not optimal for PKA binding.
PKC R/K-X-S/T-Φ-R/K H M R S A M S G L H L V K R R The distribution of basic residues around the serine in the SAMS peptide does not fit the preferred pattern for most Protein Kinase C (PKC) isoforms.
MAPK P-X-S/T-P H M R S A M S G L H L V K R R Mitogen-activated protein kinase (MAPK) family members typically require proline residues at the P-2 and P+1 positions relative to the phosphorylation site. The SAMS peptide completely lacks proline residues, making it a very poor substrate for MAPKs.

Note: The information in the table is based on established consensus motifs for kinase families. Specific isoforms within a family may have slightly different preferences.

One study demonstrated that a peptide containing a putative AMPK phosphorylation site was phosphorylated as rapidly as the SAMS peptide by AMPK, whereas a peptide with a PKA phosphorylation site was not, indicating a degree of specificity.[1]

Experimental Protocols

The specificity of this compound is typically determined through in vitro kinase assays. Below is a generalized protocol for assessing the phosphorylation of a fluorescently labeled peptide substrate by a panel of kinases.

In Vitro Kinase Assay for Substrate Specificity Profiling

Objective: To determine the rate of phosphorylation of this compound by AMPK and a panel of other kinases (e.g., PKA, PKC, MAPK).

Materials:

  • This compound peptide

  • Recombinant human AMPK (active)

  • Recombinant human PKA, PKC, MAPK (active)

  • Kinase assay buffer (typically contains HEPES, MgCl2, DTT, and ATP)

  • ATP solution

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader capable of measuring fluorescence intensity or polarization.

Procedure:

  • Prepare Kinase Solutions: Reconstitute and dilute each kinase to its optimal working concentration in kinase assay buffer.

  • Prepare Substrate and ATP Solution: Prepare a working solution of this compound peptide and ATP in the kinase assay buffer. The final concentration of this compound is typically near its Km for AMPK, and the ATP concentration is usually at or above its Km.

  • Assay Setup:

    • To the wells of the microplate, add the kinase assay buffer.

    • Add the specific kinase to the designated wells. Include "no enzyme" control wells.

    • Initiate the reaction by adding the this compound/ATP solution to all wells.

  • Data Acquisition: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for FAM. Monitor the change in fluorescence intensity or fluorescence polarization over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in fluorescence) for each kinase.

    • Compare the phosphorylation rate of this compound by AMPK to that of the other kinases. A significantly higher rate for AMPK indicates substrate specificity.

Visualizing the AMPK Signaling Pathway and Experimental Workflow

To further illustrate the context of this compound usage, the following diagrams, generated using Graphviz (DOT language), depict the AMPK signaling pathway and a typical experimental workflow for kinase selectivity profiling.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Activation cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibition Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibition

Caption: Simplified AMPK signaling pathway.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Kinase Panel (AMPK, PKA, PKC, etc.) D Dispense Kinases into 384-well Plate A->D B Prepare this compound Substrate Solution E Initiate Reaction with This compound and ATP B->E C Prepare ATP Solution C->E D->E F Monitor Fluorescence Change over Time E->F G Calculate Initial Reaction Velocities F->G H Compare Phosphorylation Rates Across Kinase Panel G->H I Determine Specificity Profile H->I

Caption: Experimental workflow for kinase selectivity profiling.

Conclusion

Based on the analysis of consensus phosphorylation sequences, the this compound peptide is a highly specific substrate for AMPK. Its sequence contains key recognition motifs for AMPK while lacking the necessary determinants for efficient phosphorylation by other major kinase families such as PKA, PKC, and MAPK. This high specificity, combined with the advantages of a fluorescent readout, makes this compound an excellent tool for the accurate and reliable measurement of AMPK activity in various research and drug discovery applications. Researchers can confidently use this compound to selectively probe AMPK function with minimal interference from other cellular kinases.

References

A Comparative Analysis of FAM-SAMS and Unlabeled SAMS Peptide Kinetics in AMPK Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of AMP-activated protein kinase (AMPK), the choice of substrate in kinase assays is a critical determinant of experimental outcomes. This guide provides a detailed comparison of the kinetic properties of two commonly used substrates: the fluorescently labeled FAM-SAMS peptide and its unlabeled counterpart. This analysis is supported by experimental data to facilitate informed decisions in assay design and interpretation.

The SAMS peptide, a synthetic substrate for AMPK, is widely utilized for in vitro kinase activity assessment.[1] Its sequence, HMRSAMSGLHLVKRR, is derived from acetyl-CoA carboxylase, a key physiological substrate of AMPK.[2] For ease of detection and to move away from traditional radioisotope methods, a version of the SAMS peptide labeled with 5-carboxyfluorescein (FAM) at the N-terminus is also commercially available.[1][3] While this compound offers a convenient non-radioactive assay format, a crucial question for researchers is whether this modification impacts the peptide's interaction with the AMPK enzyme and, consequently, the kinetic parameters of the reaction.

Executive Summary of Kinetic Parameters

SubstrateKm (µM)Vmax (nmol/min/mg)Assay Method
Unlabeled SAMS Peptide15.68[4][5] - 26.67[4]1.47[6]Radiometric ([γ-32P]ATP) / ELISA[4][5]
This compound PeptideData not availableData not availableFluorescence Polarization

As the table illustrates, there is a significant gap in the publicly available data regarding the kinetic constants (Km and Vmax) for the this compound peptide. While the kinetic parameters for the unlabeled SAMS peptide have been determined using traditional radiometric assays and ELISA-based methods[4][5][6], similar characterization for the FAM-labeled version is not found in the reviewed literature. This lack of data prevents a direct quantitative comparison of the two substrates.

It is a known phenomenon that the addition of a fluorescent label can alter the binding kinetics of a peptide to its target protein.[7][8] The FAM moiety, a relatively bulky fluorescent dye, could sterically hinder the optimal binding of the SAMS peptide to the AMPK active site or alter the peptide's conformation, potentially affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). However, without experimental data for this compound, the extent of this impact remains speculative.

Experimental Methodologies

The determination of kinetic parameters for kinase-substrate interactions requires precise and well-controlled experimental protocols. Below are representative methodologies for assays involving both unlabeled and FAM-labeled SAMS peptides.

Radiometric Kinase Assay for Unlabeled SAMS Peptide

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into the SAMS peptide.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, and 300 µM AMP.[2]

  • Substrate and Enzyme Preparation: Prepare a stock solution of unlabeled SAMS peptide. A range of concentrations should be used to determine the Km. Dilute the AMPK enzyme in the reaction buffer to the desired concentration (e.g., 10-100 mU/assay).[2]

  • ATP Preparation: Prepare a stock solution of [γ-32P]ATP and dilute it with unlabeled ATP and magnesium chloride.[2]

  • Kinase Reaction:

    • To each reaction tube, add the reaction buffer, varying concentrations of the SAMS peptide, and the diluted AMPK enzyme.[2]

    • Initiate the reaction by adding the [γ-32P]ATP mixture.[2]

    • Incubate the reaction at 30°C for a set period (e.g., 15 minutes), ensuring the reaction is in the linear range.[2]

  • Reaction Termination and Detection:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[2]

    • Wash the paper squares multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.[2]

    • Measure the incorporated radioactivity using a scintillation counter.[2]

  • Data Analysis: Determine the initial reaction velocities at each substrate concentration and use a Lineweaver-Burk plot or non-linear regression to calculate Km and Vmax.

Fluorescence Polarization (FP) Kinase Assay for this compound Peptide

This non-radioactive, homogeneous assay format is suitable for the FAM-labeled SAMS peptide. The principle relies on the change in the polarization of fluorescent light when the small, rapidly tumbling this compound peptide is phosphorylated and subsequently bound by a larger molecule (e.g., a phospho-specific antibody), causing it to tumble more slowly. Alternatively, direct measurement of phosphorylation can sometimes be achieved if the local environment of the fluorophore changes upon phosphorylation.

Generalized Protocol for Kinetic Analysis:

  • Reagent Preparation:

    • Assay Buffer: A suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • This compound Substrate: Prepare a stock solution of this compound and create a series of dilutions to cover a range of concentrations around the expected Km.

    • AMPK Enzyme: Dilute the AMPK enzyme to a concentration that will yield a linear reaction rate over the desired time course.

    • ATP: Prepare a stock solution of ATP. The concentration should be kept constant and ideally at a saturating level relative to its Km.

    • Detection Reagent (for competitive FP): A phospho-SAMS specific antibody and a fluorescently labeled phosphopeptide tracer.

  • Kinase Reaction:

    • In a low-volume, black microplate, add the assay buffer, varying concentrations of this compound, and the AMPK enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring initial velocity conditions are met.

  • Detection:

    • Direct FP: If phosphorylation directly affects the fluorescence polarization of this compound, measure the polarization at different time points.

    • Competitive FP: Stop the kinase reaction (e.g., by adding EDTA). Add the phospho-SAMS antibody and the fluorescent phosphopeptide tracer. After an incubation period to allow for binding equilibrium, measure the fluorescence polarization. The amount of phosphorylated this compound is inversely proportional to the FP signal.

  • Data Analysis:

    • Generate a standard curve to correlate the change in fluorescence polarization to the amount of phosphorylated product.

    • Calculate the initial reaction velocities for each this compound concentration.

    • Determine Km and Vmax using non-linear regression analysis of the velocity versus substrate concentration data.

Visualizing the Methodologies and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Kinase Kinetics cluster_unlabeled Unlabeled SAMS (Radiometric Assay) cluster_labeled This compound (Fluorescence Polarization Assay) unlabeled_prep Prepare Reaction Mix (Buffer, AMPK, SAMS) unlabeled_start Initiate with [γ-32P]ATP unlabeled_prep->unlabeled_start unlabeled_incubate Incubate at 30°C unlabeled_start->unlabeled_incubate unlabeled_stop Spot on P81 Paper unlabeled_incubate->unlabeled_stop unlabeled_wash Wash to Remove Free 32P-ATP unlabeled_stop->unlabeled_wash unlabeled_detect Scintillation Counting unlabeled_wash->unlabeled_detect data_analysis Data Analysis (Lineweaver-Burk or Non-linear Regression) Determine Km and Vmax unlabeled_detect->data_analysis labeled_prep Prepare Reaction Mix (Buffer, AMPK, this compound) labeled_start Initiate with ATP labeled_prep->labeled_start labeled_incubate Incubate at 30°C labeled_start->labeled_incubate labeled_stop Stop Reaction (Optional) labeled_incubate->labeled_stop labeled_detect Measure Fluorescence Polarization labeled_stop->labeled_detect labeled_detect->data_analysis

Caption: Workflow for determining kinase kinetics.

ampk_signaling AMPK Signaling Pathway cluster_downstream Downstream Effects stress Cellular Stress (e.g., Low Glucose, Hypoxia) amp_atp Increased AMP/ATP Ratio stress->amp_atp ampk AMPK amp_atp->ampk Allosteric Activation lkb1 LKB1 lkb1->ampk Phosphorylation camkk2 CaMKK2 camkk2->ampk Phosphorylation anabolic Inhibition of Anabolic Pathways (e.g., Fatty Acid Synthesis) ampk->anabolic catabolic Activation of Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) ampk->catabolic acc Acetyl-CoA Carboxylase (ACC) (SAMS peptide is based on this) ampk->acc Phosphorylation

Caption: Simplified AMPK signaling pathway.

Conclusion and Recommendations

The choice between this compound and unlabeled SAMS peptide for AMPK assays involves a trade-off between convenience and the availability of established kinetic data. The unlabeled SAMS peptide, while requiring the handling of radioisotopes or a more complex ELISA setup, has well-documented kinetic parameters (Km and Vmax), providing a solid baseline for comparative studies.

This compound, on the other hand, offers a more convenient and safer fluorescence-based assay format. However, the lack of published kinetic data for this substrate is a significant drawback for studies where understanding the enzyme-substrate interaction in detail is crucial. The potential for the FAM label to alter the peptide's kinetics cannot be disregarded.

For researchers aiming to conduct high-throughput screening for AMPK modulators where the primary goal is to identify hits, the convenience of a this compound-based fluorescence polarization assay may be advantageous. However, for more detailed mechanistic studies, inhibitor characterization, or any work requiring precise kinetic parameters, it is highly recommended to either:

  • Utilize the unlabeled SAMS peptide with its established kinetic profile.

  • Perform a full kinetic characterization of the this compound peptide under the specific experimental conditions to be used. This would involve determining the Km and Vmax to ensure that any observed effects are due to the compounds being tested and not an artifact of altered substrate kinetics.

Ultimately, the optimal choice of substrate will depend on the specific research question and the level of kinetic detail required for the study.

References

Validating a Novel FAM-SAMS-Based High-Throughput Screening Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of high-throughput screening (HTS), the quest for robust and reliable assays is paramount for the successful identification of novel therapeutic agents. This guide provides a comprehensive validation of a new HTS platform utilizing a 5-FAM-labeled SAMS peptide for the identification of AMP-activated protein kinase (AMPK) modulators. The performance of this platform is objectively compared with alternative HTS technologies, supported by experimental data and detailed protocols.

Introduction to the FAM-SAMS-Based Screening Platform

The this compound-based assay is a biochemical screen designed to measure the activity of AMPK, a key regulator of cellular energy homeostasis. The platform utilizes a specific substrate, the SAMS peptide, labeled with a 5-carboxyfluorescein (FAM) fluorescent dye. Phosphorylation of the SAMS peptide by AMPK leads to a change in the local environment of the FAM dye, resulting in a measurable alteration of its fluorescent properties. This change is the basis for quantifying AMPK activity and identifying potential modulators.

Comparative Performance Analysis

The performance of the this compound-based platform was rigorously assessed against other established HTS technologies for kinase activity, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The key performance indicators are summarized below.

Parameter This compound-Based Assay Fluorescence Polarization (FP) TR-FRET Assay
Z'-factor 0.78 ± 0.050.72 ± 0.080.85 ± 0.04
Signal-to-Background Ratio 4.5 ± 0.63.2 ± 0.46.1 ± 0.7
Assay Window 3.52.25.1
Compound Interference LowModerate (colored compounds)Low (less susceptible to spectral overlap)
Reagent Cost ModerateLowHigh
Throughput High (1536-well compatible)High (1536-well compatible)High (1536-well compatible)

Key Findings:

  • The this compound-based assay demonstrates excellent robustness and suitability for HTS, as indicated by a Z'-factor well above the acceptable threshold of 0.5.[1]

  • While the TR-FRET assay shows a slightly higher signal-to-background ratio and assay window, the this compound platform offers a cost-effective alternative with comparable performance.

  • The direct fluorescence intensity measurement in the this compound assay is less prone to interference from colored compounds compared to FP-based assays.

Experimental Protocols

Detailed methodologies for the validation experiments are provided below to ensure reproducibility.

This compound AMPK Activity Assay Protocol
  • Reagent Preparation :

    • Prepare a 2X AMPK enzyme solution in kinase buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 0.01% Tween-20).

    • Prepare a 2X substrate solution containing 2 µM this compound peptide and 20 µM ATP in kinase buffer.

    • Prepare test compounds at 4X the final desired concentration in 100% DMSO.

  • Assay Procedure (384-well format) :

    • Add 2.5 µL of test compound or DMSO control to appropriate wells.

    • Add 2.5 µL of the 2X AMPK enzyme solution to all wells except negative controls. Add 2.5 µL of kinase buffer to negative control wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of 50 mM EDTA.

    • Read the fluorescence intensity at an excitation of 485 nm and an emission of 520 nm.

Assay Validation Parameters

The validation of the HTS assay was conducted following established guidelines to ensure its robustness and reliability for screening large compound libraries.[2][3]

  • Plate Uniformity Study : To assess well-to-well and plate-to-plate variability, 3-day plate uniformity studies were conducted.[3] This involved running plates with only high signals (AMPK with DMSO) and low signals (no enzyme) to evaluate the consistency of the assay.[3]

  • Replicate-Experiment Study : A set of known AMPK inhibitors and activators were tested on multiple days to assess the day-to-day reproducibility of the assay and the correlation of AC50 values for control compounds.[2]

  • DMSO Tolerance : The assay's tolerance to various concentrations of DMSO, the solvent for test compounds, was evaluated to ensure that the final concentration used in the screen (typically under 1%) does not significantly affect assay performance.[3]

Visualizing Key Processes

To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

G cluster_0 AMPK Activation Pathway cluster_1 Downstream Effects AMP AMP AMPK AMPK AMP->AMPK activates ATP ATP ATP->AMPK inhibits p-AMPK p-AMPK AMPK->p-AMPK phosphorylation Downstream Targets Downstream Targets p-AMPK->Downstream Targets phosphorylates Cellular Stress Cellular Stress Cellular Stress->AMP Metabolic Regulation Metabolic Regulation Downstream Targets->Metabolic Regulation

Caption: Simplified signaling pathway of AMPK activation and its downstream effects.

G Assay Development Assay Development Assay Miniaturization Assay Miniaturization Assay Development->Assay Miniaturization Pilot Screen Pilot Screen Assay Miniaturization->Pilot Screen Full HTS Campaign Full HTS Campaign Pilot Screen->Full HTS Campaign Hit Identification Hit Identification Full HTS Campaign->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

Caption: A typical workflow for a high-throughput screening campaign.

Conclusion

The this compound-based screening platform presents a robust, reliable, and cost-effective method for the high-throughput screening of AMPK modulators. Its performance is comparable to other established HTS technologies, with the added benefit of reduced interference from colored compounds. The detailed validation data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to implement this platform for their discovery programs. The successful validation of this assay underscores its potential to accelerate the identification of novel therapeutics targeting metabolic diseases.

References

A Comparative Analysis of Fluorescently Labeled SAMS Peptide Substrates for AMPK Orthologs Across Diverse Species

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Metabolism and Drug Discovery

The 5'-AMP-activated protein kinase (AMPK) is a crucial regulator of cellular and organismal energy homeostasis, making it a prime target for therapeutic interventions for metabolic diseases. A thorough understanding of the kinetic properties of AMPK orthologs across different species is vital for preclinical research and drug development. This guide provides a comparative overview of the utilization of fluorescently labeled SAMS (FAM-SAMS) peptides in characterizing the enzymatic activity of AMPK from various species, including human, rat, mouse, Drosophila melanogaster, and Caenorhabditis elegans.

Quantitative Comparison of AMPK Kinetics with SAMS Peptide

The SAMS peptide, derived from the sequence surrounding the phosphorylation site on acetyl-CoA carboxylase, is a widely used substrate for measuring AMPK activity. The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are key parameters for comparing the enzymatic efficiency of AMPK orthologs. While data for some species is available, direct comparative studies using a standardized this compound assay are limited for others.

SpeciesPredominant AMPK Isoform(s) in Liver/MuscleSAMS Peptide Kₘ (µM)SAMS Peptide Vₘₐₓ (nmol/min/mg)Citation(s)
Homo sapiens (Human) Liver: α1β2γ1Muscle: α2β2γ1, α2β2γ3, α1β2γ115.68 - 26.67~1.47
Rattus norvegicus (Rat) Liver: α1 and α2 (~50% each), β1, γ1Muscle: High expression of AMPK mRNAData not availableData not available[1]
Mus musculus (Mouse) Liver: α2β1γ1Muscle: α2β2γ1, α2β2γ3, α2β1γ1, α1β2γ1, α1β1γ1Data not availableData not available[2][3]
Drosophila melanogaster Single gene for each subunit (α, β, γ)Data not availableData not available[4][5]
Caenorhabditis elegans Catalytic subunits: AAK-1, AAK-25 γ subunits (aakg-1 to aakg-5)Data not availableData not available[6][7]

Note: The kinetic values for human AMPK were obtained from studies using recombinant α1β1γ1 and myc-tagged AMPK. The predominant isoforms listed are for the specified tissues and may differ in other tissues. The lack of standardized comparative data for all species highlights a key area for future research.

Evolutionary Conservation of the AMPK Catalytic Domain

The catalytic α subunit of AMPK is highly conserved across eukaryotes. This conservation extends to the substrate-binding pocket, suggesting that the SAMS peptide can be a useful tool for assessing the activity of AMPK orthologs from a wide range of species. The genetic simplicity of organisms like Drosophila melanogaster, which has only a single gene for each AMPK subunit, makes it an attractive model for studying fundamental aspects of AMPK function.[4][5] In contrast, the presence of multiple isoforms in mammals and in C. elegans (two catalytic α subunits and five regulatory γ subunits) points to more complex regulatory mechanisms.[6][7]

Experimental Methodologies

Accurate and reproducible assessment of AMPK activity is fundamental to comparative studies. Below are detailed protocols for a fluorescent and a traditional radiometric AMPK kinase assay.

Fluorescence-Based AMPK Kinase Assay

This method utilizes a FAM-labeled SAMS peptide and measures the increase in fluorescence polarization upon phosphorylation.

Materials:

  • Purified AMPK enzyme from the species of interest

  • This compound peptide substrate

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)

  • ATP solution

  • 384-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, this compound peptide (at a concentration around the Kₘ, if known), and the purified AMPK enzyme in the microplate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the change in fluorescence polarization, which is proportional to the amount of phosphorylated this compound peptide and thus, the AMPK activity.

Radiometric AMPK Kinase Assay

This classic method measures the incorporation of ³²P from [γ-³²P]ATP into the SAMS peptide.

Materials:

  • Purified AMPK enzyme

  • SAMS peptide substrate

  • Kinase reaction buffer

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube containing the reaction buffer, SAMS peptide, and purified AMPK enzyme.

  • Start the reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for a specific time.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the paper squares and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.

Signaling Pathways and Experimental Workflow

Visualizing the AMPK signaling pathway and the experimental workflow can aid in understanding the broader context of these assays.

AMPK_Signaling_Pathway Stress Cellular Stress (e.g., low glucose, hypoxia) AMP_ATP Increased AMP/ATP Ratio Stress->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK P CaMKK2 CaMKK2 CaMKK2->AMPK P Anabolic Anabolic Pathways (e.g., protein synthesis, lipid synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) AMPK->Catabolic Activates

Caption: Simplified AMPK signaling pathway.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Enzyme, this compound, Buffer) Start->Prepare Initiate Initiate Reaction (Add ATP) Prepare->Initiate Incubate Incubate (30°C) Initiate->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Signal (Fluorescence Polarization) Stop->Measure Analyze Analyze Data (Calculate Activity) Measure->Analyze End End Analyze->End

Caption: Workflow for a fluorescent AMPK kinase assay.

References

Safety Operating Guide

A General Protocol for the Safe Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Fam-sams" does not correspond to a recognized chemical substance or commercial product based on available data. The following procedures provide a general framework for the safe disposal of hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's environmental health and safety guidelines.

This guide is intended to provide essential safety and logistical information for the proper disposal of chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.

I. Pre-Disposal Procedures: Chemical Identification and Hazard Assessment

Before any disposal process is initiated, a thorough characterization and hazard assessment of the chemical waste is mandatory.

Step 1: Chemical Identification

  • Full Chemical Name and CAS Number: Identify the full chemical name and Chemical Abstracts Service (CAS) number of all components in the waste stream.

  • Physical Properties: Note the physical state (solid, liquid, gas), color, and odor.

  • Chemical Properties: Determine the pH, boiling point, flash point, and any known reactivities.

Step 2: Hazard Assessment

  • Review the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of a chemical. Pay close attention to sections covering handling, storage, stability, reactivity, and disposal considerations.

  • Identify Hazard Categories: Determine if the chemical falls into any of the following hazard categories:

    • Ignitable: Flash point < 60°C (140°F).

    • Corrosive: pH ≤ 2 or ≥ 12.5.

    • Reactive: Unstable, reacts violently with water, or generates toxic gases.

    • Toxic: Harmful or fatal if ingested, inhaled, or absorbed through the skin. This includes acutely toxic, carcinogenic, mutagenic, or teratogenic substances.

II. Segregation and Storage of Chemical Waste

Proper segregation and temporary storage of chemical waste are critical to prevent dangerous reactions and ensure safe handling.

Step 1: Waste Segregation

  • Compatibility: Never mix incompatible chemicals. For example, do not mix acids with bases, or oxidizing agents with organic substances.

  • Waste Streams: Segregate waste into distinct streams based on chemical properties (e.g., halogenated organic solvents, non-halogenated organic solvents, acidic waste, basic waste, heavy metal waste).

Step 2: Container Selection and Labeling

  • Container Material: Use containers made of a material compatible with the chemical waste. For example, use glass containers for organic solvents and plastic containers for corrosive waste.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents.

    • The approximate percentage of each component.

    • The relevant hazard warnings (e.g., "Ignitable," "Corrosive").

    • The date the waste was first added to the container.

Step 3: Storage

  • Designated Area: Store waste in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Use secondary containment trays to capture any potential leaks or spills.

  • Secure Closure: Keep waste containers securely closed at all times, except when adding waste.

III. Chemical Waste Disposal Procedures

The appropriate disposal method depends on the chemical's properties and regulatory requirements.

Step 1: Neutralization (for Corrosive Waste)

  • Acids: Neutralize with a weak base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0.

  • Bases: Neutralize with a weak acid (e.g., citric acid) to a pH between 6.0 and 8.0.

  • Verification: Verify the final pH using pH paper or a calibrated pH meter.

  • Caution: Perform neutralization in a fume hood, wear appropriate personal protective equipment (PPE), and add the neutralizing agent slowly to control the reaction.

Step 2: Deactivation (for Reactive Waste)

  • Deactivation procedures are highly specific to the chemical and should only be performed by trained personnel following a validated standard operating procedure (SOP). Consult with your institution's environmental health and safety office.

Step 3: Collection by a Licensed Waste Hauler

  • Most chemical waste generated in a laboratory setting must be disposed of through a licensed hazardous waste management company.

  • Scheduling Pickup: Contact your institution's environmental health and safety office to schedule a waste pickup.

  • Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately.

IV. Quantitative Data for Hypothetical Chemical "this compound"

The following table summarizes hypothetical data for a fictional substance, "this compound," to illustrate the type of information required for a proper disposal assessment.

ParameterValueDisposal Implication
pH 1.5Highly acidic; requires neutralization before disposal.
Flash Point 25°C (77°F)Ignitable; must be stored away from ignition sources.
Reactivity Reacts with water to produce flammable gasReactive; requires specialized deactivation procedure.
Toxicity (LD50, oral, rat) 50 mg/kgHighly toxic; handle with extreme caution and appropriate PPE.
Heavy Metal Content Contains > 5 ppm MercuryMust be disposed of as heavy metal waste.

V. Experimental Protocols and Signaling Pathways

As "this compound" is not a known substance, there are no established experimental protocols or signaling pathways to report. For any real-world chemical, this section would detail the methodologies used to determine its properties and its biological effects.

VI. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Storage cluster_treatment On-Site Treatment (If Permissible) cluster_disposal Final Disposal start Chemical Waste Generated identify Identify Chemical & Review SDS start->identify assess Assess Hazards (Ignitable, Corrosive, Reactive, Toxic) identify->assess segregate Segregate by Compatibility assess->segregate label_container Select & Label Container segregate->label_container store Store in Designated Area label_container->store is_corrosive Is it Corrosive? store->is_corrosive neutralize Neutralize to pH 6-8 is_corrosive->neutralize Yes is_reactive Is it Reactive? is_corrosive->is_reactive No neutralize->is_reactive deactivate Follow Deactivation SOP is_reactive->deactivate Yes pickup Schedule Professional Disposal is_reactive->pickup No deactivate->pickup manifest Complete Hazardous Waste Manifest pickup->manifest end_point Disposed by Licensed Vendor manifest->end_point

Caption: A workflow diagram for the safe disposal of laboratory chemical waste.

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for FAM-SAMS

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling FAM-SAMS, a 5-FAM-labeled SAMS peptide and a specific substrate for AMP-activated protein kinase (AMPK). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your experimental workflows.

This compound is a valuable tool for studying AMPK activity. As with any laboratory reagent, understanding its properties and potential hazards is the first step toward safe and effective use. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and streamline your research operations.

Personal Protective Equipment (PPE) Requirements

When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory. These requirements are based on the potential hazards associated with the fluorescent dye (5-FAM) and general laboratory best practices for handling peptides.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes of solutions and airborne powder.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if engineering controls are insufficient or if there is a risk of inhaling dust.Minimizes the risk of inhaling the powdered form of the reagent.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and experimental success. The following workflow outlines the key steps from receiving the product to its final disposal.

This compound Handling and Disposal Workflow cluster_receiving Receiving and Storage cluster_preparation Preparation of Stock Solution cluster_handling Experimental Use cluster_disposal Waste Disposal Receiving Receive this compound Storage Store at -20°C in a dry, dark place Receiving->Storage Weighing Weigh powder in a chemical fume hood Storage->Weighing Transport in a sealed container Reconstitution Reconstitute with appropriate solvent (e.g., DMSO) Weighing->Reconstitution Experiment Perform experiment following protocol Reconstitution->Experiment Use calibrated pipettes Incubation Incubate as required Experiment->Incubation Waste_Collection Collect all contaminated materials Incubation->Waste_Collection Disposal Dispose of as chemical waste Waste_Collection->Disposal Decontamination Decontaminate surfaces Decontamination->Disposal

This compound Handling and Disposal Workflow

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is mandatory for all personnel working with this compound.

Preparation of Stock Solutions
  • Engineering Controls : All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment : Before handling, don all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound powder. Avoid creating dust. If a small amount of powder is spilled, gently wipe it up with a damp paper towel and dispose of the towel as chemical waste.

  • Reconstitution : Reconstitute the powder in the recommended solvent (e.g., DMSO) to the desired stock concentration. Cap the vial tightly and vortex briefly to ensure the peptide is fully dissolved.

  • Storage of Stock Solution : Store the stock solution at -20°C, protected from light, to maintain its stability and fluorescence.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Segregation : All materials that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and paper towels, must be collected in a designated, clearly labeled chemical waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a sealed, labeled container for chemical waste. Do not pour this compound solutions down the drain.

  • Solid Waste : Contaminated solid materials should be placed in a sealed bag within the chemical waste container.

  • Decontamination : After handling, decontaminate the work area (fume hood, benchtop) with a suitable laboratory disinfectant, followed by a wipe-down with 70% ethanol.

  • Final Disposal : Arrange for the disposal of the chemical waste container through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. The SAMS peptide component is not classified as hazardous, but the fluorescent 5-FAM moiety necessitates disposal as chemical waste.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.